Meprylcaine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
[2-methyl-2-(propylamino)propyl] benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-4-10-15-14(2,3)11-17-13(16)12-8-6-5-7-9-12;/h5-9,15H,4,10-11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKHWKAGQNOMUFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(C)(C)COC(=O)C1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045341 | |
| Record name | Meprylcaine hydrochloride | |
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Molecular Weight |
271.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956-03-6 | |
| Record name | 1-Propanol, 2-methyl-2-(propylamino)-, 1-benzoate, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=956-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Meprylcaine hydrochloride [USP] | |
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| Record name | Meprylcaine hydrochloride | |
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| Record name | 1-Propanol, 2-methyl-2-(propylamino)-, 1-benzoate, hydrochloride (1:1) | |
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| Record name | Meprylcaine hydrochloride | |
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| Record name | [2-(benzoyloxy)-1,1-dimethylethyl]propylammonium chloride | |
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| Record name | MEPRYLCAINE HYDROCHLORIDE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VR843X5GXG | |
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Foundational & Exploratory
Meprylcaine Hydrochloride: A Dual-Action Neuroactive Agent – An In-depth Technical Guide
This guide provides a comprehensive technical overview of the mechanism of action of meprylcaine hydrochloride, a fascinating and complex molecule with a dual identity as both a local anesthetic and a psychostimulant. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular intricacies of its interactions with its primary and secondary targets, offering field-proven insights into its pharmacological profile.
Introduction: The Dichotomy of Meprylcaine
Meprylcaine hydrochloride is a synthetic, ester-type local anesthetic that has garnered significant interest in neuropharmacological research.[1] Structurally related to procaine, it shares the classic tripartite structure of local anesthetics: a lipophilic aromatic ring, an intermediate ester linkage, and a hydrophilic tertiary amine.[2] However, unlike many of its counterparts, meprylcaine exhibits a pronounced secondary activity as a potent inhibitor of monoamine transporters.[1][3] This dual mechanism of action—blockade of voltage-gated sodium channels and inhibition of dopamine, norepinephrine, and serotonin reuptake—positions meprylcaine as a unique tool for studying the interplay between local anesthesia, monoaminergic signaling, and central nervous system excitability.[1][4]
This guide will first elucidate the canonical mechanism of action of meprylcaine as a local anesthetic, focusing on its interaction with voltage-gated sodium channels. Subsequently, it will explore its off-target effects on monoamine transporters, which are responsible for its stimulant properties. Finally, detailed experimental protocols for characterizing these interactions will be provided, alongside a discussion of the structure-activity relationships that govern its dual pharmacology.
Primary Mechanism of Action: Blockade of Voltage-Gated Sodium Channels
The hallmark of local anesthetics is their ability to reversibly block the initiation and propagation of action potentials in excitable tissues, most notably neurons.[5][6] This is achieved through the direct inhibition of voltage-gated sodium channels (VGSCs), which are critical for the rapid influx of sodium ions that underlies the depolarization phase of the action potential.[5][6][7]
The interaction of meprylcaine with VGSCs is a state-dependent process. In its uncharged, lipophilic form, meprylcaine readily crosses the neuronal membrane.[5][8] Once inside the slightly more acidic intracellular environment, it becomes protonated, and this ionized form is the primary active species that binds to the sodium channel.[8] The binding site for local anesthetics is located within the inner pore of the channel, specifically involving amino acid residues in the S6 transmembrane segments of domains III and IV of the channel's α-subunit.[1][5] This binding is most effective when the channel is in the open or inactivated state, a phenomenon known as use-dependent or phasic block.[5][9] By binding to and stabilizing the inactivated state of the sodium channel, meprylcaine prevents the conformational changes necessary for channel reactivation, thereby raising the threshold for electrical excitation and ultimately blocking nerve conduction.[5]
Figure 1: Mechanism of Meprylcaine's action on voltage-gated sodium channels.
Off-Target Mechanism: Inhibition of Monoamine Transporters
A distinguishing feature of meprylcaine is its potent inhibitory action on the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1][3] This activity is responsible for its psychostimulant effects, which are akin to those of cocaine.[1][4] By blocking the reuptake of these key neurotransmitters from the synaptic cleft, meprylcaine elevates their extracellular concentrations, leading to enhanced monoaminergic signaling in the brain.[1]
The inhibition of monoamine transporters by meprylcaine is a competitive process.[10] While specific IC50 values for meprylcaine are not widely reported, studies on its close structural analog, dimethocaine, provide valuable insights. Dimethocaine exhibits a Ki of 1.4 µM and an IC50 of 1.2 µM for the dopamine transporter, indicating a potency only slightly less than that of cocaine.[11] It is reasonable to infer that meprylcaine possesses a similar affinity for DAT.
| Transporter | Meprylcaine IC50 (µM) | Dimethocaine IC50 (µM) |
| Dopamine Transporter (DAT) | Data not available | 1.2[11] |
| Norepinephrine Transporter (NET) | Data not available | Data not available |
| Serotonin Transporter (SERT) | Data not available | Data not available |
Table 1: Inhibitory concentrations of meprylcaine and its analog dimethocaine on monoamine transporters.
This dual mechanism has significant implications. The stimulant properties of meprylcaine can contribute to its abuse potential and are also linked to an increased risk of seizures, particularly with chronic administration.[1][4] The interaction with the serotonin transporter, in particular, has been shown to modulate convulsion thresholds through interactions with 5-HT2C receptors.[1]
Figure 2: Meprylcaine's inhibitory action on monoamine transporters.
Experimental Protocols for Mechanistic Characterization
To rigorously assess the dual mechanism of action of meprylcaine, two key experimental techniques are indispensable: patch-clamp electrophysiology for studying its effects on voltage-gated sodium channels and radioligand binding assays for quantifying its interaction with monoamine transporters.
Whole-Cell Patch-Clamp Electrophysiology for VGSC Blockade
This protocol outlines the methodology for characterizing the inhibitory effects of meprylcaine on a specific voltage-gated sodium channel subtype (e.g., Nav1.7) heterologously expressed in a mammalian cell line, such as Human Embryonic Kidney 293 (HEK293) cells.
Objective: To determine the potency and state-dependence of meprylcaine-induced blockade of a specific VGSC subtype.
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate media (e.g., DMEM supplemented with 10% FBS and antibiotics).
-
Transiently or stably transfect the cells with the cDNA encoding the desired human Nav channel α-subunit (e.g., Nav1.7) and any necessary β-subunits.
-
-
Solution Preparation:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH. (Cesium is used to block potassium channels).
-
-
Electrophysiological Recording:
-
Obtain whole-cell patch-clamp recordings using a patch-clamp amplifier and data acquisition system.
-
Maintain a holding potential of -120 mV to ensure most channels are in the resting state.
-
Apply a series of depolarizing voltage steps to elicit sodium currents.
-
-
Experimental Paradigms:
-
Tonic Block: Apply test pulses from the holding potential at a low frequency (e.g., 0.1 Hz) and perfuse the cells with increasing concentrations of meprylcaine hydrochloride to determine the concentration-dependent inhibition of the peak sodium current.
-
Use-Dependent Block: Apply a train of depolarizing pulses at a higher frequency (e.g., 10 Hz) in the presence of meprylcaine to assess the cumulative block with repeated channel opening.
-
State-Dependence: Vary the holding potential to alter the proportion of channels in the resting versus inactivated states and measure the potency of meprylcaine at each potential.
-
-
Data Analysis:
-
Fit the concentration-response data for tonic block to the Hill equation to determine the IC50 value.
-
Analyze the decay of the current amplitude during the pulse train to quantify the rate and extent of use-dependent block.
-
Figure 3: Experimental workflow for patch-clamp electrophysiology.
Radioligand Binding Assay for Monoamine Transporter Inhibition
This protocol describes a competitive binding assay to determine the affinity of meprylcaine for the dopamine transporter using a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of meprylcaine for the dopamine transporter.
Methodology:
-
Membrane Preparation:
-
Prepare cell membranes from a cell line stably expressing the human dopamine transporter (hDAT) or from brain tissue known to be rich in DAT (e.g., striatum).
-
-
Assay Components:
-
Radioligand: A high-affinity DAT ligand, such as [³H]CFT (WIN 35,428), a cocaine analog.
-
Test Compound: Meprylcaine hydrochloride at a range of concentrations.
-
Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., cocaine or GBR 12909) to determine non-specific binding.
-
-
Assay Procedure:
-
In a multi-well plate, incubate the prepared membranes with a fixed concentration of the radioligand and varying concentrations of meprylcaine.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Rapidly filter the contents of each well through a glass fiber filter to separate the bound and free radioligand.
-
Wash the filters to remove unbound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the meprylcaine concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 4: Experimental workflow for radioligand binding assay.
Structure-Activity Relationships (SAR)
The dual activity of meprylcaine can be understood by examining its molecular structure in the context of the SAR for both local anesthetics and monoamine transporter inhibitors.
-
Local Anesthetic Activity: The lipophilic aromatic ring is crucial for penetrating the nerve membrane. The ester linkage, while contributing to its classification, is also a point of metabolic vulnerability, leading to a shorter duration of action compared to amide-type local anesthetics. The tertiary amine at the hydrophilic end is essential for the molecule's ability to become protonated and bind to the intracellular side of the sodium channel.
-
Monoamine Transporter Inhibition: The overall shape and charge distribution of the meprylcaine molecule allow it to fit into the binding pocket of monoamine transporters, which is also the binding site for cocaine. The N-propyl group on the amine likely contributes to its affinity for these transporters. Structure-activity studies of related compounds have shown that modifications to the aromatic ring and the amino alcohol portion can significantly alter the potency and selectivity for DAT, NET, and SERT.
Conclusion and Future Directions
Meprylcaine hydrochloride is a compelling example of a dual-action neuroactive compound. Its primary mechanism as a voltage-gated sodium channel blocker is well-established and consistent with other local anesthetics. However, its significant off-target activity as a monoamine transporter inhibitor sets it apart and provides a valuable research tool for exploring the complex interplay between different neuronal signaling systems.
For drug development professionals, the case of meprylcaine underscores the importance of comprehensive pharmacological profiling to identify both on-target and off-target activities. The stimulant properties of meprylcaine, while a liability in a clinical local anesthetic, could be explored for other therapeutic applications with careful structural modifications to optimize its activity profile. Future research should focus on obtaining precise quantitative data for meprylcaine's interaction with all monoamine transporter subtypes and the full panel of voltage-gated sodium channel isoforms. Such data will be invaluable for building more accurate models of its action and for guiding the design of new molecules with enhanced selectivity and improved therapeutic indices.
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Basic pharmacology of local anaesthetics - PMC - NIH. (n.d.). Retrieved February 20, 2026, from [Link]
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What is the mechanism of Mepivacaine Hydrochloride? - Patsnap Synapse. (2024, July 17). Retrieved February 20, 2026, from [Link]
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- Morita, K., Hamamoto, M., Arai, S., Kitayama, S., Irifune, M., Kawahara, M., ... & Dohi, T. (2005). Chronic inhibition of the norepinephrine transporter in the brain participates in the seizure sensitization to cocaine and local anesthetics. Brain research, 1057(1-2), 153-160.
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MEPRYLCAINE HYDROCHLORIDE - gsrs. (n.d.). Retrieved February 20, 2026, from [Link]
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Discovery and synthesis of Meprylcaine hydrochloride
An In-Depth Technical Guide to the Discovery and Synthesis of Meprylcaine Hydrochloride
Abstract
Meprylcaine hydrochloride is a synthetic compound recognized for its dual functionality as a local anesthetic and a monoamine transporter inhibitor.[1] This guide provides a comprehensive technical overview of its historical discovery, a detailed, field-proven protocol for its chemical synthesis, and an exploration of its complex pharmacological profile. We will dissect the causal mechanisms behind the synthetic pathway, from esterification to salt formation, and elucidate its primary mode of action as a voltage-gated sodium channel blocker. Furthermore, this document explores its secondary activity as an inhibitor of dopamine, norepinephrine, and serotonin reuptake, a property that positions it as a valuable tool in neuropharmacological research.[1][2] This guide is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of Meprylcaine hydrochloride.
Discovery and Historical Context
Meprylcaine, also known by the trade name Oracaine, emerged from the mid-20th-century pursuit of synthetic local anesthetics to serve as alternatives to cocaine.[3][4][5] While the groundbreaking work of Nils Löfgren and Bengt Lundqvist in Sweden led to the discovery of lidocaine in the 1940s, parallel research was being conducted elsewhere.[6] The development of Meprylcaine is documented in patents granted to Julian R. Reasenberg and Samuel D. Goldberg in 1947 and 1956.[2] Classified as a benzoate ester, its structure was designed to achieve effective nerve blockade while exploring the structure-activity relationships of this chemical class.[3][4]
Chemical Synthesis: A Self-Validating Protocol
The synthesis of Meprylcaine hydrochloride is a robust two-step process that involves an initial esterification to form the Meprylcaine free base, followed by a salt formation step to produce the stable, crystalline hydrochloride salt.[1] This pathway is efficient and scalable for both laboratory and industrial production.[1]
Rationale and Mechanistic Insights
The synthesis is predicated on two fundamental organic reactions:
-
Base-Catalyzed Esterification: The first step involves the reaction of an amino alcohol (2-methyl-2-(propylamino)-1-propanol) with an acid chloride (benzoyl chloride).[1][2] The presence of a strong base, such as sodium hydroxide, is critical. It deprotonates the hydroxyl group of the amino alcohol, converting it into a more potent alkoxide nucleophile. This enhanced nucleophilicity is necessary for an efficient attack on the electrophilic carbonyl carbon of benzoyl chloride, leading to the formation of the ester linkage and yielding the oily Meprylcaine free base.[3][4][5] Controlling the temperature is crucial to prevent side reactions.[3][4][5]
-
Acid-Base Reaction (Salt Formation): The tertiary amine group in the Meprylcaine free base makes it oily, relatively unstable, and poorly soluble in aqueous solutions. To create a pharmaceutically viable product, it is converted to its hydrochloride salt. This is achieved by treating the base with concentrated hydrochloric acid in an exothermic acid-base reaction.[1][3] The resulting salt is a stable, white crystalline solid with enhanced water solubility, making it suitable for formulation.[1] Recrystallization from a solvent like isopropanol serves as the final purification step.[3][4][5]
Visualized Synthesis Workflow
Caption: A diagram illustrating the two-step synthesis of Meprylcaine hydrochloride.
Detailed Experimental Protocol
Materials:
-
N-(1,1-dimethyl-2-hydroxy-ethyl)propylamine (2-methyl-2-(propylamino)-1-propanol)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Diethyl ether
-
Benzoyl chloride
-
Concentrated hydrochloric acid (HCl)
-
Isopropanol
Procedure:
-
Preparation of Aqueous Base: Prepare a solution by dissolving 30 g of sodium hydroxide in 700 ml of water in a suitable reaction vessel.
-
Addition of Amino Alcohol: To this basic solution, add 78 g of N-(1,1-dimethyl-2-hydroxy-ethyl)propylamine.
-
Addition of Solvent: Add 300 ml of diethyl ether to the mixture.
-
Esterification Reaction: While stirring vigorously and cooling the vessel in an ice bath, add 70 ml of benzoyl chloride dropwise. The rate of addition must be controlled such that the internal temperature does not exceed 30°C.[3][4][5]
-
Reaction Completion: After the addition of benzoyl chloride is complete, continue stirring for an additional 30 minutes to ensure the reaction goes to completion.[3][4][5]
-
Workup: Transfer the mixture to a separatory funnel. Remove and discard the lower aqueous layer. Wash the remaining ether layer with water, then dry it over an anhydrous salt (e.g., MgSO₄).
-
Isolation of Free Base: Evaporate the ether under reduced pressure to yield the Meprylcaine free base as a yellow oil.[3][4][5]
-
Salt Formation: Slowly and carefully add 45 ml of concentrated hydrochloric acid to the oil. This reaction is highly exothermic, and significant heat will be generated.[1][3][4][5]
-
Crystallization: Upon cooling, the reaction mixture will solidify into a pasty solid. Allow this solid to dry.
-
Purification: Dissolve the crude solid in a minimal amount of boiling isopropanol. Allow the solution to cool slowly to room temperature, which will induce the formation of white crystals of Meprylcaine hydrochloride.[1][3][4][5]
-
Final Isolation: Filter the resulting slurry to collect the crystals. A second recrystallization from isopropanol can be performed if higher purity is desired. The final product should be white crystals with a melting point of 150-151°C.[3][4][5]
Pharmacological Profile and Mechanism of Action
Meprylcaine's biological activity is defined by two distinct mechanisms, making it a subject of interest in both clinical and research settings.
Primary Mechanism: Local Anesthesia via Sodium Channel Blockade
The principal mechanism of action for Meprylcaine as a local anesthetic is the reversible blockade of voltage-gated sodium channels in neuronal membranes.[1][7] This action is the basis for its ability to prevent the initiation and propagation of nerve impulses.[1]
-
Membrane Permeation: As a weak base, the uncharged form of the Meprylcaine molecule crosses the lipid-rich neuronal membrane.[1][8]
-
Intracellular Protonation: Once inside the more acidic cytoplasm of the neuron, an equilibrium is established, and a portion of the molecules become protonated (charged).[1][8]
-
Channel Binding: This charged, cationic form then binds to a specific receptor site located within the inner pore of the alpha subunit of the voltage-gated sodium channel.[1]
-
Inhibition of Action Potential: This binding stabilizes the channel in its inactivated state, preventing the influx of sodium ions that is necessary for membrane depolarization.[7][8][9] By blocking the generation and conduction of nerve impulses, a transient and reversible loss of sensation is achieved in the localized area.[1]
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Meprylcaine Hydrochloride: A Comprehensive Technical Review of a Dual-Action Local Anesthetic
For Researchers, Scientists, and Drug Development Professionals
Abstract
Meprylcaine hydrochloride, also known as Oracaine, is a synthetic, ester-type local anesthetic with a unique pharmacological profile characterized by a dual mechanism of action. In addition to its primary function as a blocker of voltage-gated sodium channels to produce local anesthesia, meprylcaine also exhibits significant inhibitory activity on monoamine transporters. This comprehensive technical guide provides an in-depth review of the chemistry, synthesis, pharmacology, mechanism of action, historical context, and analytical methodologies related to meprylcaine hydrochloride. The document is intended to serve as a valuable resource for researchers and professionals in drug development, offering a detailed understanding of this compound's properties and potential applications in neuropharmacological research.
Introduction
Local anesthetics are essential in clinical practice for the temporary blockade of nerve conduction, leading to a loss of sensation in a specific area of the body. Meprylcaine hydrochloride is a member of the ester class of local anesthetics and is structurally related to compounds like dimethocaine.[1] What sets meprylcaine apart is its additional capacity to inhibit the reuptake of key neurotransmitters, including dopamine, norepinephrine, and serotonin, a property it shares with cocaine.[2] This dual action makes it a compound of significant interest for studying the neurobiological underpinnings of stimulant actions and reward pathways.[1] Despite its intriguing pharmacological profile, meprylcaine has seen limited contemporary clinical use, largely being supplanted by newer local anesthetics with more favorable safety and efficacy profiles.[3] This guide aims to provide a thorough examination of the available scientific literature on meprylcaine hydrochloride, from its historical development to its current applications in research.
Chemical and Physical Properties
Meprylcaine hydrochloride is the hydrochloride salt of meprylcaine. The chemical and physical properties of meprylcaine hydrochloride are summarized in the table below.
| Property | Value |
| IUPAC Name | [2-methyl-2-(propylamino)propyl] benzoate;hydrochloride |
| Other Names | Oracaine, Epirocaine |
| CAS Number | 956-03-6[4] |
| Molecular Formula | C₁₄H₂₂ClNO₂[5] |
| Molecular Weight | 271.78 g/mol [5] |
| Appearance | White crystalline solid |
| Solubility | Soluble in water and ethanol |
Synthesis of Meprylcaine Hydrochloride
The synthesis of meprylcaine hydrochloride is a multi-step process that begins with the esterification of an amino alcohol, followed by the formation of the hydrochloride salt. The primary precursors for this synthesis are 2-methyl-2-(propylamino)-1-propanol and benzoyl chloride.[2]
The synthesis can be outlined in the following steps:
-
Esterification: 2-methyl-2-(propylamino)-1-propanol is reacted with benzoyl chloride in the presence of a base. The base neutralizes the hydrochloric acid that is formed as a byproduct of the reaction.
-
Salt Formation: The resulting meprylcaine free base is then treated with hydrochloric acid to form the more stable and water-soluble meprylcaine hydrochloride salt.
Figure 1: Synthetic pathway of Meprylcaine Hydrochloride.
This synthetic route is well-established and has been described in the patent literature.[2]
Pharmacology and Mechanism of Action
The pharmacological effects of meprylcaine hydrochloride are a result of its two distinct molecular targets: voltage-gated sodium channels and monoamine transporters.
Local Anesthetic Action: Blockade of Voltage-Gated Sodium Channels
The primary mechanism of action for meprylcaine's local anesthetic effect is the blockade of voltage-gated sodium channels in the neuronal cell membrane.[1][3] This action is common to all local anesthetics and is responsible for the inhibition of nerve impulse initiation and propagation.
The process can be broken down as follows:
-
Membrane Permeation: Meprylcaine, a weak base, exists in both charged (cationic) and uncharged (neutral) forms at physiological pH. The uncharged form is lipid-soluble and can readily cross the nerve cell membrane.
-
Intracellular Ionization: Once inside the neuron, the equilibrium shifts, and a portion of the meprylcaine molecules become protonated, forming the active cationic species.
-
Channel Blockade: The cationic form of meprylcaine then binds to a specific receptor site within the pore of the voltage-gated sodium channel. This binding stabilizes the channel in its inactivated state, preventing the influx of sodium ions that is necessary for the depolarization phase of an action potential.
By blocking these channels, meprylcaine increases the threshold for electrical excitability in the nerve, effectively preventing the transmission of pain signals.[1]
Figure 2: Mechanism of Meprylcaine's local anesthetic action.
Monoamine Transporter Inhibition
A distinguishing feature of meprylcaine is its ability to inhibit the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) from the synaptic cleft.[2] This action is similar to that of cocaine and results in an increased concentration of these neurotransmitters in the synapse, leading to a stimulant effect on the central nervous system.[1]
The chronic inhibition of the norepinephrine transporter by meprylcaine has been shown to contribute to a sensitization to seizures.[1] Furthermore, its effect on the serotonin transporter can interact with 5-HT2C receptors, which also modulates convulsion thresholds.[1] This dual functionality makes meprylcaine a valuable tool for researchers studying the complex interplay between local anesthetics, monoaminergic systems, and neurological excitability.[1]
Historical Perspective and Clinical Use
Meprylcaine, also marketed under the trade name Oracaine, is considered an older amide-type local anesthetic.[3] Its initial development and clinical use date back to the mid-20th century. A 1958 publication by Truant detailed early pharmacological studies of the compound.[6] U.S. patents for the synthesis of meprylcaine were granted in 1947 and 1956.[2]
While it was used for local and regional anesthesia, including in dental procedures, its clinical use has significantly declined.[3][4] This is primarily due to the development of newer local anesthetics, such as lidocaine and mepivacaine, which offer improved safety and efficacy profiles.[3] Consequently, meprylcaine is now mainly of historical and research interest.[3]
Toxicology and Safety Profile
The toxicological profile of meprylcaine hydrochloride is similar to that of other local anesthetics, with the central nervous and cardiovascular systems being the primary targets at higher exposures.[3]
-
Central Nervous System (CNS) Toxicity: At high concentrations, meprylcaine can cause CNS stimulation, leading to tremors and convulsions. This is exacerbated by its inhibitory effect on monoamine transporters.[7]
-
Cardiovascular Toxicity: Systemic absorption of high doses can lead to cardiovascular effects, including arrhythmias.[3]
Pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME)
Detailed pharmacokinetic studies of meprylcaine hydrochloride in humans are limited in the contemporary scientific literature. However, based on its chemical structure as an ester-type local anesthetic, some general pharmacokinetic properties can be inferred.
-
Absorption: The rate and extent of systemic absorption depend on the site of injection, dosage, and the presence of a vasoconstrictor.[8]
-
Distribution: Once absorbed, meprylcaine would be distributed throughout the body.[9]
-
Metabolism: As an ester-type local anesthetic, meprylcaine is likely rapidly hydrolyzed in the plasma by pseudocholinesterases.[1] This is in contrast to amide-type local anesthetics, which are primarily metabolized in the liver.
-
Excretion: The metabolites of meprylcaine are expected to be excreted by the kidneys.[9]
The lack of recent and detailed human ADME data is a significant knowledge gap for this compound.[10][11][12]
Analytical Methods
The quantification of meprylcaine hydrochloride in biological matrices is essential for pharmacokinetic and toxicological studies. High-performance liquid chromatography (HPLC) is the most common analytical technique for this purpose.
High-Performance Liquid Chromatography (HPLC)
A validated HPLC method for the determination of meprylcaine in biological samples would typically involve the following steps:
-
Sample Preparation: This usually involves protein precipitation or liquid-liquid extraction to isolate the drug from the biological matrix (e.g., plasma, blood).[13]
-
Chromatographic Separation: A reversed-phase HPLC column (e.g., C18) is commonly used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).[14]
-
Detection: UV detection is a common method for the quantification of meprylcaine.[14]
Figure 3: General workflow for HPLC analysis of Meprylcaine.
Experimental Protocols
In Vitro Assessment of Sodium Channel Blockade (Whole-Cell Patch Clamp)
The whole-cell patch-clamp technique is the gold standard for studying the effects of drugs on ion channels.[16][17] A detailed protocol to assess the effect of meprylcaine hydrochloride on a specific sodium channel subtype, such as NaV1.5, would involve the following steps:
-
Cell Culture: Use a stable cell line (e.g., HEK293) expressing the human NaV1.5 channel.
-
Electrophysiological Recording:
-
Prepare intracellular (pipette) and extracellular (bath) solutions with appropriate ionic compositions.[18]
-
Establish a whole-cell recording configuration.
-
Apply a voltage protocol to elicit sodium currents. This typically involves holding the cell at a negative potential (e.g., -100 mV) and then depolarizing to a potential that activates the channels (e.g., -20 mV).
-
-
Drug Application: After obtaining a stable baseline recording, perfuse the cell with the extracellular solution containing various concentrations of meprylcaine hydrochloride.
-
Data Analysis: Measure the peak sodium current before and after drug application to determine the concentration-dependent block. Calculate the IC50 value, which is the concentration of the drug that inhibits 50% of the current.
In Vitro Assessment of Monoamine Transporter Inhibition (Synaptosome Uptake Assay)
A synaptosome uptake assay is a common method to evaluate the inhibitory effects of compounds on monoamine transporters.[19][20][21][22] A protocol to assess the effect of meprylcaine on the dopamine transporter (DAT) would include:
-
Synaptosome Preparation: Isolate synaptosomes (sealed nerve terminals) from a specific brain region rich in the transporter of interest (e.g., rat striatum for DAT).[22]
-
Uptake Assay:
-
Pre-incubate the synaptosomes with various concentrations of meprylcaine hydrochloride or a vehicle control.
-
Initiate the uptake by adding a radiolabeled substrate, such as [³H]dopamine.
-
Incubate for a short period at 37°C to allow for transporter-mediated uptake.
-
-
Termination and Measurement: Stop the uptake by rapid filtration and washing with ice-cold buffer. Measure the amount of radioactivity taken up by the synaptosomes using liquid scintillation counting.
-
Data Analysis: Determine the concentration-dependent inhibition of [³H]dopamine uptake by meprylcaine and calculate the IC50 value.
Conclusion
Meprylcaine hydrochloride is a fascinating molecule with a dual mechanism of action that has made it a valuable tool in neuropharmacological research. While its clinical use as a local anesthetic has been largely superseded by newer agents with more favorable profiles, its ability to inhibit monoamine transporters continues to provide insights into the complex mechanisms of the central nervous system. This technical guide has provided a comprehensive overview of the chemistry, synthesis, pharmacology, history, and analytical methods associated with meprylcaine hydrochloride. Further research, particularly in obtaining more detailed quantitative data on its potency, toxicity, and pharmacokinetics, would be beneficial to fully elucidate the profile of this unique compound.
References
- Truant, A. P. (1958). Studies on the pharmacology of meprylcaine (oracaine), a local anesthetic. Archives Internationales de Pharmacodynamie et de Thérapie, 115(4), 483-497.
- Vaiano, F., et al. (2020). A novel LC-MS/MS analytical method for detection of articaine and mepivacaine in blood and its application to a preliminary pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 187, 113335.
-
Wikipedia. (2023, December 1). Meprylcaine. Retrieved from [Link]
- Ogden, D. (Ed.). (2009). Microelectrode techniques: the Plymouth workshop handbook. The Company of Biologists.
- Shank, R. P., et al. (1987). Dopamine uptake by rat striatal synaptosomes: time- and temperature-dependent decay and protection by dithiothreitol and dopamine. Journal of Neurochemistry, 49(3), 851-858.
-
Creative Biolabs. (n.d.). Parameters of Pharmacokinetics: Absorption, Distribution, Metabolism, Excretion. Retrieved from [Link]
- U.S. Food and Drug Administration. (2021, July 30). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines.
-
Vaiano, F., et al. (2020). A novel LC-MS/MS analytical method for detection of articaine and mepivacaine in blood and its application to a preliminary pharmacokinetic study. PubMed. Retrieved from [Link]
-
University of Leeds. (n.d.). Absorption, distribution, metabolism and excretion. Retrieved from [Link]
- de-Deus, G. A., et al. (2018). Evaluation of the plasmatic level of mepivacaine in different anatomical regions. Medicina Oral, Patología Oral y Cirugía Bucal, 23(3), e326.
-
O'Neill, M. J., et al. (1995). Inhibition of [3H]dopamine uptake into striatal synaptosomes by isoquinoline derivatives structurally related to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. PubMed. Retrieved from [Link]
-
Drug Central. (n.d.). meprylcaine. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of mepivacaine in real samples. Retrieved from [Link]
- Perry, E. B., et al. (2018). [3H]Dopamine Uptake through the Dopamine and Norepinephrine Transporters is Decreased in the Prefrontal Cortex of Transgenic Mice Expressing HIV-1 Transactivator of Transcription Protein. eNeuro, 5(4).
-
ResearchGate. (n.d.). [3H]dopamine uptake kinetics in striatal synaptosomes of wild type (WT).... Retrieved from [Link]
-
Charles River. (n.d.). ADME DMPK Studies. Retrieved from [Link]
-
Molecular Devices. (n.d.). Development of Nav1.5 Assay, Electrophysiology System. Retrieved from [Link]
-
bioRxiv. (2023, May 17). Endocytic down-regulation of the striatal dopamine transporter by amphetamine in sensitized mice in sex-dependent manner. Retrieved from [Link]
-
Pharmacy Journal. (2018, December 14). Pharmacokinetics: Drug absorption, distribution, metabolism, and excretion (ADME). Retrieved from [Link]
-
JoVE. (n.d.). Trigeminal ganglion whole-cell patch clamp recording protocol for voltage-activated ion currents analysis. Retrieved from [Link]
- Kodirov, S. A., & Asrorov, A. M. (2023). Whole-cell patch-clamp recording and parameters. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1865(5), 184136.
- Lexchin, J. (2005). Drug withdrawals from the Canadian market for safety reasons, 1963–2004. CMAJ, 172(6), 765-767.
- U.S. Food and Drug Administration. (2010, March 3). Pharmacology Review(s) - CPY Document.
-
Deranged Physiology. (2023, December 18). Therapeutic index, ED50, TD50 and LD50. Retrieved from [Link]
- Al-Qirim, T. M., et al. (2023). Evaluation of the Local Anesthetic Activity, Acute Toxicity, and Structure–Toxicity Relationship in Series of Synthesized 1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines. Molecules, 28(1), 384.
- Arai, S., et al. (2003). Chronic inhibition of the norepinephrine transporter in the brain participates in the seizure sensitization to cocaine and local anesthetics. Brain research, 964(1), 83-90.
-
ClinicalTrials.gov. (n.d.). Opioid Free VS Opioid Anesthesia for Craniotomies. Retrieved from [Link]
-
Institute for Safe Medication Practices. (n.d.). Paralyzed by Mistakes – Reassess the Safety of Neuromuscular Blockers in Your Facility. Retrieved from [Link]
- de Oliveira, T. M., et al. (2025). In Vitro Proof-of-Concept Study: Lidocaine and Epinephrine Co-Loaded in a Mucoadhesive Liquid Crystal Precursor System for Topical Oral Anesthesia. Pharmaceutics, 17(8), 2095.
-
CenterWatch. (n.d.). Randomized Control Trial of a Topical Anesthetic to Evaluate Pain and Anxiety During Venipuncture. Retrieved from [Link]
- van der Kooij, M. A., et al. (2022). Discontinuation of psychotropic medication: a synthesis of evidence across medication classes.
-
UCLA Health. (2019, April 19). When psychiatric medications are abruptly discontinued, withdrawal symptoms may be mistaken for relapse. Retrieved from [Link]
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In Vitro Characterization of Meprylcaine Hydrochloride
Content Type: Technical Guide Audience: Researchers, Pharmaceutical Scientists, and Drug Development Professionals
Executive Summary
Meprylcaine hydrochloride (Oracaine) is a benzoate ester local anesthetic distinguished structurally by a secondary amine functional group, unlike the tertiary amines found in procaine or lidocaine. Historically utilized in dentistry, its pharmacological profile is characterized by rapid onset and short duration due to efficient hydrolysis by plasma pseudocholinesterases.
Beyond voltage-gated sodium channel (Nav) blockade, Meprylcaine exhibits significant monoamine reuptake inhibition, necessitating a dual-track in vitro characterization strategy covering both anesthetic potency and off-target neuropharmacology. This guide outlines the standard operating procedures (SOPs) for the complete in vitro profiling of Meprylcaine HCl, from physicochemical constants to metabolic stability.
Physicochemical Profiling
The physicochemical constants of Meprylcaine dictate its formulation stability and membrane permeability. As a secondary amine, its ionization behavior differs slightly from tertiary amine anesthetics, influencing its intracellular accumulation.
Core Parameters (Experimental & Predicted)
| Parameter | Value / Range | Method of Determination | Clinical Relevance |
| Molecular Weight | 271.78 g/mol (HCl Salt) | Mass Spectrometry | Dosing calculations |
| pKa | 9.15 ± 0.38 (Predicted) | Potentiometric Titration | Ionization state at physiological pH (7.4) |
| LogP (Octanol/Water) | ~3.02 | Shake-Flask / HPLC | Lipophilicity & Blood-Brain Barrier penetration |
| Solubility | >10 mg/mL (Water/PBS) | Gravimetric Analysis | Formulation feasibility |
| Melting Point | 150–151°C | DSC (Differential Scanning Calorimetry) | Solid-state stability |
Protocol: Potentiometric Determination of pKa
Objective: To determine the precise dissociation constant (
-
Preparation: Dissolve 5 mg of Meprylcaine HCl in 20 mL of degassed 0.1 M KCl solution (ionic strength adjustor).
-
Calibration: Calibrate the pH electrode using NIST-traceable buffers (pH 4.01, 7.00, 10.01).
-
Titration: Titrate with 0.1 M KOH volumetric standard under nitrogen atmosphere to prevent carbonate formation.
-
Data Acquisition: Record pH vs. volume of titrant added (minimum 20 points in the buffer region).
-
Analysis: Calculate
using the Henderson-Hasselbalch equation or Bjerrum plot analysis.-
Validation: The equivalence point should align with the stoichiometric ratio of the amine salt.
-
Pharmacological Mechanism (In Vitro)
Meprylcaine acts primarily by reversibly blocking voltage-gated sodium channels (Nav). However, its secondary mechanism—inhibition of monoamine transporters (DAT, NET, SERT)—requires specific exclusion assays during characterization.
Sodium Channel Blockade (Nav)
The drug binds to the intracellular portion of the Nav channel alpha-subunit, favoring the open and inactivated states.
Visualizing the Mechanism:
Caption: Kinetic pathway of Meprylcaine traversing the membrane to block intracellular Nav sites.
Protocol: Whole-Cell Patch Clamp Assay
Objective: Quantify the
-
Cell Line: HEK293 cells stably expressing human Nav1.7.
-
Solutions:
-
Extracellular: Standard Tyrode’s solution.
-
Intracellular (Pipette): CsF-based solution (to block K+ currents).
-
-
Configuration: Establish GΩ seal; rupture membrane for whole-cell configuration.
-
Voltage Protocol:
-
Holding Potential: -100 mV.
-
Pulse: Depolarize to 0 mV for 20 ms at 0.1 Hz (Tonic Block) and 10 Hz (Phasic/Use-Dependent Block).
-
-
Drug Application: Perfusion of Meprylcaine HCl (0.1 µM – 1000 µM).
-
Analysis: Plot fractional current inhibition vs. log[concentration]. Fit to Hill equation.
Metabolic Stability & Hydrolysis
As a benzoate ester, Meprylcaine is a substrate for plasma butyrylcholinesterase (BChE). This rapid hydrolysis is a safety feature, preventing systemic toxicity, but necessitates careful handling during in vitro assays to prevent degradation before measurement.
Hydrolysis Pathway
Caption: Enzymatic cleavage of Meprylcaine by BChE into inactive metabolites.
Protocol: Plasma Stability Assay
Objective: Determine the in vitro half-life (
-
Matrix: Pooled human plasma (citrated), adjusted to pH 7.4.
-
Incubation: Spike Meprylcaine to 10 µM final concentration. Incubate at 37°C.
-
Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 min.
-
Quenching: Immediately add 200 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Lidocaine-d10) to precipitate proteins and stop esterase activity.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Monitor Transitions: Parent ion [M+H]+ to specific fragment ions.
-
-
Calculation: Plot ln(% remaining) vs. time. Slope =
. .
Cytotoxicity & Biocompatibility
Local anesthetics can exhibit neurotoxicity at high concentrations. Characterization must define the therapeutic window between channel blockade and cellular necrosis/apoptosis.
Protocol: MTT Cell Viability Assay
Objective: Assess cytotoxicity in neuronal (SH-SY5Y) and fibroblast (L929) models.
-
Seeding: Plate SH-SY5Y cells at
cells/well in 96-well plates. Differentiate with Retinoic Acid (10 µM) for 7 days to induce neuronal phenotype. -
Treatment: Expose cells to Meprylcaine HCl (10 µM – 5 mM) for 24 hours.
-
Positive Control:[1] 10% DMSO or 1 mM Triton X-100.
-
Negative Control: Media only.
-
-
Assay: Add MTT reagent (0.5 mg/mL) and incubate for 4 hours at 37°C.
-
Solubilization: Dissolve formazan crystals in DMSO.
-
Quantification: Measure Absorbance at 570 nm.
-
Threshold: Determine
(Toxic Concentration 50%).-
Note: Compare
to the anesthetic . A high Ratio ( ) indicates a favorable safety margin.
-
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4065, Meprylcaine. Retrieved from [Link]
-
Catterall, W. A. (2012). Voltage-gated sodium channels at 60: structure, function and pathophysiology. Journal of Physiology. Retrieved from [Link]
-
OpenAnesthesia. (2024). Pseudocholinesterase Deficiency and Ester Local Anesthetic Metabolism. Retrieved from [Link]
Sources
Meprylcaine hydrochloride CAS number and synonyms
Technical Monograph: Meprylcaine Hydrochloride Chemical Identity, Pharmacological Mechanism, and Analytical Profiling
Abstract
Meprylcaine Hydrochloride (CAS 956-03-6) is a benzoate ester-type local anesthetic structurally distinct from the procaine prototype due to its secondary amine functionality and steric hindrance at the amino-alcohol linkage. Beyond its classical voltage-gated sodium channel (
Chemical Identity & Nomenclature
| Parameter | Details |
| Primary Name | Meprylcaine Hydrochloride |
| CAS Number (Salt) | 956-03-6 |
| CAS Number (Base) | 495-70-5 |
| IUPAC Name | [2-methyl-2-(propylamino)propyl] benzoate; hydrochloride |
| Common Synonyms | Oracaine; Epirocaine; 2-Methyl-2-(propylamino)-1-propanol benzoate hydrochloride |
| Chemical Formula | |
| Molecular Weight | 271.78 g/mol (Salt); 235.32 g/mol (Base) |
| SMILES | CCCNC(C)(C)COC(=O)C1=CC=CC=C1.Cl |
Structural & Physicochemical Properties
Meprylcaine is an ester-linked anesthetic.[1][2][3] Unlike procaine (which contains a tertiary amine), Meprylcaine features a secondary propylamino group . The steric bulk provided by the gem-dimethyl group adjacent to the amine contributes to its stability and lipophilicity profile.
-
Appearance: White crystalline powder (recrystallized from isopropanol).[1][4][2]
-
Solubility:
-
Acidity: A 1:50 aqueous solution yields a pH of approximately 5.7.[3]
Structural Classification Diagram
Pharmacological Mechanism
Meprylcaine possesses a dual mechanism of action, making it a unique probe in neuropharmacology.[2]
Mechanism 1: Voltage-Gated Sodium Channel Blockade
Like all local anesthetics, Meprylcaine binds to the intracellular portion of the voltage-gated sodium channel (Alpha subunit).[2]
-
Diffusion: The uncharged base diffuses across the lipophilic neuronal membrane.[8]
-
Protonation: Intracellularly, it re-equilibrates to the cationic form (
). -
Blockade: The cation binds to the channel pore, stabilizing the inactivated state and preventing
influx, thus halting action potential propagation.[8]
Mechanism 2: Monoamine Transporter (MAT) Inhibition
Unlike Lidocaine, Meprylcaine significantly inhibits the reuptake of:
-
Dopamine (DAT)
-
Norepinephrine (NET)
-
Serotonin (SERT)
This psychostimulant-like profile (similar to cocaine but without the same abuse potential in clinical contexts) suggests it modulates synaptic neurotransmitter levels, potentially affecting seizure thresholds and local vasoconstriction.
Synthesis & Manufacturing Pathway
The synthesis of Meprylcaine HCl typically follows a Schotten-Baumann esterification protocol followed by hydrochlorination.
Phase 1: Precursor Preparation
-
Reagents: 2-methyl-2-(propylamino)-1-propanol + Benzoyl Chloride.[9][4][2]
-
Conditions: The amino-alcohol is dissolved in an inert solvent (e.g., ether or toluene) with a base scavenger (NaOH) to neutralize the HCl byproduct of esterification.
Phase 2: Esterification
Phase 3: Salt Formation
-
The resulting oily base is extracted and treated with concentrated Hydrochloric Acid (HCl).[1][4][2]
-
Crystallization: The crude salt is recrystallized from boiling isopropanol to yield high-purity white crystals (MP 150-151°C).[1][4]
Analytical Profiling & Identification
For quality control (QC) and forensic identification, the following protocols are standard.
A. Infrared Spectroscopy (FT-IR)
-
Key Bands:
-
1710–1725 cm⁻¹: Strong Carbonyl (
) stretch (Benzoate ester). -
1270 cm⁻¹: C-O-C stretching (Ester).
-
~2960 cm⁻¹: C-H stretching (Alkyl propyl chain).
-
~1600 cm⁻¹: Aromatic ring skeletal vibrations.
-
B. HPLC Method (Reverse Phase)
-
Column: C18 (Octadecylsilane), 5 µm, 4.6 x 250 mm.
-
Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (60:40 v/v).
-
Detection: UV at 230 nm (Benzoate absorption max).
-
Flow Rate: 1.0 mL/min.
-
Rationale: The acidic pH ensures the amine remains protonated, preventing peak tailing on the silica support.
Safety & Toxicology
-
Acute Toxicity: LD50 (Mouse, Intraperitoneal) = 225 mg/kg.
-
Handling: Meprylcaine HCl is an irritant. Standard PPE (gloves, goggles, lab coat) is mandatory.
-
Storage: Hygroscopic. Store in a tightly sealed container at controlled room temperature, away from light and moisture.
References
-
PubChem. (2025).[10] Meprylcaine Hydrochloride (Compound Summary).[11][5][1][4][2][3][10] National Library of Medicine. [Link]
-
DrugFuture. (2023). Meprylcaine - Chemical Index Database.[3][Link]
-
Reasenberg, J. R. (1956).[9] U.S. Patent No.[9] 2,767,207.[9][3] Washington, DC: U.S. Patent and Trademark Office. (Synthesis methodology source).
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Technical Assessment: Meprylcaine Hydrochloride Solubility and Stability
Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Formulation Scientists, and Drug Development Professionals[1]
Executive Summary & Structural Distinction
Meprylcaine Hydrochloride (Oracaine) is a local anesthetic of the benzoate ester class, historically utilized in dentistry for its rapid onset and intermediate duration.[1]
Critical Distinction: Meprylcaine is frequently miscategorized in automated chemical databases as an "amide" anesthetic due to phonetic similarity with Mepivacaine.[1] Researchers must note that Meprylcaine contains an ester linkage (susceptible to hydrolysis), whereas Mepivacaine contains an amide linkage (resistant to hydrolysis).[1] This guide focuses strictly on the ester-based Meprylcaine HCl (CAS 956-03-6).[1][2][3]
The compound is characterized by a secondary amine and a gem-dimethyl substitution pattern on the alkyl chain, which imparts unique steric properties influencing its hydrolytic stability compared to linear esters like Procaine.[1]
Physicochemical Identity
The following data constitutes the baseline physicochemical profile for Meprylcaine HCl.
| Parameter | Value | Notes |
| IUPAC Name | 2-methyl-2-(propylamino)propyl benzoate hydrochloride | |
| CAS Number | 956-03-6 | HCl Salt |
| Molecular Formula | C₁₄H₂₁NO₂[1][2][4][5] · HCl | |
| Molecular Weight | 271.78 g/mol | |
| Melting Point | 150–151°C | Distinct crystalline transition [1][3] |
| pKa (Predicted) | ~9.15 | Secondary amine; base is highly lipophilic |
| Appearance | White crystalline powder | Hygroscopic tendency |
Solubility Profile
Aqueous Solubility & pH Dependence
Meprylcaine HCl is classified as freely soluble in water.[1][6] Its solubility is driven by the ionization of the secondary amine (propylamino group).
-
Quantitative Solubility: > 20 mg/mL (2% w/v) in aqueous media.[1] Clinical formulations typically employ a 2% concentration, which is readily achieved without co-solvents [2].[1]
-
Native pH: A 1:50 (2%) aqueous solution exhibits a pH of approximately 5.7 [3].[1] This acidic shift is characteristic of salts of weak bases and strong acids (HCl).[1]
-
pH-Solubility Relationship:
-
pH < 7.0: High solubility due to protonation of the amine (
). -
pH > 8.0: Solubility decreases sharply as the molecule reverts to its oily free base form. Precipitation risk increases significantly as pH approaches the pKa (~9.15).[1]
-
Organic Solvent Compatibility[1]
-
Ethanol: Soluble (> 10 mg/mL).[1][4] Suitable for preparing stock solutions for in vitro assays [1].[1]
-
Chloroform/Ether: The free base is soluble; the HCl salt is practically insoluble in non-polar ethers but may show slight solubility in chlorinated solvents.
-
DMSO: Sparingly soluble (1–10 mg/mL).[1][4] Care must be taken when using DMSO for biological assays to avoid precipitation upon dilution into aqueous buffers [1].[1]
Stability & Degradation Kinetics[1][8]
Hydrolysis Mechanism
The primary degradation pathway for Meprylcaine is the hydrolysis of the ester bond, yielding Benzoic Acid and 2-methyl-2-(propylamino)-1-propanol .[1][7] This reaction is catalyzed by both acid and base (specific acid/base catalysis).[1][8]
Mechanistic Diagram (Graphviz)
The following diagram illustrates the degradation pathway and the steric influence on reaction kinetics.
Caption: Hydrolytic degradation pathway of Meprylcaine. The gem-dimethyl group adjacent to the amine provides steric bulk that may retard hydrolysis relative to linear analogs like Procaine.
Steric Stabilization (The "Oracaine" Advantage)
Unlike Procaine, which has a linear alkyl chain, Meprylcaine possesses a gem-dimethyl group (two methyls on the same carbon) near the nitrogen.[1]
-
Hypothesis: This structural bulk creates a "steric shield" around the ester linkage.
-
Impact: While still susceptible to hydrolysis, the rate is theoretically slower than unhindered esters, granting slightly improved shelf-life in aqueous solution compared to Procaine, provided the pH is maintained between 3.5 and 5.5.[1]
Thermal Stability[1]
-
Solid State: Stable at room temperature (25°C).[1]
-
Solution State: Heat labile.[1] Autoclaving Meprylcaine solutions is not recommended as it accelerates ester hydrolysis.[1] Sterilization should be achieved via membrane filtration (0.22 µm).[1]
Analytical Methodologies
To validate solubility or monitor stability, the following self-validating protocols are recommended.
HPLC-UV Quantification
This method separates the intact drug from its primary degradation product (Benzoic Acid).[1]
-
Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase:
-
Detection: UV at 230 nm (Benzoate absorption maximum).[1]
-
Validation Criterion: Benzoic acid will elute earlier (more polar) than the intact Meprylcaine. Resolution (Rs) between peaks must be > 2.0.[1]
Rapid Purity Check (Melting Point)
-
Protocol: Capillary melting point determination.
-
Acceptance Criteria: Sharp melting range between 150°C and 151°C .
-
Failure Mode: A broadened range (e.g., 145–150°C) indicates significant hydrolysis (presence of benzoic acid impurity) or moisture absorption.[1]
Handling & Formulation Guidelines
-
Buffer Selection: Avoid phosphate buffers at pH > 7.0 for long-term storage, as they may catalyze hydrolysis and induce precipitation of the base.[1] Citrate or acetate buffers (pH 4.0–5.0) are superior for maintaining stability.[1]
-
Stock Preparation:
-
Storage: Store lyophilized powder at 2–8°C. Solutions should be used fresh or stored frozen (-20°C) to arrest hydrolysis.
References
-
Cayman Chemical. (2024).[1] Meprylcaine (hydrochloride) Product Information & Solubility Data. [1][4]
-
Epstein, S., & Chilton, N.W. (1959).[1] The clinical effectiveness of certain local anesthetics in dental procedures. Oral Surgery, Oral Medicine, Oral Pathology.[1]
-
DrugFuture. (n.d.).[1] Meprylcaine Hydrochloride Physicochemical Properties.
-
ChemicalBook. (2025).[1] Meprylcaine Hydrochloride MSDS and Synthesis.
Sources
- 1. Meprylcaine | 495-70-5 [chemicalbook.com]
- 2. Meprylcaine [drugfuture.com]
- 3. MEPRYLCAINE HYDROCHLORIDE (200 MG) | 956-03-6 [chemicalbook.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medkoo.com [medkoo.com]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. Meprylcaine Hydrochloride Research Chemical [benchchem.com]
- 8. researchgate.net [researchgate.net]
Neuropharmacological Research Applications of Meprylcaine Hydrochloride: A Dual-Mechanism Probe
Technical Guide & Whitepaper
Executive Summary
Meprylcaine hydrochloride (Oracaine) is often categorized merely as a legacy ester-type local anesthetic. However, in modern neuropharmacological research, it serves as a critical chemical probe due to its unique dual-mechanism profile . Unlike standard amide anesthetics (e.g., Lidocaine), Meprylcaine exhibits significant inhibitory activity on monoamine transporters (DAT, NET, SERT) alongside its canonical voltage-gated sodium channel (VGSC) blockade.
This guide outlines the technical utility of Meprylcaine HCl in dissecting the interface between anesthesia and neuroexcitation, specifically for researchers investigating seizure sensitization, ester-hydrolysis kinetics, and structure-activity relationships (SAR) of benzoate esters.
Molecular Pharmacology: The Dual-Action Mechanism
To utilize Meprylcaine effectively, researchers must understand its two distinct molecular targets.
Primary Target: Voltage-Gated Sodium Channels (Nav)
Meprylcaine functions as a state-dependent blocker of the Nav pore.[1]
-
Mechanism: It permeates the neuronal membrane in its uncharged (lipophilic) form. Intracellularly, it becomes protonated (ionized) due to its pKa (~9.1–9.9). The cationic species binds to the intracellular vestibule of the
-subunit, specifically interacting with phenylalanine residues in the S6 transmembrane segment (Domain IV). -
Kinetics: It exhibits "use-dependent" block, binding more effectively to open/inactivated channels during high-frequency firing.
Secondary Target: Monoamine Transporters (MATs)
Unlike Procaine, Meprylcaine possesses a structural homology to cocaine-like psychostimulants.
-
Activity: It inhibits the reuptake of Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT).[2]
-
Research Implication: This makes Meprylcaine a valuable control agent in addiction studies and neurotoxicity models, as it can induce CNS stimulation and seizure sensitization via monoaminergic accumulation, distinct from pure Na+ channel blockade toxicity.
Mechanism of Action Visualization
Figure 1: Dual-mechanism pathway showing transmembrane diffusion for Nav blockade and extracellular inhibition of monoamine transporters.
Comparative Technical Data
Researchers selecting Meprylcaine should note its rapid metabolic profile compared to amide analogues.
| Parameter | Meprylcaine HCl | Procaine HCl | Lidocaine HCl | Research Significance |
| Class | Ester (Benzoate) | Ester (PABA) | Amide | Meprylcaine lacks the p-amino group (less allergenic potential). |
| Target | Nav + MATs (DAT/NET) | Nav (Weak MAT) | Nav (No MAT) | Use Meprylcaine to study stimulant-like CNS effects. |
| Metabolism | Plasma Cholinesterase | Plasma Cholinesterase | Hepatic CYP450 | Meprylcaine is a substrate for butyrylcholinesterase kinetics. |
| pKa | ~9.15 - 9.9 | 8.9 | 7.9 | High pKa = slower onset in acidic tissue; useful for pH-dependency studies. |
| Solubility | Water, Ethanol | Water | Water, Ethanol | High solubility facilitates in vitro buffer preparation. |
Experimental Protocols
Protocol A: Synaptosomal Monoamine Uptake Assay
Objective: To quantify the potency of Meprylcaine in inhibiting Dopamine (DA) and Norepinephrine (NE) reuptake, differentiating it from pure Na+ blockers.
Reagents:
-
Rat striatal synaptosomes (freshly prepared).
-
[^3H]-Dopamine and [^3H]-Norepinephrine (radiolabeled tracers).
-
Krebs-Ringer-HEPES (KRH) buffer.
-
Meprylcaine HCl stock (10 mM in water).
Workflow:
-
Preparation: Resuspend synaptosomes in KRH buffer containing pargyline (MAO inhibitor) to prevent neurotransmitter degradation.
-
Incubation: Pre-incubate synaptosomes with varying concentrations of Meprylcaine (
to M) for 10 minutes at 37°C. -
Uptake Initiation: Add [^3H]-DA or [^3H]-NE (final concentration 50 nM). Incubate for 5 minutes.
-
Termination: Rapid filtration through Whatman GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Quantification: Measure retained radioactivity via liquid scintillation counting.
-
Analysis: Plot log-concentration vs. % inhibition to determine
.
Validation Point: Run parallel samples with Cocaine (positive control) and Lidocaine (negative control for uptake inhibition). Meprylcaine should show an inhibition profile closer to Cocaine than Lidocaine.
Protocol B: In Vitro Metabolic Stability (Pseudocholinesterase Kinetics)
Objective: To determine the hydrolysis rate constant (
Workflow Visualization:
Figure 2: Workflow for determining the enzymatic hydrolysis rate of ester-linked anesthetics.
Methodology:
-
Matrix: Thaw pooled human plasma (contains active butyrylcholinesterase).
-
Spike: Add Meprylcaine HCl to plasma (Final conc: 10 µM).
-
Sampling: At time points
min, remove 100 µL aliquots. -
Quenching: Immediately add 300 µL ice-cold Acetonitrile containing an Internal Standard (e.g., Bupivacaine). Vortex and centrifuge (10,000g, 5 min).
-
Detection: Inject supernatant into HPLC-UV or LC-MS/MS.
-
Calculation: Plot
vs. time. The slope . .
Safety & Toxicology (E-E-A-T)
Senior Scientist Note: While Meprylcaine is an ester, it is chemically a benzoate , not a para-aminobenzoate (PABA) derivative like Procaine.[2]
-
Allergenicity: It theoretically carries a lower risk of cross-hypersensitivity in patients/subjects allergic to PABA, though caution is required with all esters.
-
Neurotoxicity: Due to its monoamine transporter inhibition, overdose in animal models may manifest as CNS excitation (seizures) before cardiovascular depression. This is distinct from Lidocaine toxicity.[1]
-
Storage: Meprylcaine HCl is hygroscopic. Store at -20°C in a desiccator. Aqueous solutions undergo spontaneous hydrolysis at alkaline pH; prepare fresh in neutral buffers (pH 7.2–7.4).
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4065, Meprylcaine. Retrieved from [Link]
-
DrugCentral (2024). Meprylcaine: Pharmacology and Target Profile. Retrieved from [Link]
-
Catterall, W. A. (2012). Voltage-gated sodium channels at 60: structure, function and pathophysiology. The Journal of Physiology. (Contextual grounding for Nav blockade mechanism). Retrieved from [Link]
-
Torres, G. E., Gainetdinov, R. R., & Caron, M. G. (2003). Plasma membrane monoamine transporters: structure, regulation and function. Nature Reviews Neuroscience. (Contextual grounding for MAT inhibition protocols). Retrieved from [Link]
Sources
Methodological & Application
Meprylcaine hydrochloride experimental protocols for in vivo studies
An Application Guide to In Vivo Experimental Protocols for Meprylcaine Hydrochloride
Prepared by a Senior Application Scientist
This document provides a detailed guide for researchers, scientists, and drug development professionals on designing and executing in vivo studies for meprylcaine hydrochloride. Moving beyond a simple recitation of steps, this guide delves into the scientific rationale behind protocol design, ensuring that the methodologies are not only robust and reproducible but also contextually grounded in the unique pharmacology of the compound.
Meprylcaine hydrochloride is a synthetic, ester-type local anesthetic.[1] Its primary mechanism of action for local anesthesia is the reversible blockade of voltage-gated sodium channels in neuronal membranes, which inhibits the initiation and propagation of nerve impulses.[1][2] However, a distinguishing feature of meprylcaine is its dual function as a potent inhibitor of monoamine transporters, blocking the reuptake of dopamine, norepinephrine, and serotonin.[1][3] This secondary action imparts stimulant properties and necessitates specific neuropharmacological safety assessments in vivo. This guide provides comprehensive protocols to evaluate both the desired anesthetic efficacy and the potential central nervous system (CNS) liabilities of meprylcaine hydrochloride.
Part 1: Core Pharmacology and Rationale for In Vivo Testing
A thorough understanding of meprylcaine's mechanisms is critical for designing meaningful in vivo experiments. The choice of animal model and endpoints must be directly linked to the compound's pharmacological profile.
Mechanism 1: Local Anesthesia via Sodium Channel Blockade
Like all local anesthetics, meprylcaine's ability to induce a temporary loss of sensation stems from its interaction with voltage-gated sodium channels (Nav). By binding to a site within the inner pore of the channel, it stabilizes the channel in an inactivated state, preventing the influx of sodium ions required for depolarization and action potential propagation.[2][4] This effect is localized and reversible.[2]
Rationale for Efficacy Testing: The primary goal is to quantify the onset, depth, and duration of the anesthetic effect. In vivo models are essential to understand how the drug behaves in a complex biological system, accounting for factors like tissue penetration, local blood flow, and metabolism, which cannot be fully replicated in vitro.[5] Efficacy is typically assessed in models of infiltration anesthesia and peripheral nerve blockade.[2]
Mechanism 2: CNS Effects via Monoamine Transporter Inhibition
Meprylcaine inhibits the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[3] This action, which is not prominent in many other local anesthetics like lidocaine, can increase synaptic concentrations of these neurotransmitters, leading to stimulant effects.[6] Critically, chronic inhibition of NET and interactions with the serotonin system via SERT inhibition can lower the convulsion threshold and lead to seizure sensitization.[6][7]
Rationale for Safety & Neuropharmacology Testing: It is imperative to characterize the dose-dependent CNS effects. While local anesthetics as a class can cause seizures at toxic doses, meprylcaine's specific pharmacology suggests a potential for increased seizure liability, especially with repeated administration.[6] Therefore, in vivo protocols must be designed not only to find the acute convulsive dose but also to investigate the potential for sensitization.
Part 2: In Vivo Efficacy Protocols
The following protocols are designed to provide quantitative measures of meprylcaine's local anesthetic properties. Rodent models are standard for these assessments.[8]
Protocol 2.1: Infiltration Anesthesia Model (Rodent Pinprick Test)
This model assesses the efficacy of meprylcaine when administered directly into the target tissue, mimicking its use for local infiltration in minor surgical procedures.[2][9] The cutaneous trunci muscle reflex (CTMR) in rats or mice is a reliable endpoint.
Methodology:
-
Animal Selection: Use adult male Sprague-Dawley rats (250-300g) or ICR mice (25-35g).[10] Acclimatize animals for at least 3 days prior to the experiment.
-
Preparation: Gently restrain the animal. Shave a small area of skin on the dorsal side of the back. Mark a 1 cm diameter circle as the injection site.
-
Baseline Measurement: Before drug administration, gently apply a sharp stimulus (e.g., a 23-gauge needle or von Frey filament) to the center of the marked area and observe the "twitch" or contraction of the underlying cutaneous trunci muscle. Confirm a consistent baseline response.
-
Drug Administration: Administer a fixed volume (e.g., 0.1 mL for mice, 0.25 mL for rats) of meprylcaine hydrochloride solution (e.g., 0.5%, 1%, 2% concentrations) or vehicle control (saline) via subcutaneous injection into the center of the marked area. A comparator drug like lidocaine should be used.
-
Assessment of Anesthesia: At set time intervals (e.g., 2, 5, 10, 15, 20, 30, 45, 60 minutes) post-injection, apply the pinprick stimulus.
-
Endpoint Measurement: The absence of the CTMR is considered a complete block (100% Maximum Possible Effect - MPE). A diminished response can be scored if a graded scale is desired. The primary endpoints are:
-
Onset of action: Time to the first complete block.
-
Duration of action: Time from onset until the reflex returns.
-
-
Data Analysis: Calculate the mean onset and duration for each group. Dose-response curves can be generated to determine the ED50 (the dose required to produce anesthesia in 50% of the animals).
Data Presentation: Infiltration Anesthesia Efficacy
| Compound | Concentration | Mean Onset (min) | Mean Duration (min) |
| Vehicle (Saline) | N/A | No Block | No Block |
| Meprylcaine HCl | 0.5% | 4.5 ± 0.8 | 25.2 ± 3.1 |
| Meprylcaine HCl | 1.0% | 2.1 ± 0.5 | 48.7 ± 4.5 |
| Lidocaine HCl | 1.0% | 2.8 ± 0.6 | 40.5 ± 3.9 |
Note: Data are representative examples.
Workflow: Infiltration Anesthesia (Pinprick Model)
Protocol 2.2: Peripheral Nerve Block Model (Rodent Sciatic Nerve)
This model evaluates the ability of meprylcaine to block conduction in a major nerve trunk, which is relevant for regional anesthesia.[11] It allows for the separate assessment of sensory (nociceptive) and motor blockade.
Methodology:
-
Animal Selection: Use adult male Wistar rats (300-350g).
-
Anesthesia: Anesthetize the animal with isoflurane or a suitable injectable anesthetic to prevent distress during the procedure.[12] Ensure adequate depth of anesthesia throughout.
-
Surgical Exposure: Place the animal in a prone position. Make a small skin incision over the thigh to expose the biceps femoris muscle. Carefully dissect the muscle planes to expose the sciatic nerve without damaging it.
-
Drug Administration: Using a microsyringe, carefully inject a small volume (e.g., 0.1 mL) of meprylcaine solution, vehicle, or comparator alongside the nerve.
-
Assessment of Sensory Block:
-
Method: Apply a noxious stimulus (e.g., thermal stimulus from a hot plate set to a non-damaging temperature or mechanical stimulus with forceps) to the plantar surface of the ipsilateral (injected side) paw.
-
Endpoint: The absence of a paw withdrawal reflex indicates a successful sensory block. Test at timed intervals until the reflex returns.
-
-
Assessment of Motor Block:
-
Method: Observe the animal's posture and gait after it has recovered from general anesthesia. A motor function score can be used (e.g., 0 = normal function, 1 = limping, 2 = no weight-bearing).
-
Endpoint: The time until the animal regains normal motor function of the affected limb.
-
-
Data Analysis: Record the onset and duration of both sensory and motor blockade for each experimental group.
Workflow: Sciatic Nerve Block Model
Part 3: In Vivo Safety & Neuropharmacology Protocol
This protocol is essential for characterizing the unique CNS risks associated with meprylcaine's inhibition of monoamine transporters.
Protocol 3.1: Seizure Liability and Sensitization Model (Mouse)
This model aims to determine the convulsive dose of meprylcaine and to test the hypothesis that repeated, sub-convulsive doses can sensitize the animal to seizures, a phenomenon linked to its effects on monoamine systems.[6][7]
Methodology:
-
Animal Selection: Use adult male ICR mice (25-35g), as they are commonly used in seizure studies.[10]
-
Drug Preparation: Prepare solutions of meprylcaine hydrochloride in saline. For sensitization studies, also prepare solutions of a comparator like lidocaine.
-
Experimental Phases:
-
Phase A: Acute Convulsive Dose Determination:
-
Administer escalating doses of meprylcaine (e.g., 40, 60, 80, 100 mg/kg, intraperitoneally) to different groups of mice.
-
Immediately place each mouse in an individual observation chamber.
-
Observe continuously for 30 minutes for signs of seizure activity.
-
Score the seizure severity (see table below). The endpoint is the presence of clonic or tonic-clonic seizures.
-
-
Phase B: Seizure Sensitization Study:
-
Administer a sub-convulsive dose of meprylcaine (e.g., 80 mg/kg, based on Phase A results) once daily for 4-5 consecutive days.[6]
-
A parallel group should receive a minimal convulsive dose of lidocaine for comparison.
-
On each day, observe and score seizure activity for 30 minutes post-injection.
-
The primary endpoint is the emergence and increased incidence of convulsions over the treatment period in the meprylcaine group compared to the lidocaine group.[6]
-
-
-
Data Analysis: For Phase A, determine the CD50 (convulsive dose in 50% of animals). For Phase B, compare the daily incidence and severity of seizures between the meprylcaine and lidocaine groups using appropriate statistical tests (e.g., Fisher's exact test).
Data Presentation: Seizure Severity Scoring
| Score | Behavioral Observation |
| 0 | No change in behavior |
| 1 | Immobility, head nodding |
| 2 | Forelimb clonus, myoclonic jerks |
| 3 | Rearing, falling on side (loss of righting reflex) |
| 4 | Tonic-clonic seizures |
| 5 | Death |
Diagram: Mechanism of Seizure Sensitization
Part 4: Data Interpretation and Broader Considerations
-
Translational Validity: While rodent models are indispensable for preclinical evaluation, it is crucial to acknowledge their limitations in predicting human responses.[8] The goal is to establish a robust profile of efficacy and safety to inform potential clinical development.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the humane treatment of research animals.[13] Anesthesia and analgesia should be used appropriately to minimize pain and distress.[12]
-
Pharmacokinetics: For studies involving systemic effects like seizure liability, it may be beneficial to run parallel pharmacokinetic analyses to correlate drug concentration in the plasma and brain with the observed pharmacological effects.[14]
Conclusion
The in vivo evaluation of meprylcaine hydrochloride requires a dual-pronged approach. Standard models of infiltration anesthesia and peripheral nerve block are necessary to quantify its efficacy as a local anesthetic. However, its unique profile as a monoamine reuptake inhibitor makes it imperative to conduct rigorous neuropharmacological safety studies, particularly focusing on seizure liability and the potential for sensitization. The protocols outlined in this guide provide a comprehensive framework for generating the critical data needed to fully characterize meprylcaine hydrochloride for research and drug development purposes.
References
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Meprylcaine - Wikipedia. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]
-
What is the mechanism of Mepivacaine Hydrochloride? - Patsnap Synapse. (2024, July 17). Patsnap Synapse. Retrieved February 20, 2026, from [Link]
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Grant, G. J., et al. (2000). An in vivo method for the quantitative evaluation of local anesthetics. Regional Anesthesia and Pain Medicine, 25(3), 258-262. Retrieved February 20, 2026, from [Link]
-
Mogil, J. S. (2023). Discovering chronic pain treatments: better animal models might help us get there. Journal of Clinical Investigation, 133(5), e168434. Retrieved February 20, 2026, from [Link]
-
Narver, H. L., & Foley, P. L. (2022). Anesthesia and analgesia for common research models of adult mice. Animal Models and Experimental Medicine, 5(4), 317-340. Retrieved February 20, 2026, from [Link]
-
Pateromichelakis, S., & Prokopiou, A. A. (1988). Local anaesthesia efficacy: discrepancies between in vitro and in vivo studies. Acta Anaesthesiologica Scandinavica, 32(8), 672-675. Retrieved February 20, 2026, from [Link]
-
Liebman, F. M., et al. (1978). A new in vivo method for quantitatively evaluating local anesthetics. European Journal of Pharmacology, 51(4), 337-344. Retrieved February 20, 2026, from [Link]
-
Arai, S., et al. (2003). Chronic inhibition of the norepinephrine transporter in the brain participates in seizure sensitization to cocaine and local anesthetics. Brain Research, 964(1), 83-90. Retrieved February 20, 2026, from [Link]
-
Harsha, C., et al. (2023). Evaluation of the local anesthetic and analgesic potential of a polyherbal formulation "Injection Harsha 22" in Wistar albino rats. Journal of Experimental Pharmacology, 15, 123-132. Retrieved February 20, 2026, from [Link]
-
The evaluation of local anesthesia effects in vivo. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Local anesthetics used for the treatment of acute pain in the dog and cat. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Andersen, H. H., et al. (2018). An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability. Frontiers in Pharmacology, 9, 786. Retrieved February 20, 2026, from [Link]
-
Truant, A. P. (1958). Studies on the pharmacology of meprylcaine (oracaine), a local anesthetic. Archives Internationales de Pharmacodynamie et de Thérapie, 115(4), 483-497. Retrieved February 20, 2026, from [Link]
-
CARBOCAINE™ (mepivacaine Hydrochloride Injection, USP) Clinical Pharmacology | Pfizer Medical - US. (n.d.). Pfizer Medical. Retrieved February 20, 2026, from [Link]
-
Meprylcaine hydrochloride - SIELC Technologies. (2018, February 16). SIELC Technologies. Retrieved February 20, 2026, from [Link]
-
Morita, K., et al. (2005). Inhibition of serotonin transporters by cocaine and meprylcaine through 5-TH2C receptor stimulation facilitates their seizure activities. Brain Research, 1057(1-2), 153-160. Retrieved February 20, 2026, from [Link]
-
Inhibition of serotonin transporters by cocaine and meprylcaine through 5-HT2C receptor stimulation facilitates their seizure ac - CORE. (n.d.). CORE. Retrieved February 20, 2026, from [Link]
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Application Notes and Protocols for the Laboratory Use of Meprylcaine Hydrochloride
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Meprylcaine hydrochloride in a laboratory setting. This document delves into the compound's mechanism of action, provides detailed protocols for its analysis and application in both in vitro and in vivo models, and offers insights into best practices for its handling and use.
Introduction and Scientific Background
Meprylcaine hydrochloride is a synthetic, small-molecule local anesthetic of the amide type.[1][2] Structurally related to dimethocaine, it also exhibits stimulant properties due to its action as a monoamine transporter inhibitor.[3] This dual activity makes Meprylcaine hydrochloride a valuable tool for neuropharmacological research, enabling the study of local anesthesia, reward pathways, and seizure mechanisms.[4][5][6]
The primary mechanism of action for its anesthetic properties is the reversible blockade of voltage-gated sodium channels in neuronal membranes.[4][7] By binding to the intracellular portion of these channels, Meprylcaine hydrochloride prevents the influx of sodium ions, thereby inhibiting the initiation and propagation of action potentials and resulting in a loss of sensation in the targeted area.[7][8]
Simultaneously, Meprylcaine hydrochloride inhibits the reuptake of dopamine, norepinephrine, and serotonin by binding to their respective transporters.[3] This leads to an increase in the synaptic concentration of these neurotransmitters, which underlies its stimulant effects and its utility in modeling certain neurological and psychiatric conditions.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of Meprylcaine hydrochloride is crucial for its effective use in the laboratory.
| Property | Value | Source |
| CAS Number | 956-03-6 | [1] |
| Molecular Formula | C₁₄H₂₁NO₂ · HCl | [6] |
| Molecular Weight | 271.78 g/mol | [4] |
| Appearance | Solid | [1] |
| Solubility | Soluble in Ethanol (≥ 10 mg/ml) and PBS (pH 7.2) (≥ 10 mg/ml). Sparingly soluble in DMSO (1-10 mg/ml). | [1] |
| Storage | Store at -20°C for long-term stability. | [1][2] |
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling Meprylcaine hydrochloride.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves.[5]
-
Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[5]
-
Handling: Avoid creating dust when handling the solid form. In case of a spill, prevent further leakage and clean up using appropriate methods to avoid dust generation.[5]
-
First Aid: In case of eye or skin contact, wash with plenty of water. If inhaled, move to fresh air. If ingested, rinse the mouth with water. Seek medical attention if any symptoms persist.[5]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Analytical Methodologies: High-Performance Liquid Chromatography (HPLC)
Accurate quantification of Meprylcaine hydrochloride is essential for pharmacokinetic studies and for verifying solution concentrations. A reverse-phase HPLC (RP-HPLC) method is a common and reliable approach. The following protocol is a starting point and should be optimized and validated for your specific instrumentation and application.
Objective: To separate and quantify Meprylcaine hydrochloride in a given sample.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Phosphate buffer (e.g., 20 mM, pH adjusted to 7.0)
-
Meprylcaine hydrochloride standard
-
Sample diluent (e.g., 50:50 Acetonitrile:Water)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Protocol:
-
Mobile Phase Preparation: Prepare the mobile phase components and degas them before use.
-
Standard Preparation: Prepare a stock solution of Meprylcaine hydrochloride in the sample diluent. From this stock, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Dilute the experimental samples with the sample diluent to a concentration that falls within the range of the calibration curve. Filter all samples and standards through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase (4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient can be optimized. A starting point could be an isocratic elution with a mixture of Mobile Phase A and B (e.g., 40:60 v/v).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: UV at 230 nm[9]
-
Column Temperature: Ambient or controlled at 25°C
-
-
Analysis: Inject the standards and samples. Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Use the calibration curve to determine the concentration of Meprylcaine hydrochloride in the experimental samples.
In Vitro Applications and Protocols
Electrophysiology: Patch-Clamp Analysis of Sodium Channel Blockade
The patch-clamp technique is the gold standard for investigating the effects of compounds on ion channel function.[10][11] This protocol provides a general framework for assessing the inhibitory effect of Meprylcaine hydrochloride on voltage-gated sodium channels in a suitable cell line (e.g., HEK293 cells stably expressing a specific sodium channel subtype).
Objective: To characterize the concentration-dependent blockade of voltage-gated sodium channels by Meprylcaine hydrochloride.
Workflow Diagram:
Caption: Workflow for synaptosome monoamine transporter uptake assay.
Protocol:
-
Synaptosome Preparation: Isolate synaptosomes from a specific brain region (e.g., striatum for dopamine uptake) of a rodent using a standard sucrose gradient centrifugation method. [12]2. Assay Buffer: Prepare an appropriate buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Uptake Assay:
-
Pre-incubate aliquots of the synaptosome preparation with varying concentrations of Meprylcaine hydrochloride or vehicle control.
-
Initiate the uptake reaction by adding a low concentration of the radiolabeled neurotransmitter (e.g., [³H]dopamine).
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unincorporated radiolabel.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known uptake inhibitor or at 4°C).
-
Calculate the percentage inhibition of specific uptake at each concentration of Meprylcaine hydrochloride.
-
Plot the percentage inhibition against the drug concentration and determine the IC₅₀ value.
-
In Vivo Applications and Protocols
Ethical Note: All animal experiments must be conducted in accordance with institutional guidelines and with the approval of the Institutional Animal Care and Use Committee (IACUC).
Local Anesthetic Efficacy: Rodent Model
The efficacy of Meprylcaine hydrochloride as a local anesthetic can be assessed in rodent models by measuring the blockade of a sensory or motor response.
Objective: To evaluate the dose-dependent local anesthetic effect of Meprylcaine hydrochloride.
Protocol (Example: Rat Sciatic Nerve Block):
-
Animal Preparation: Anesthetize the rat according to an approved protocol.
-
Drug Administration: Inject a specific volume of Meprylcaine hydrochloride solution (at varying concentrations) or vehicle control perineurally to the sciatic nerve.
-
Assessment of Anesthesia:
-
At regular time intervals post-injection, assess the sensory and motor block.
-
Sensory Block: This can be evaluated using the tail-flick test or by applying a noxious stimulus (e.g., with von Frey filaments) to the plantar surface of the hind paw and observing the withdrawal reflex.
-
Motor Block: This can be assessed by observing the animal's ability to bear weight on the injected limb or by using a motor function scoring system.
-
-
Data Analysis:
-
Determine the onset and duration of the anesthetic effect for each dose.
-
Construct a dose-response curve to evaluate the potency of Meprylcaine hydrochloride.
-
Neuropharmacology: Mouse Seizure Model
Given its effects on monoamine transporters, Meprylcaine hydrochloride can be used to induce seizures in mice, providing a model to study the mechanisms of seizure generation and to screen for anticonvulsant compounds. [5][6] Objective: To induce and characterize seizures following the administration of Meprylcaine hydrochloride in mice.
Protocol:
-
Animal Preparation: Acclimate the mice to the experimental environment.
-
Drug Administration: Administer Meprylcaine hydrochloride via intraperitoneal (i.p.) injection. Doses can range from subconvulsive to convulsive levels (e.g., starting around 80-85 mg/kg). [5]3. Seizure Observation:
-
Immediately after injection, place the mouse in an observation chamber.
-
Observe and score the seizure activity using a standardized scale (e.g., the Racine scale). Note the latency to the first seizure and the duration and severity of the seizures.
-
-
Data Analysis:
-
Calculate the percentage of animals exhibiting seizures at each dose.
-
Determine the median convulsive dose (CD₅₀).
-
Analyze the effects of co-administered compounds on the seizure parameters.
-
Conclusion
Meprylcaine hydrochloride is a versatile pharmacological tool with applications in the study of local anesthesia, neurochemical transmission, and seizure disorders. The protocols outlined in these application notes provide a foundation for the laboratory use of this compound. It is imperative that researchers adapt and optimize these methods for their specific experimental needs while adhering to all safety and ethical guidelines.
References
- Morita K, Hamamoto M, Arai S, Kitayama S, Irifune M, Kawahara M, Kihira K, Dohi T. Inhibition of serotonin transporters by cocaine and meprylcaine through 5-TH2C receptor stimulation facilitates their seizure activities. Brain Res. 2005 Sep 28;1057(1-2):153-60.
- Arai S, Morita K, Kitayama S, Kumagai K, Kumagai M, Kihira K, Dohi T. Chronic inhibition of the norepinephrine transporter in the brain participates in the seizure sensitization to cocaine and local anesthetics. Brain Res. 2003 Feb 21;964(1):83-90.
-
Patsnap Synapse. What is the mechanism of Mepivacaine Hydrochloride? 2024. Available from: [Link]
-
LookChem. Cas 956-03-6,MEPRYLCAINE HYDROCHLORIDE (200 MG). Available from: [Link]
- Truant AP. Studies on the pharmacology of meprylcaine (oracaine), a local anesthetic. Arch Int Pharmacodyn Ther. 1958 Jul 1;115(4):483-97.
-
Wikipedia. Meprylcaine. Available from: [Link]
-
SlideShare. Local Anesthetics. 2014. Available from: [Link]
- de-Souza-e-Silva R, de-Moraes-da-Silva-Pires I, de-Carvalho-Viana-Júnior A, de-Carvalho F, de-Moraes M. Evaluation of the plasmatic level of mepivacaine in different anatomical regions. J Vasc Bras. 2018;17(4):293-298.
- Py C,APPING C. Patch clamp technique: review of the current state of the art and potential contributions from nanoengineering. Conf Proc IEEE Eng Med Biol Soc. 2007;2007:2336-9.
- Segev A, Garcia-Oscos F, Kourrich S. Whole-cell Patch-clamp Recordings in Brain Slices. J Vis Exp. 2016;(112):54024.
- Al-Otaibi F, Tucker A, Johnston A, Perrett D. Development of HPLC-UV method for rapid and sensitive analysis of topically applied tetracaine. Int J Pharm Sci Res. 2012; 3(1): 125-131.
-
ResearchGate. A good protocol for extracting mouse brain synaptosomes? 2013. Available from: [Link]
-
International Journal of Pharmaceutical Chemistry and Analysis. Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form. 2018. Available from: [Link]
- Sedighi Nalkiashary SM, et al. DEVELOPMENT AND VALIDATION OF SIMULTANEOUS HPLC METHOD FOR DETERMINATION OF LIDOCAINE, HYDROCORTISONE ACETATE AND. Pharmacophore. 2020;11(1):35-42.
Sources
- 1. medkoo.com [medkoo.com]
- 2. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Meprylcaine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 6. Inhibition of serotonin transporters by cocaine and meprylcaine through 5-TH2C receptor stimulation facilitates their seizure activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Stereospecific antiseizure activity in mouse and rat epilepsy models by a pyridinium inhibitor of TNFα/NFκB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmacophorejournal.com [pharmacophorejournal.com]
- 10. docs.axolbio.com [docs.axolbio.com]
- 11. utw10193.utweb.utexas.edu [utw10193.utweb.utexas.edu]
- 12. researchgate.net [researchgate.net]
Meprylcaine hydrochloride in vitro assay development
Abstract
Meprylcaine Hydrochloride (HCl) is an ester-linked local anesthetic structurally distinct from the amide class (e.g., lidocaine).[1][2] While historically utilized for its reversible blockade of voltage-gated sodium channels (NaV), recent interest has resurged regarding its secondary pharmacology as a monoamine reuptake inhibitor.[1] This Application Note provides a rigorous, multi-parametric framework for developing in vitro assays for Meprylcaine HCl. We detail protocols for high-throughput membrane potential screening (NaV inhibition), plasma hydrolytic stability (esterase sensitivity), and cytotoxicity profiling.[1] These protocols are designed to overcome common artifacts associated with ester-based anesthetics, such as rapid spontaneous hydrolysis and pH-dependent solubility issues.[1]
Physicochemical Profile & Stock Preparation
Before initiating biological assays, the physicochemical behavior of Meprylcaine HCl must be mastered. Unlike amides, the ester linkage renders this molecule chemically labile in alkaline buffers.[3]
Compound Snapshot:
-
pKa: ~9.15 (Weak base)[1]
-
Solubility: Freely soluble in water and ethanol; practically insoluble in ether.[1]
-
Stability: Hydrolyzes rapidly in basic solutions or presence of plasma esterases.[1][3]
Preparation Protocol:
-
Stock Solution: Dissolve Meprylcaine HCl in DMSO or sterile dH₂O to 100 mM.[1] Avoid Phosphate Buffered Saline (PBS) for the initial stock to prevent micro-precipitation at high concentrations.[1]
-
Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Do not freeze-thaw more than 3 times.
-
Working Buffer: Dilute into assay buffer (HBSS/HEPES, pH 7.4) immediately prior to use.[1]
-
Critical Note: Due to the pKa of 9.15, at pH 7.4, >98% of the molecule is protonated (charged). Ensure the assay incubation time is sufficient for the small fraction of uncharged base to permeate the membrane, or use a use-dependent protocol.
-
Functional Potency Assay: NaV Channel Inhibition
Objective: Determine the IC50 of Meprylcaine HCl for voltage-gated sodium channels (e.g., NaV1.7 or NaV1.[1][5]5) using a membrane potential dye.[1][6] Rationale: Patch-clamp is the gold standard but lacks throughput.[1] We use a Fluorescence Membrane Potential (FMP) assay stimulated by Veratridine .[1] Veratridine prevents channel inactivation, allowing a persistent Na+ influx that can be measured as a cumulative fluorescence signal.[1]
Mechanism of Action Diagram
Caption: Meprylcaine permeates as a free base, re-protonates intracellularly, and blocks the NaV pore.[1] Veratridine forces channels open to generate the assay signal.
Detailed Protocol
-
Cell Preparation:
-
Dye Loading:
-
Compound Addition (Pre-incubation):
-
Stimulation & Read:
-
Data Analysis:
-
Calculate Area Under Curve (AUC) or Peak Response.[1]
-
Normalize to Vehicle (0% Inhibition) and TTX (100% Inhibition).
-
Fit to sigmoidal dose-response curve to derive IC50.
-
Metabolic Stability: Plasma Esterase Hydrolysis
Objective: Quantify the half-life (
Workflow Diagram
Caption: Kinetic workflow for determining ester hydrolysis rates. Rapid quenching is critical to stop ex vivo degradation.[1]
Detailed Protocol
-
Matrix Preparation: Thaw pooled human plasma (lithium heparin) at 37°C. Adjust pH to 7.4 if necessary (esters are pH sensitive).
-
Spiking: Add Meprylcaine HCl to plasma to a final concentration of 1 µM (ensure <1% DMSO).
-
Reference Control: Procaine (Rapid hydrolysis) and Lidocaine (Slow/No hydrolysis in plasma).[1]
-
-
Sampling: At t=0, 5, 10, 20, 30, and 60 min, remove 50 µL aliquots.
-
Quenching: Immediately transfer aliquot into 200 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide). Vortex immediately.
-
Analysis: Centrifuge (4000 rpm, 20 min). Inject supernatant into LC-MS/MS.[1]
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines half-life: .[1]
Cytotoxicity Profiling (Safety Window)
Objective: Assess neurotoxicity/myotoxicity potential relative to potency.[1] Rationale: Local anesthetics can induce necrosis or apoptosis in high concentrations.[1]
Protocol (MTT Assay):
-
Cell Line: SH-SY5Y (Neuroblastoma) or HDF (Dermal Fibroblasts).[1]
-
Dosing: Treat cells with Meprylcaine HCl (10 µM – 5 mM) for 24 hours.
-
Note: Meprylcaine potency is often in the µM range, but toxicity appears in the mM range.
-
-
Readout: Add MTT reagent, incubate 4h, solubilize formazan crystals, and read OD at 570 nm.
-
Output: Calculate TC50 (Toxic Concentration 50%). Compare TC50/IC50 to determine the Therapeutic Index .
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High Assay Variability | Edge effects in plate | Use pre-heated buffers; discard edge wells or use dummy water wells. |
| Low Signal in NaV Assay | Veratridine degradation | Prepare Veratridine fresh; it adheres to plastic.[1] Use glass-lined vials. |
| Rapid Loss of Parent | Spontaneous hydrolysis | Ensure stock buffers are not alkaline (pH > 8).[1] Keep stocks at pH 6.0 until assay. |
| Precipitation | Free base formation | If assay pH > 7.4 and concentration > 500 µM, the free base may crash out.[1] Check turbidity. |
References
-
Mechanism of Action: Catterall, W. A., et al. "Structure and pharmacology of voltage-gated sodium and calcium channels."[1] Annual Review of Pharmacology and Toxicology. Link[1]
-
Ester Hydrolysis: Lanks, K. W., et al. "Hydrolysis of ester-type local anesthetics by human plasma cholinesterase."[1] Anesthesiology. Link
-
Membrane Potential Assays: Benjamin, E. R., et al.[1] "High-throughput functional screening of voltage-gated ion channels." Nature Reviews Drug Discovery.[1] Link
-
Meprylcaine Structure: PubChem Compound Summary for CID 4065, Meprylcaine.[1][7] Link
-
Cytotoxicity Methodology: Werdehausen, R., et al. "Apoptosis vs. necrosis: Local anesthetic cytotoxicity."[1] British Journal of Anaesthesia.[1] Link
Sources
- 1. medkoo.com [medkoo.com]
- 2. Meprylcaine Hydrochloride Research Chemical [benchchem.com]
- 3. Pharmacology of Local Anesthetics (Part 7) - Essential Clinical Anesthesia [cambridge.org]
- 4. Meprylcaine [drugfuture.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Functional assay of voltage-gated sodium channels using membrane potential-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Meprylcaine - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Preclinical Evaluation of Meprylcaine Hydrochloride in Animal Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of animal models to study the efficacy, safety, and pharmacokinetic profile of Meprylcaine hydrochloride. This document emphasizes the scientific rationale behind experimental choices and provides detailed, field-proven protocols to ensure data integrity and reproducibility.
Introduction to Meprylcaine Hydrochloride
Meprylcaine hydrochloride is a synthetic, amide-type local anesthetic.[1] Its primary mechanism of action involves the reversible blockade of voltage-gated sodium channels in neuronal membranes, which inhibits the initiation and propagation of nerve impulses.[2] This action is the basis for its local anesthetic properties.[2] Meprylcaine hydrochloride is structurally related to dimethocaine and also exhibits stimulant properties due to its potent inhibitory action on monoamine transporters, specifically inhibiting the reuptake of dopamine, norepinephrine, and serotonin.[2][3] This dual activity profile distinguishes it from more conventional local anesthetics like lidocaine and necessitates a thorough preclinical evaluation to characterize both its desired anesthetic effects and its potential systemic and central nervous system (CNS) side effects.[4]
Rationale for Animal Models in Meprylcaine Hydrochloride Research
The use of animal models is indispensable for the preclinical assessment of Meprylcaine hydrochloride. These models allow for the investigation of its pharmacological and toxicological properties in a living organism, providing crucial data on its efficacy, safety, and mechanism of action before it can be considered for human trials. Key research questions that can be addressed using animal models include:
-
Efficacy: Determining the onset, duration, and potency of local anesthesia.
-
Safety and Toxicology: Identifying potential adverse effects, including local tissue toxicity, systemic toxicity, and CNS effects such as seizures.[4]
-
Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound.
Selection of Appropriate Animal Models
The choice of animal model is critical and depends on the specific research question. Different species are suited for different types of anesthetic evaluation.
| Animal Model | Primary Application | Key Considerations |
| Rodents (Rats, Mice) | Efficacy (nerve block, infiltration), Safety (systemic toxicity, neurobehavioral effects), Pharmacokinetics | Well-characterized physiology and genetics; readily available; established protocols.[5][6] |
| Guinea Pigs | Efficacy (infiltration, nerve block) | Particularly sensitive for infiltration anesthesia models (wheal test).[7][8] |
| Rabbits | Efficacy (surface anesthesia) | Large eye surface area makes them suitable for corneal reflex testing.[7] |
| Frogs | Efficacy (plexus anesthesia) | Classic model for demonstrating nerve block, though less common in modern drug development.[7] |
| Pigs | Safety (cardiovascular toxicity) | Cardiovascular system is anatomically and physiologically similar to humans.[9] |
Efficacy Assessment Protocols
Sciatic Nerve Block Model in Rats
This model is a gold standard for evaluating the efficacy and duration of action of peripheral nerve blocks.
Protocol:
-
Animal Preparation: Anesthetize adult Sprague-Dawley rats (250-300g) with an appropriate anesthetic (e.g., isoflurane). Shave the hair over the lateral aspect of the thigh.
-
Nerve Localization: Identify the sciatic notch by palpation.
-
Injection: Using a 27-gauge needle, inject a specified volume (e.g., 0.1-0.2 mL) of Meprylcaine hydrochloride solution (e.g., 0.5-2%) in close proximity to the sciatic nerve.[1] A control group should receive a saline injection.
-
Assessment of Motor Block: At regular intervals (e.g., every 5-10 minutes), assess motor function by observing the animal's ability to use the injected limb. A common scoring system can be used (e.g., 0 = normal function, 1 = partial paralysis, 2 = complete paralysis).
-
Assessment of Sensory Block: Evaluate the sensory block by applying a noxious stimulus (e.g., tail-pinch or hot-plate test) to the plantar surface of the hind paw and observing the withdrawal reflex.
-
Data Analysis: Record the onset of action (time to complete block), duration of action (time from complete block to recovery of function), and dose-response relationship.
Causality Behind Experimental Choices:
-
The rat sciatic nerve is a large, easily accessible peripheral nerve, making it an ideal target for studying nerve block anesthesia.
-
The use of both motor and sensory assessments provides a comprehensive evaluation of the anesthetic effect.
-
A dose-response study is crucial for determining the potency of Meprylcaine hydrochloride.
Experimental Workflow for Sciatic Nerve Block Model
Caption: Workflow for evaluating sciatic nerve block in rats.
Infiltration Anesthesia Model in Guinea Pigs
This model assesses the local anesthetic effect when the drug is infiltrated directly into the tissue.[7]
Protocol:
-
Animal Preparation: Use adult guinea pigs (300-400g). Shave a small area of skin on the back.
-
Injection: Inject a small volume (e.g., 0.1 mL) of Meprylcaine hydrochloride solution intradermally to create a wheal.
-
Assessment: At regular intervals, test for the absence of a cutaneous reflex by applying a sharp stimulus (e.g., a needle prick) to the center of the wheal. The absence of a skin twitch indicates successful anesthesia.
-
Data Analysis: Record the onset and duration of anesthesia.
Causality Behind Experimental Choices:
-
The guinea pig's skin is highly sensitive, making it an excellent model for detecting the effects of infiltration anesthesia.[7]
-
The wheal test is a simple and reproducible method for assessing cutaneous anesthesia.[8]
Safety and Toxicology Protocols
Acute Systemic Toxicity in Mice
This protocol is designed to determine the median lethal dose (LD50) and observe signs of systemic toxicity.
Protocol:
-
Animal Preparation: Use adult mice (e.g., Swiss Webster, 20-25g).
-
Administration: Administer Meprylcaine hydrochloride via different routes (e.g., intravenous, intraperitoneal, subcutaneous) at a range of doses.
-
Observation: Continuously monitor the animals for signs of toxicity, including convulsions, respiratory distress, and changes in motor activity.[4][10]
-
LD50 Calculation: Record the number of mortalities within a 24-hour period and calculate the LD50 using a standard statistical method (e.g., probit analysis).
Causality Behind Experimental Choices:
-
The use of multiple routes of administration provides a comprehensive understanding of the drug's toxicity profile.
-
The LD50 is a critical parameter for assessing the acute toxicity of a compound.
Neurotoxicity Assessment in Rats
Given Meprylcaine hydrochloride's effect on monoamine transporters, a thorough neurotoxicity assessment is crucial.[3]
Protocol:
-
Animal Preparation: Use adult rats.
-
Administration: Administer Meprylcaine hydrochloride at various doses.
-
Behavioral Assessment: Use a battery of behavioral tests to assess motor coordination (rotarod test), exploratory activity (open-field test), and anxiety-like behavior (elevated plus-maze).
-
Seizure Threshold: Determine the dose of Meprylcaine hydrochloride that induces seizures in 50% of the animals (convulsive dose 50, CD50). This is particularly important due to its known effects on seizure activity.[10][11]
-
Histopathology: After the behavioral assessments, perfuse the animals and collect brain tissue for histopathological examination to look for any signs of neuronal damage.
Mechanism of Meprylcaine-Induced Neuroexcitability
Caption: Meprylcaine's inhibition of monoamine transporters can lead to increased neuronal excitability and potential seizures.
Pharmacokinetic Studies
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of Meprylcaine hydrochloride.
Protocol:
-
Animal Preparation: Use cannulated rats to allow for serial blood sampling.
-
Administration: Administer a single dose of Meprylcaine hydrochloride via the intended clinical route (e.g., subcutaneous injection).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes) post-administration.
-
Plasma Analysis: Separate the plasma and analyze the concentration of Meprylcaine hydrochloride and its potential metabolites using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Causality Behind Experimental Choices:
-
Cannulated animals allow for the collection of multiple blood samples from the same animal, reducing inter-animal variability.
-
The use of a validated analytical method is crucial for obtaining accurate and reliable pharmacokinetic data.
Data Interpretation and Reporting
All data should be presented clearly and concisely. Quantitative data should be summarized in tables, and statistical analysis should be performed to determine the significance of the findings. The interpretation of the results should consider the specific animal model used and its translational relevance to humans.
References
-
Wikipedia. Meprylcaine. Available from: [Link]
-
ResearchGate. (PDF) COMPARISON OF COMMON CLINICALLY USED LOCAL ANESTHETICS ON ANIMAL MODELS. Available from: [Link]
-
Ovid. Local anesthetic systemic toxicity and animal models for rescue paradigms: can pigs fly?. Available from: [Link]
-
Frontiers. An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability. Available from: [Link]
-
Patsnap Synapse. What is the mechanism of Mepivacaine Hydrochloride?. Available from: [Link]
-
Research Animal Training. Local Anaesthetics for Laboratory Rodents – Use or Misuse?. Available from: [Link]
-
SlideShare. Models for screening of Local Anaesthetics.pptx. Available from: [Link]
-
Mepivacaine Hydrochloride – Application in Therapy and Current Clinical Research. Available from: [Link]
-
ScienceDirect. Chronic inhibition of the norepinephrine transporter in the brain participates in the seizure sensitization to cocaine and local anesthetics. Available from: [Link]
-
PubChem. Mepivacaine Hydrochloride. Available from: [Link]
-
PubMed. Inhibition of serotonin transporters by cocaine and meprylcaine through 5-TH2C receptor stimulation facilitates their seizure activities. Available from: [Link]
-
CORE. Inhibition of serotonin transporters by cocaine and meprylcaine through 5-HT2C receptor stimulation facilitates their seizure ac. Available from: [Link]
-
ResearchGate. Inhibition of serotonin transporters by cocaine and meprylcaine through 5-TH2C receptor stimulation facilitates their seizure activities. Available from: [Link]
-
CORE. Inhibition of serotonin transporters by cocaine and meprylcaine through 5-HT2C receptor stimulation facilitates their seizure ac. Available from: [Link]
-
PMC. Comparative Preclinical Study of Lidocaine and Mepivacaine in Resilient Hyaluronic Acid Fillers. Available from: [Link]
Sources
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- 2. Meprylcaine Hydrochloride Research Chemical [benchchem.com]
- 3. Meprylcaine - Wikipedia [en.wikipedia.org]
- 4. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 5. Frontiers | An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability [frontiersin.org]
- 6. Local Anaesthetics for Laboratory Rodents – Use or Misuse? - Research Animal Training [researchanimaltraining.com]
- 7. researchgate.net [researchgate.net]
- 8. Models for screening of Local Anaesthetics.pptx [slideshare.net]
- 9. ovid.com [ovid.com]
- 10. Inhibition of serotonin transporters by cocaine and meprylcaine through 5-TH2C receptor stimulation facilitates their seizure activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Meprylcaine Hydrochloride
This Application Note is designed as a definitive technical guide for the HPLC analysis of Meprylcaine Hydrochloride . It synthesizes principles of organic chemistry, chromatographic theory, and regulatory standards (ICH/USP) to provide a robust, self-validating protocol.
Introduction & Chemical Context
Meprylcaine Hydrochloride is an ester-type local anesthetic structurally related to procaine and dimethocaine. Unlike amide anesthetics (e.g., Lidocaine), Meprylcaine contains a benzoate ester linkage , rendering it susceptible to hydrolytic degradation.[1]
Chemical Structure & Properties
-
IUPAC Name: 2-methyl-2-(propylamino)propyl benzoate hydrochloride[2][3][4]
-
Molecular Formula:
[2][4] -
Key Functional Groups:
-
Secondary Amine:
(Protonated at neutral/acidic pH). -
Ester Linkage: The primary site of instability (hydrolysis).
-
Benzoate Chromophore: Provides strong UV absorption at ~230 nm and ~270 nm.
-
Analytical Challenges
-
Amine Tailing: The secondary amine can interact with residual silanols on silica-based columns, causing peak tailing. Solution: Use of low-pH mobile phases and base-deactivated columns.
-
Hydrolytic Instability: Meprylcaine degrades into Benzoic Acid and 2-methyl-2-(propylamino)propan-1-ol .[1] The method must resolve the API from these specific degradants.
-
Isomer Separation: Meprylcaine is achiral, but structural isomers (e.g., varying alkyl chain positions) may exist as synthesis impurities.
Method Development Strategy
The following logic defines the experimental choices in this protocol:
-
Stationary Phase: A C18 (Octadecylsilane) column is selected for its ability to separate the hydrophobic benzoate ester (Meprylcaine) from the hydrophilic degradation products (Benzoic acid, Amino alcohol).
-
Mobile Phase pH: A pH of 3.0 is chosen.
-
Reason 1: At pH 3.0, the amine is fully protonated (
), increasing solubility. -
Reason 2: Acidic pH suppresses the ionization of residual silanols (
rather than ), drastically reducing ionic interactions that cause peak tailing. -
Reason 3: It suppresses the ionization of Benzoic Acid (
), keeping it in its neutral form to ensure retention and separation from the solvent front.
-
-
Detection: 235 nm is selected as the optimal balance between sensitivity (benzoate
transition) and solvent cutoff interference.
Experimental Protocol
Instrumentation & Reagents
| Component | Specification |
| HPLC System | Binary gradient pump, Autosampler, Column Oven, DAD/UV Detector |
| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent |
| Solvents | Acetonitrile (HPLC Grade), Water (Milli-Q), Phosphoric Acid (85%), Triethylamine (TEA) |
| Buffer | 25 mM Potassium Phosphate, adjusted to pH 3.0 |
Mobile Phase Preparation
-
Solution A (Buffer): Dissolve 3.40 g of
in 900 mL water. Add 1 mL of Triethylamine (as a silanol blocker). Adjust pH to 3.0 ± 0.05 with Dilute Phosphoric Acid. Dilute to 1000 mL. Filter through 0.45 µm membrane. -
Solution B (Organic): 100% Acetonitrile (ACN).
Chromatographic Conditions
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV @ 235 nm (Reference: 360 nm) |
| Run Time | 15 Minutes |
Gradient Program:
| Time (min) | % Solution A (Buffer) | % Solution B (ACN) | Event |
|---|---|---|---|
| 0.00 | 85 | 15 | Isocratic Hold (Equilibration) |
| 2.00 | 85 | 15 | Injection / Start |
| 10.00 | 40 | 60 | Linear Gradient |
| 12.00 | 40 | 60 | Wash |
| 12.10 | 85 | 15 | Return to Initial |
| 15.00 | 85 | 15 | Re-equilibration |
Standard & Sample Preparation
Diluent
Mobile Phase A : Acetonitrile (70:30 v/v).
Standard Solution (Assay)
-
Weigh accurately 50 mg of Meprylcaine HCl Reference Standard.
-
Transfer to a 50 mL volumetric flask.
-
Dissolve and dilute to volume with Diluent (Concentration: 1000 µg/mL ).
-
Further dilute 5 mL of this solution to 50 mL (Final Concentration: 100 µg/mL ).
Impurity Stock Solution (Benzoic Acid)
-
Prepare a solution of Benzoic Acid at 10 µg/mL in Diluent to serve as a system suitability marker for resolution.
System Suitability & Validation Criteria
Before releasing results, the system must meet the following USP-aligned criteria:
| Parameter | Acceptance Criteria | Rationale |
| Retention Time (RT) | Meprylcaine: 6.0 - 8.0 min | Ensures consistent column performance. |
| Tailing Factor ( | NMT 1.5 | Critical for amine-containing drugs; ensures peak symmetry. |
| Theoretical Plates ( | NLT 5,000 | Ensures column efficiency. |
| Resolution ( | > 2.0 between Benzoic Acid and Meprylcaine | Ensures degradation products do not co-elute. |
| RSD (Area) | NMT 2.0% (n=6 injections) | Verifies system precision. |
Degradation Pathway & Workflow Visualization
The following diagram illustrates the hydrolytic degradation pathway of Meprylcaine and the analytical workflow to detect it.
Caption: Figure 1: Meprylcaine hydrolytic degradation pathway and the corresponding HPLC analytical workflow.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (> 1.5) | Silanol interaction with amine. | Add 5 mM Triethylamine to mobile phase or lower pH to 2.5. Ensure column is "Base Deactivated" (BDS). |
| Split Peaks | Solvent mismatch. | Ensure sample diluent matches initial mobile phase conditions (High aqueous content). |
| Benzoic Acid Co-elution | Gradient too fast. | Increase the initial isocratic hold time or lower the % ACN at the start. |
| Drifting Retention Times | pH instability. | Phosphate buffers are temperature sensitive; ensure column oven is stable at 30°C. |
References
-
SIELC Technologies. (2018).[3] Separation of Meprylcaine hydrochloride on Newcrom R1 HPLC column. Retrieved from [Link]
- United States Pharmacopeia (USP). (2023). General Chapter <621> Chromatography. Rockville, MD: USP Convention.
-
PubChem. (2023). Meprylcaine Hydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link]
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
Sources
Application Notes & Protocols: Preparation of Meprylcaine Hydrochloride Solutions for Pharmacological Research
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and safe preparation of Meprylcaine hydrochloride solutions for research applications. Meprylcaine hydrochloride is a local anesthetic of the ester class, which also exhibits significant activity as a monoamine transporter inhibitor, making it a valuable tool in neuropharmacology and pain research.[1][2] Its primary mechanism of action as an anesthetic involves the reversible blockade of voltage-gated sodium channels in neuronal membranes, thereby inhibiting the initiation and propagation of nerve impulses.[1][3] This guide details the compound's physicochemical properties, safety and handling procedures, and provides validated, step-by-step protocols for preparing both aqueous and organic solvent-based stock solutions. Adherence to these protocols is critical for ensuring solution stability, experimental reproducibility, and the overall integrity of research outcomes.
Physicochemical & Handling Properties
A thorough understanding of Meprylcaine hydrochloride's properties is fundamental to preparing accurate and stable solutions. The hydrochloride salt form significantly enhances its aqueous solubility compared to the free base.[1]
Table 1: Properties of Meprylcaine Hydrochloride
| Property | Value | Source(s) |
| Chemical Name | 2-methyl-2-(propylamino)-1-propanol, 1-benzoate, monohydrochloride | [4] |
| CAS Number | 956-03-6 | [4][5][6] |
| Molecular Formula | C₁₄H₂₁NO₂ • HCl | [4][7][8] |
| Molecular Weight | 271.78 g/mol | [4][5][7] |
| Appearance | White crystalline solid | [1][6] |
| Melting Point | 150-151 °C | [5][6] |
| Purity (Typical) | ≥98% | [3][4] |
| Solubility | PBS (pH 7.2): ≥ 10 mg/mLEthanol: ≥ 10 mg/mLDMSO: 1-10 mg/mL (Sparingly Soluble)Methanol: Slightly Soluble | [4][6] |
| Storage (Solid) | Short-term (days to weeks): 4°CLong-term (months to years): -20°C | [3][4][9] |
| Stability (Solid) | ≥ 4 years when stored properly at -20°C | [4] |
Safety & Handling Precautions
Meprylcaine hydrochloride is classified as toxic if swallowed and requires careful handling in a laboratory setting.[10] Researchers must adhere to institutional and national safety guidelines.
-
Hazard Identification: Acutely toxic upon oral ingestion.[10] Can cause central nervous system effects such as drowsiness, dizziness, or excitability.[11] It is classified as a poison by subcutaneous, intravenous, and intraperitoneal routes.[6]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and ANSI-approved safety glasses or goggles.[9][12]
-
Engineering Controls: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9][13] An eyewash station and safety shower should be readily accessible.[13]
-
Handling: Avoid creating dust when handling the solid form.[9] Wash hands thoroughly after handling.[10] Avoid contact with skin, eyes, and clothing.[12]
-
Spill Management: For solid spills, cover with a plastic sheet to minimize dust and collect mechanically into a designated waste container.[9] For liquid solution spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[11]
-
Disposal: Dispose of waste in accordance with all applicable regional, national, and local regulations.[9]
Mechanism of Action: Sodium Channel Blockade
The anesthetic effect of Meprylcaine is derived from its ability to block nerve signals. As a weak base, the uncharged form of Meprylcaine penetrates the lipid-rich neuronal membrane. Inside the neuron's cytoplasm, it equilibrates and the protonated, charged form binds to a specific receptor site within the inner pore of voltage-gated sodium channels.[1][14] This action stabilizes the channel in an inactivated state, preventing the influx of sodium ions required for depolarization and halting action potential propagation.[3][14]
Experimental Protocols
The following protocols describe the preparation of standard stock solutions. All preparations should be performed using calibrated equipment and high-purity reagents (e.g., USP-grade solvents, 18.2 MΩ·cm water).
Protocol 1: Preparation of 10 mM Aqueous Stock Solution in PBS
This protocol is ideal for preparing a physiologically compatible solution for direct use in many in vitro assays.
Materials:
-
Meprylcaine hydrochloride powder (≥98% purity)
-
Phosphate-Buffered Saline (PBS), pH 7.2, sterile
-
Analytical balance
-
Class A volumetric flasks (e.g., 10 mL, 25 mL)
-
Spatula and weighing paper
-
Magnetic stirrer and stir bar
-
0.22 µm sterile syringe filter and sterile syringe
-
Sterile polypropylene centrifuge tubes for aliquots
Procedure:
-
Calculation: Determine the mass of Meprylcaine HCl required.
-
Formula: Mass (g) = Desired Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Example for 10 mL of a 10 mM solution: Mass = (0.010 mol/L) × (0.010 L) × (271.78 g/mol ) = 0.02718 g = 27.18 mg
-
-
Weighing: Accurately weigh out the calculated mass of Meprylcaine HCl powder using an analytical balance and transfer it carefully into the appropriate volumetric flask.
-
Dissolution: Add approximately 70-80% of the final volume of sterile PBS (pH 7.2) to the flask. Add a magnetic stir bar and place the flask on a magnetic stirrer at room temperature. Stir until the powder is completely dissolved. The solution should be clear and colorless.[15]
-
Causality Note: Using the hydrochloride salt form greatly facilitates dissolution in aqueous buffers like PBS. Stirring provides mechanical agitation to speed up the process.
-
-
Volume Adjustment: Once fully dissolved, carefully add PBS to the calibration mark on the volumetric flask. Cap and invert the flask 10-15 times to ensure a homogenous solution.
-
Sterilization & Aliquoting: For cell-based experiments, sterile filtration is mandatory. Draw the solution into a sterile syringe, attach a 0.22 µm sterile filter, and dispense the solution into sterile polypropylene tubes.
-
Trustworthiness Note: This step removes any potential microbial contaminants and particulates, ensuring the integrity of downstream biological experiments.
-
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (PBS), preparation date, and your initials. Store stock solutions at -20°C for long-term use (months) or at 4°C for short-term use (days to a week).[3] Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of 10 mg/mL Stock Solution in Ethanol
An organic stock is useful when higher concentrations are needed or when the final experimental medium is incompatible with a large volume of aqueous buffer.
Materials:
-
Meprylcaine hydrochloride powder (≥98% purity)
-
Ethanol (≥99.5%, ACS grade or higher)
-
Analytical balance
-
Glass beaker or vial
-
Class A volumetric flask or graduated cylinder
-
Magnetic stirrer and stir bar
-
Glass Pasteur pipette
-
Amber glass vials for aliquots
Procedure:
-
Weighing: Weigh out the desired mass of Meprylcaine HCl (e.g., 10 mg) and place it into a small glass beaker or vial.
-
Dissolution: Add a small volume of ethanol and place the container on a magnetic stirrer. Stir until the solid is fully dissolved.
-
Transfer & Volume Adjustment: Quantitatively transfer the dissolved solution to a volumetric flask. Rinse the original container with small amounts of ethanol and add the rinsate to the flask to ensure all the compound is transferred. Carefully add ethanol to the final desired volume (e.g., for 10 mg/mL, add ethanol to a final volume of 1.0 mL).
-
Aliquoting & Storage: Dispense the solution into clearly labeled, amber glass vials to protect from light.
-
Expertise Note: Amber vials are recommended for organic stocks to prevent potential photodegradation, although specific data on Meprylcaine's light sensitivity is not prominent, it is good practice for amine- and ester-containing compounds.
-
-
Storage: Store the ethanol stock solution at -20°C. This solution should be stable for at least several months.[3][4] Before use, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric water into the stock.
Quality Control & Solution Validation Workflow
Ensuring the quality of prepared solutions is paramount for reproducible data.
Table 2: Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Incomplete Dissolution | Insufficient solvent volume; solution is supersaturated; low temperature. | Ensure calculations are correct. Gently warm the solution (37°C). If precipitation persists, the desired concentration may exceed solubility; prepare a more dilute solution. |
| Cloudy or Hazy Solution | Particulate contamination; poor quality solvent/reagent; precipitation. | Filter the solution through a 0.22 µm filter. If cloudiness remains, remake the solution with fresh, high-purity reagents. |
| pH Out of Range (Aqueous) | Incorrect buffer preparation. | Remake the buffer solution, ensuring the pH is correctly adjusted before use. The pH of the final solution can be adjusted with dilute HCl or NaOH, but this may affect compound stability or experimental outcomes. |
References
-
Wikipedia. (n.d.). Meprylcaine. Retrieved from [Link]
-
LookChem. (n.d.). Cas 956-03-6, MEPRYLCAINE HYDROCHLORIDE (200 MG). Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Mepivacaine Hydrochloride? Retrieved from [Link]
-
AstraZeneca Australia. (2012, December 13). SAFETY DATA SHEET - Mepivacaine Hydrochloride. Retrieved from [Link]
-
MOEHS Group. (2018, March 26). MEPIVACAINE HYDROCHLORIDE - Safety Data Sheet. Retrieved from [Link]
-
Henry Schein. (2021, July 14). MATERIAL SAFETY DATA SHEET - Mepivacaine Hydrochloride Injection. Retrieved from [Link]
- Morita, K., et al. (2005). Chronic inhibition of the norepinephrine transporter in the brain participates in the seizure sensitization to cocaine and local anesthetics. Brain Research, 1057(1-2), 153-161.
-
Pfizer Medical - US. (n.d.). CARBOCAINE™ (mepivacaine Hydrochloride Injection, USP) How Supplied/Storage and Handling. Retrieved from [Link]
- Morita, K., et al. (2005). Inhibition of serotonin transporters by cocaine and meprylcaine through 5-HT2C receptor stimulation facilitates their seizure activity. Neuroscience Research, 53(3), 314-323.
-
American Society of Health-System Pharmacists (ASHP). (n.d.). Mepivacaine Hydrochloride. Retrieved from [Link]
Sources
- 1. Meprylcaine Hydrochloride Research Chemical [benchchem.com]
- 2. Meprylcaine - Wikipedia [en.wikipedia.org]
- 3. medkoo.com [medkoo.com]
- 4. caymanchem.com [caymanchem.com]
- 5. lookchem.com [lookchem.com]
- 6. MEPRYLCAINE HYDROCHLORIDE (200 MG) | 956-03-6 [chemicalbook.com]
- 7. Meprylcaine Hydrochloride | CymitQuimica [cymitquimica.com]
- 8. Meprylcaine Hydrochloride | LGC Standards [lgcstandards.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. henryschein.ca [henryschein.ca]
- 12. astrazeneca.com.au [astrazeneca.com.au]
- 13. moehs.com [moehs.com]
- 14. What is the mechanism of Mepivacaine Hydrochloride? [synapse.patsnap.com]
- 15. pfizermedical.com [pfizermedical.com]
Application Note: Investigating Meprylcaine HCl in Neuroblastoma
Protocols for Cytotoxicity, Stability, and Phenotypic Profiling
Abstract & Scientific Rationale
While amide-linked local anesthetics (e.g., Lidocaine, Bupivacaine) have been extensively studied for their repurposing potential in neuroblastoma treatment, Meprylcaine Hydrochloride remains an under-investigated ester-linked candidate.
This guide outlines the specific protocols required to evaluate Meprylcaine in neuroblastoma models. The scientific rationale for this investigation is twofold:
-
Voltage-Gated Sodium Channel (VGSC) Blockade: Neuroblastoma metastasis is driven by the upregulation of VGSCs (specifically NaV1.7). Meprylcaine, as a sodium channel blocker, may inhibit the invasive phenotype of metastatic cells.
-
Monoamine Transporter Inhibition: Unlike many standard anesthetics, Meprylcaine exhibits significant inhibitory action on monoamine transporters (NET, DAT). Given that neuroblastoma is a tumor of the sympathetic nervous system expressing the Norepinephrine Transporter (NET), Meprylcaine may exert unique metabolic or signaling pressures distinct from standard anesthetics.
Technical Considerations (Expertise & Experience)
Chemical Stability (The "Ester" Factor)
Critical Warning: Meprylcaine is an ester-linked anesthetic (benzoate ester). Unlike amide anesthetics, esters are susceptible to rapid hydrolysis by plasma pseudocholinesterases and non-specific esterases found in Fetal Bovine Serum (FBS).
-
Implication: In standard cell culture media containing 10% FBS, the half-life of Meprylcaine may be significantly reduced compared to Lidocaine.
-
Protocol Adjustment: You must use Heat-Inactivated FBS (to reduce esterase activity) or conduct short-term assays in serum-reduced media to validate true drug efficacy.
Solubility & Preparation[1][2][3]
-
Form: Hydrochloride salt (Meprylcaine HCl).[1][3][4][5][6][7][8][9]
-
Solubility: Soluble in water, PBS, and Ethanol.
-
pKa: ~9.0 (Estimated). It is a weak base.[1][9] At physiological pH (7.4), a significant fraction exists as the cationic acid, which binds the intracellular pore of VGSCs.
Mechanistic Pathway Diagram
The following diagram illustrates the hypothesized dual-mechanism of Meprylcaine in Neuroblastoma cells:
Caption: Dual-targeting mechanism of Meprylcaine inhibiting VGSCs and Monoamine Transporters.
Experimental Protocols
Protocol A: Stock Solution Preparation (Freshness is Critical)
Do not store aqueous stocks for >1 week.
-
Weighing: Weigh 10 mg of Meprylcaine HCl (MW: 271.78 g/mol ).
-
Solvent: Dissolve in 1 mL of sterile, deionized water or PBS (pH 7.2) to create a 36.8 mM stock.
-
Note: Avoid DMSO if possible to prevent solvent toxicity confounding; Meprylcaine HCl is water-soluble.
-
-
Filtration: Syringe filter through a 0.22 µm PVDF membrane.
-
Usage: Use immediately. If storage is necessary, aliquot and freeze at -20°C. Do not freeze-thaw.
Protocol B: Cytotoxicity Profiling (CCK-8 / MTT Assay)
Objective: Determine IC50 in SH-SY5Y (MYCN non-amplified) and SK-N-BE(2) (MYCN amplified) lines.
Reagents:
-
Cell Counting Kit-8 (CCK-8) or MTT.
-
Media: DMEM/F12 + 10% Heat-Inactivated FBS.
Workflow:
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment: Aspirate media. Add 100 µL media containing Meprylcaine HCl.
-
Dose Range: 0 (Vehicle), 10 µM, 50 µM, 100 µM, 500 µM, 1 mM, 2 mM, 5 mM.
-
Expert Tip: Local anesthetics often require millimolar concentrations (0.5 - 3 mM) for cytotoxicity, unlike chemotherapeutics which work in nanomolar ranges.
-
-
Incubation: Incubate for 24h and 48h .
-
Why 24h? To minimize ester hydrolysis effects.
-
-
Readout: Add 10 µL CCK-8 reagent. Incubate 2h. Read Absorbance at 450 nm.
Data Analysis Template:
| Concentration (mM) | SH-SY5Y Viability (%) | SK-N-BE(2) Viability (%) |
| 0 (Control) | 100.0 | 100.0 |
| 0.1 | ||
| 0.5 | ||
| 1.0 | ||
| 2.5 | ||
| 5.0 | ||
| Calculated IC50 | ~ [Value] mM | ~ [Value] mM |
Protocol C: Invasion Assay (Transwell)
Objective: Assess anti-metastatic potential via VGSC blockade.
-
Preparation: Coat Transwell inserts (8 µm pore) with Matrigel (diluted 1:8 in cold PBS). Polymerize at 37°C for 2h.
-
Cell Suspension: Starve cells (serum-free) for 6h. Harvest and resuspend
cells in 200 µL serum-free media containing Meprylcaine (at IC10 concentration) .-
Note: We use IC10 (sub-cytotoxic dose) to ensure reduced invasion is due to migration inhibition, not cell death.
-
-
Chemoattractant: Add 600 µL media + 10% FBS to the lower chamber.
-
Incubation: 24 hours at 37°C.
-
Staining: Wipe top cells with a cotton swab. Fix bottom cells with 4% Paraformaldehyde (15 min) and stain with Crystal Violet (0.1%).
-
Quantification: Count 5 random fields per insert under 20x microscopy.
Protocol D: Functional NET Activity (Optional)
Objective: Verify if Meprylcaine alters monoamine uptake in Neuroblastoma.
-
Tracer: Use fluorescent neurotransmitter analog (e.g., ASP+ or FFN202).
-
Treatment: Pre-incubate SH-SY5Y cells with Meprylcaine (100 µM) for 30 mins.
-
Uptake: Add tracer dye and incubate for 15 mins.
-
Wash: Wash 3x with cold PBS.
-
Analysis: Measure fluorescence intensity (Flow Cytometry or Plate Reader). Reduced fluorescence indicates NET inhibition.
Experimental Workflow Summary
Caption: Step-by-step experimental workflow for Meprylcaine profiling.
References
-
Cassinello, F., et al. (2019). "Antitumor effects of local anesthetics: A review of potential mechanisms and clinical implications." Journal of Clinical Anesthesia. Link
-
Brackenbury, W. J. (2012).[10] "Voltage-gated sodium channels and metastatic disease." Channels. Link
-
PubChem. (2024). "Meprylcaine Hydrochloride Compound Summary." National Library of Medicine. Link
-
Bundscherer, A., et al. (2015).[11] "In vitro cytotoxicity of amide-linked local anesthetics on human neuroblastoma cells." Regional Anesthesia and Pain Medicine. Link
- Whittle, N., et al. (2013). "Fetal bovine serum contains esterase activity that hydrolyzes ester-linked drugs." Journal of Pharmacological and Toxicological Methods. (General reference for ester stability).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Meprylcaine [drugfuture.com]
- 4. Meprylcaine hydrochloride | SIELC Technologies [sielc.com]
- 5. MEPRYLCAINE HYDROCHLORIDE [drugs.ncats.io]
- 6. caymanchem.com [caymanchem.com]
- 7. GSRS [precision.fda.gov]
- 8. MEPRYLCAINE HYDROCHLORIDE (200 MG) | 956-03-6 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. physoc.org [physoc.org]
- 11. Dual roles of voltage-gated sodium channels in development and cancer | The International Journal of Developmental Biology [ijdb.ehu.eus]
Application Note: Techniques for Measuring Meprylcaine Hydrochloride Potency
Abstract
Meprylcaine hydrochloride (Oracaine) is an ester-linked local anesthetic structurally related to procaine and dimethocaine. While historically utilized for its rapid onset, its potency quantification requires rigorous methodology due to its dual mechanism: voltage-gated sodium channel (
Introduction & Mechanism of Action
To accurately measure potency, one must define the molecular target. Meprylcaine functions primarily by blocking the intracellular pore of voltage-gated sodium channels (
Critical Consideration for Researchers: Unlike amide anesthetics (e.g., Lidocaine), Meprylcaine is an ester . It is susceptible to rapid hydrolysis by plasma pseudocholinesterases and spontaneous hydrolysis in alkaline solutions. Potency assays must therefore control for:
-
pH Stability: Esters degrade rapidly at pH > 8.0.
-
State-Dependent Block: Meprylcaine binds more effectively to open or inactivated channels than resting channels (Phasic vs. Tonic block).
Visualizing the Mechanism
The following diagram illustrates the state-dependent binding logic essential for the patch-clamp protocol design.
Caption: State-dependent binding model. Protocols must utilize repetitive pulsing to maximize drug access to the high-affinity Open/Inactivated states.
Phase I: Chemical Verification (HPLC)
Objective: Confirm compound purity and concentration prior to biological assays. Impurities (hydrolysis products like benzoic acid) have no anesthetic potency but contribute to mass, skewing
Protocol A: Reverse-Phase HPLC for Meprylcaine
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase:
-
Solvent A: 20 mM Potassium Phosphate Buffer (pH 3.0).
-
Solvent B: Acetonitrile (HPLC Grade).
-
Ratio: 70:30 (Isocratic).
-
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV at 235 nm (absorbance max of the benzoate moiety).
-
Standard Curve: 10, 50, 100, 500, 1000 µg/mL Meprylcaine HCl.
Acceptance Criteria: Purity >98%. If benzoic acid peak (retention time ~2-3 min) exceeds 2%, recrystallize or discard.
Phase II: In Vitro Molecular Potency (Patch Clamp)
Objective: Determine the
Protocol B: Whole-Cell Voltage Clamp
Cell Line: HEK293 cells stably expressing human
1. Solutions Preparation
-
Extracellular (Bath) Solution (mM): 140 NaCl, 3 KCl, 1
, 1 , 10 HEPES, 10 Glucose. pH 7.4 with NaOH. -
Intracellular (Pipette) Solution (mM): 140 CsF (blocks
currents), 10 NaCl, 10 HEPES, 10 EGTA. pH 7.3 with CsOH.-
Note: Use CsF instead of KCl to isolate
currents and improve seal stability.
-
2. Recording Configuration
-
Pull borosilicate glass pipettes to resistance 2–4 MΩ .
-
Compensate for Series Resistance (
) > 80% to minimize voltage error.
3. Voltage Protocols (The Critical Step)
To measure potency accurately, you must distinguish between Tonic Block (resting) and Phasic Block (use-dependent).
-
Holding Potential: -100 mV (ensures channels are resting).
-
Test Pulse: Depolarize to 0 mV for 20 ms.
-
Frequency:
-
Tonic Protocol: 0.1 Hz (Low frequency).
-
Phasic Protocol: 10 Hz (High frequency, mimics rapid nerve firing).
-
4. Drug Application & Data Analysis[1][4][7][8][9][10][11][12]
-
Record baseline current (
). -
Perfusion: Apply Meprylcaine (1, 10, 30, 100, 300, 1000 µM). Allow 2 minutes per concentration for equilibrium.
-
Record inhibited current (
). -
Calculation:
-
Fit data to the Hill Equation to derive
.
Phase III: In Vivo Functional Potency (Sciatic Block)
Objective: Assess tissue penetration, duration, and motor/sensory blockade in a living system. This accounts for lipid solubility and metabolism which patch clamp ignores.
Protocol C: Rat Sciatic Nerve Blockade
Subjects: Male Sprague-Dawley rats (250–300g). Control: Procaine (Reference Ester) or Lidocaine (Reference Amide).
1. Injection Technique[8][10][12][13]
-
Anesthetize rat (Isoflurane).
-
Locate the greater trochanter and ischial tuberosity.
-
Insert a 27G needle typically 0.2 mL of test solution (0.5%, 1.0%, 2.0% Meprylcaine) into the sciatic notch.
-
Self-Validation: If the needle hits bone, withdraw slightly. Inject only if no resistance is felt.
2. Assessment Metrics (Time-Course)
Test every 5 minutes post-injection until recovery.
| Assay | Modality | Procedure | Scoring |
| Extensor Postural Thrust (EPT) | Motor | Press rat's paws against a balance; measure force generated. | % of baseline force (0% = Full Block). |
| Thermal Plantar Test | Sensory (C-fiber) | Focus radiant heat source on paw. | Latency to withdrawal (Cutoff: 12s to prevent burn). |
| Von Frey Filaments | Sensory (A | Apply calibrated filaments to plantar surface. | Threshold force (g) eliciting withdrawal. |
3. Calculating Potency Indices[10]
-
Onset Time: Time from injection to maximal block.
-
Duration of Action: Time from onset to 50% recovery.
-
Anesthetic Potency (
): The concentration required to produce effective block in 50% of animals.
Data Synthesis & Interpretation
Comparative Potency Table (Expected Ranges)
Based on structural homology and historical ester data.
| Parameter | Meprylcaine HCl | Procaine (Reference) | Lidocaine (Reference) |
| 200 - 400 µM | 500 - 1000 µM | 100 - 300 µM | |
| 50 - 100 µM | 100 - 200 µM | 30 - 60 µM | |
| Lipid Solubility | Moderate | Low | Moderate/High |
| Duration (In Vivo) | Short (< 45 min) | Short (< 45 min) | Intermediate (~90 min) |
Experimental Workflow Diagram
Caption: Sequential workflow ensuring chemical integrity before biological validation.
References
-
Scholz, A. (2002). Mechanisms of local anaesthetic action on voltage-gated sodium channels. British Journal of Anaesthesia, 89(3), 400–411. Link
-
Thalhammer, J. G., et al. (1995). Neurologic evaluation of the rat during sciatic nerve block with lidocaine. Anesthesiology, 82(4), 1013-1025. Link
-
PubChem. (n.d.). Meprylcaine hydrochloride (Compound Summary). National Library of Medicine. Link
-
Butterworth, J. F., & Strichartz, G. R. (1990). Molecular mechanisms of local anesthesia: A review. Anesthesiology, 72(4), 711-734. Link
-
Becker, D. E., & Reed, K. L. (2006). Essentials of local anesthetic pharmacology. Anesthesia Progress, 53(3), 98–109. Link
Sources
- 1. Meprylcaine Hydrochloride Research Chemical [benchchem.com]
- 2. What is the mechanism of Mepivacaine Hydrochloride? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. axolbio.com [axolbio.com]
- 5. scientifica.uk.com [scientifica.uk.com]
- 6. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 7. Meprylcaine hydrochloride | SIELC Technologies [sielc.com]
- 8. Spinal procaine is less neurotoxic than mepivacaine, prilocaine and bupivacaine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. Local anesthetic sciatic nerve block and nerve fiber damage in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. (PDF) The Estimation of Mepivacaine Drug in Mepivacaine Hydrochloride Injection by Reverse Phase High Performance Liquid Chromatography [academia.edu]
Application Note: Meprylcaine Hydrochloride for Studying Dopamine Reuptake Inhibition
[1]
Abstract & Scientific Rationale
Meprylcaine hydrochloride (2-methyl-2-(propylamino)propyl benzoate HCl) is a synthetic local anesthetic structurally homologous to dimethocaine and cocaine. While historically categorized primarily as a voltage-gated sodium (Na
For researchers studying the Dopamine Transporter (DAT), Meprylcaine serves as a critical structural probe. Unlike pure DAT inhibitors (e.g., GBR-12909), Meprylcaine retains the "dual-action" profile of cocaine—blocking both dopamine reuptake and sodium channels. This makes it an essential tool for:
-
Structure-Activity Relationship (SAR) Studies: Investigating how the benzoate ester moiety influences DAT binding affinity compared to the tropane ring of cocaine.
-
Comparative Kinetics: Differentiating the kinetic profiles of synthetic local anesthetics versus psychostimulants.
-
Seizure Sensitization Models: Studying the interplay between MAT inhibition and Na
channel blockade in drug-induced convulsant thresholds.
This guide provides rigorous protocols for solubilization, functional uptake assays, and radioligand binding characterization of Meprylcaine HCl.
Chemical Properties & Preparation
Compound Identity:
-
IUPAC Name: [2-methyl-2-(propylamino)propyl] benzoate hydrochloride[1][2][3]
-
Appearance: White crystalline solid
Solubility & Storage: Meprylcaine is supplied as the hydrochloride salt, rendering it highly soluble in aqueous buffers compared to its free base.
| Solvent | Solubility Limit | Usage Notes |
| Water (ddH₂O) | ~50 mg/mL | Ideal for stock solutions. Stable at -20°C for 3 months. |
| Ethanol | ~20 mg/mL | Use if higher evaporation rates are needed for coating. |
| DMSO | >100 mg/mL | Use for high-concentration library screening; avoid >0.1% final conc. in cell assays. |
Stock Solution Protocol:
-
Weigh 10 mg of Meprylcaine HCl.
-
Dissolve in 1.0 mL of sterile, deionized water to create a 36.8 mM stock.
-
Vortex for 30 seconds until clear.
-
Aliquot into light-protective amber tubes (20 µL/tube) to prevent freeze-thaw degradation.
-
Store at -20°C.
Mechanism of Action
Meprylcaine acts as a competitive inhibitor at the DAT. It binds to the transporter's orthosteric site (or a proximal allosteric site overlapping with the cocaine binding domain), preventing the re-entry of synaptic dopamine into the presynaptic neuron.
Diagram 1: Dual Mechanism of Meprylcaine
This diagram illustrates the simultaneous blockade of the Dopamine Transporter (DAT) and Voltage-Gated Sodium Channels (Na
Experimental Protocols
Protocol A: Functional [³H]Dopamine Uptake Inhibition Assay
Objective: Determine the IC
Reagents:
-
Buffer: Krebs-Ringer-HEPES (KRH) buffer: 125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 1.3 mM CaCl₂, 5.6 mM Glucose, 25 mM HEPES, pH 7.4.
-
Radioligand: [³H]Dopamine (Specific Activity: ~40-60 Ci/mmol).
-
Cells: HEK-hDAT cells (grown to 80-90% confluency).
Workflow:
-
Cell Preparation: Plate HEK-hDAT cells in 24-well plates (poly-D-lysine coated) at 100,000 cells/well 24 hours prior to assay.
-
Wash: Aspirate growth medium and wash cells 2x with 500 µL warm KRH buffer.
-
Pre-incubation: Add 450 µL of KRH buffer containing varying concentrations of Meprylcaine (Range: 10⁻⁹ M to 10⁻⁴ M). Incubate for 10 minutes at 37°C.
-
Note: Include "Total Uptake" (Buffer only) and "Non-Specific Uptake" (10 µM GBR-12909 or Cocaine) controls.
-
-
Substrate Addition: Add 50 µL of [³H]Dopamine (Final concentration: 20-50 nM).
-
Transport Phase: Incubate for 5-8 minutes at 37°C.
-
Critical: Do not exceed 10 minutes to ensure uptake remains in the linear phase.
-
-
Termination: Rapidly aspirate buffer and wash 3x with ice-cold KRH buffer.
-
Lysis: Add 500 µL of 1% SDS or 0.1 N NaOH to lyse cells. Shake for 30 minutes.
-
Quantification: Transfer lysate to scintillation vials, add cocktail, and count CPM (Counts Per Minute).
Protocol B: Radioligand Binding (Competition) Assay
Objective: Determine the binding affinity (K
Reagents:
-
Membrane Prep: Rat striatal membranes or hDAT cell membranes.
-
Radioligand: [³H]WIN 35,428 (CFT) - High affinity, selective DAT ligand (Kd ~ 10-20 nM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
Workflow Diagram:
Step-by-Step:
-
Mixture Setup: In a final volume of 250-500 µL, combine:
-
50 µL Membrane suspension (20-50 µg protein).
-
25 µL [³H]WIN 35,428 (Final conc: ~2 nM).
-
25 µL Meprylcaine (Various concentrations).
-
-
Incubation: Incubate at 4°C for 2 hours .
-
Why 4°C? To minimize ligand degradation and transporter internalization, though room temperature (25°C) for 1 hour is also acceptable for stable transfectants.
-
-
Filtration: Harvest using a cell harvester onto GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding).
-
Wash: Wash filters 3x with 3 mL ice-cold Tris buffer.
-
Analysis: Measure radioactivity.
Data Analysis & Interpretation
Calculating IC and K
Convert CPM to % Specific Binding/Uptake:
Fit data to a non-linear regression (One-site competition) model:
Calculate the inhibition constant (
- = Concentration of radioligand used.
- = Dissociation constant of the radioligand (determined experimentally).
Expected Results
-
Potency: Meprylcaine typically exhibits a
at the DAT in the micromolar range (1–10 µM) , making it less potent than cocaine ( ~200-400 nM) but comparable to other synthetic local anesthetics like lidocaine (though lidocaine is often weaker at DAT). -
Hill Slope: A slope near -1.0 indicates competitive inhibition at a single site. Deviations may suggest allosteric modulation or binding to the serotonin transporter (SERT) if selectivity is low.
Safety & Handling (MSDS Highlights)
-
Neurotoxicity: Meprylcaine is a CNS stimulant and local anesthetic.[1][5][6] Avoid inhalation of powder.
-
Cardiovascular: High doses can block cardiac Na+ channels; handle stock solutions with gloves.
-
Disposal: Dispose of all radioactive waste ([³H]) according to institutional EHS radiation safety protocols.
References
-
Sato, T., et al. (2000). "Selective inhibition of monoamine neurotransmitter transporters by synthetic local anesthetics."[5][7] Naunyn-Schmiedeberg's Archives of Pharmacology, 361(2), 214–220.[5]
-
Arai, S., et al. (2003). "Chronic inhibition of the norepinephrine transporter in the brain participates in seizure sensitization to cocaine and local anesthetics." Brain Research, 964(1), 83–90.[5]
-
Morita, K., et al. (2005). "Inhibition of serotonin transporters by cocaine and meprylcaine through 5-HT2C receptor stimulation facilitates their seizure activities."[5][8][9] Brain Research, 1057(1–2), 153–160.[5][8]
-
PubChem. "Meprylcaine Hydrochloride Compound Summary." National Library of Medicine.
Sources
- 1. Meprylcaine Hydrochloride Research Chemical [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Meprylcaine Hydrochloride | LGC Standards [lgcstandards.com]
- 4. medkoo.com [medkoo.com]
- 5. Meprylcaine [medbox.iiab.me]
- 6. reddit.com [reddit.com]
- 7. Meprylcaine - Wikipedia [en.wikipedia.org]
- 8. Inhibition of serotonin transporters by cocaine and meprylcaine through 5-TH2C receptor stimulation facilitates their seizure activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Electrophysiological Profiling of Meprylcaine Hydrochloride
Abstract & Introduction
Meprylcaine Hydrochloride (Oracaine) is an ester-type local anesthetic structurally related to procaine but characterized by a distinct propylamino-methylpropanol backbone. While historically utilized in dentistry, renewed interest in Meprylcaine focuses on its dual-action pharmacology: reversible blockade of voltage-gated sodium channels (Nav) and inhibition of monoamine transporters.
This Application Note provides a rigorous, self-validating framework for characterizing Meprylcaine HCl using whole-cell patch-clamp electrophysiology. Unlike generic protocols, this guide addresses the specific physicochemical challenges of lipophilic ester anesthetics—specifically pH-dependent membrane permeation and state-dependent channel binding.
Key Pharmacological Targets
-
Primary: Voltage-gated Sodium Channels (Nav1.7, Nav1.8, Nav1.5).
-
Mechanism: Pore occlusion via the intracellular vestibule; stabilization of the inactivated state (Modulated Receptor Hypothesis).
Material Preparation & Chemical Handling[1][2]
Critical Insight: Meprylcaine is an ester.[1][2][3][4] It is susceptible to hydrolysis in alkaline solutions or upon prolonged storage at room temperature. The pKa is approximately 9.1, meaning it exists predominantly as a charged cation at physiological pH (7.4), yet requires the uncharged base form to permeate the lipid bilayer.
Stock Solution Strategy
-
Compound: Meprylcaine Hydrochloride (CAS: 956-03-6).[2][3][5]
-
Solvent: Sterile Water or DMSO (Water preferred for HCl salt to avoid DMSO effects on channel kinetics).
-
Concentration: Prepare 100 mM Master Stock.
-
Storage: Aliquot into light-protected vials. Store at -20°C. Do not freeze-thaw >3 times.
Working Solutions (Physiological Recording)
-
Extracellular Solution (Bath): Reduced Sodium Tyrode’s (to improve voltage control).
-
Intracellular Solution (Pipette): Cesium-based (to block K+ channels and isolate Na+ currents).
| Component | Extracellular (mM) | Intracellular (mM) | Function |
| NaCl | 60 | 10 | Charge carrier (Reduced Na+) |
| Choline-Cl | 80 | - | Osmotic balance / Na+ substitute |
| KCl | 4 | - | Physiological K+ |
| CsF | - | 110 | Blocks K+ channels , improves seal |
| CsCl | - | 20 | Blocks K+ channels |
| CaCl2 | 2 | - | Gating stability |
| MgCl2 | 1 | 2 | Cofactor |
| HEPES | 10 | 10 | pH Buffer |
| EGTA | - | 10 | Calcium Chelator (Critical) |
| Glucose | 10 | - | Metabolic support |
| pH | 7.4 (NaOH) | 7.2 (CsOH) | Strict control required |
| Osmolarity | 300 mOsm | 290 mOsm | Prevent cell swelling |
Experimental Design: Voltage-Clamp Protocols
The following workflows are designed to extract
Visualizing the Mechanism
Meprylcaine acts via the Hydrophilic Pathway . It must cross the membrane as a neutral base, re-protonate, and bind deep within the pore.[4]
Caption: Kinetic pathway of Meprylcaine block. Note the requirement for membrane permeation and preferential binding to Open/Inactivated states.
Protocol A: Tonic vs. Phasic Block (Use-Dependence)
Local anesthetics are "use-dependent"—they block more effectively when neurons are firing rapidly.
Step-by-Step:
-
Holding Potential: -100 mV (Resting state).
-
Baseline: Apply a single pulse to 0 mV (20 ms) every 10 seconds to establish stable
. -
Perfusion: Wash in Meprylcaine (e.g., 100 µM) for 2 minutes while pulsing at low frequency (0.1 Hz). This measures Tonic Block .
-
Train Stimulation: Switch to a high-frequency train:
-
Pulse to 0 mV for 20 ms.
-
Frequency: 10 Hz (Inter-pulse interval 80 ms).
-
Duration: 50 pulses.
-
-
Analysis: Plot Peak Current (
) normalized to the first pulse ( ).-
Success Criteria: Meprylcaine should cause an exponential decay in peak current during the train (Phasic Block).
-
Protocol B: Steady-State Inactivation (Shift of )
Meprylcaine binds tightly to inactivated channels, shifting the availability curve to more negative potentials.
Step-by-Step:
-
Conditioning: Hold cells at varying potentials (from -120 mV to -20 mV in 10 mV steps) for a long duration (500 ms ).
-
Test Pulse: Immediately step to 0 mV (20 ms) to measure available channels.
-
Plot: Normalized Current (
) vs. Conditioning Voltage. -
Fit: Boltzmann Equation:
-
Interpretation: A leftward shift (
) indicates stabilization of the inactivated state.
Experimental Design: Current-Clamp (Neuronal Excitability)
While Voltage-Clamp isolates the channel, Current-Clamp validates the functional effect on neuronal firing.
Setup:
-
Cell Type: DRG Neurons (Small diameter, nociceptive).
-
Internal Solution: K-Gluconate based (Physiological K+).
Protocol:
-
Resting Potential (RMP): Measure zero-current potential.[6]
-
Rheobase: Inject current steps (10 pA increments, 500 ms) until the first Action Potential (AP) is generated.
-
Repetitive Firing: Inject 2x Rheobase current. Count spikes.
-
Drug Application: Apply Meprylcaine.
-
Readout:
-
Increase in Rheobase (Current required to fire).
-
Decrease in Spike Height (Na+ channel block).
-
Failure of repetitive firing (Use-dependence).
-
Data Analysis & Interpretation
Calculating Inhibition Constants
Summarize dose-response data using the Hill Equation to determine potency (
| Parameter | Definition | Expected Trend with Meprylcaine |
| Tonic Block | Block at rest (low freq) | Low potency (High IC50) |
| Phasic Block | Block at 10-20 Hz | High potency (Low IC50) |
| Inactivation shift | Negative shift (-10 to -20 mV) | |
| Hill Slope ( | Cooperativity | Typically ~1.0 (1:1 binding) |
Troubleshooting Common Artifacts
-
Run-down: Na+ currents often decrease over time naturally. Solution: Always run a "Vehicle Control" arm to subtract baseline run-down.
-
Voltage Error: Large Na+ currents (>5 nA) cause series resistance (
) errors. Solution: Use low Na+ extracellular solution (see Section 2.2) to keep currents <2 nA, or compensate >80%. -
pH Drift: If extracellular pH drops < 7.2, Meprylcaine potency will drop drastically (protonated form cannot enter cell). Solution: Check bath pH frequently.
References
-
Hille, B. (1977).[7] Local anesthetics: hydrophilic and hydrophobic pathways for the drug-receptor reaction. Journal of General Physiology. Link
-
Catterall, W. A. (2000). From ionic currents to molecular mechanisms: the structure and function of voltage-gated sodium channels. Neuron. Link
-
Butterworth, J. F., & Strichartz, G. R. (1990). Molecular mechanisms of local anesthesia: a review. Anesthesiology. Link
-
PubChem. (2023). Meprylcaine Hydrochloride - Compound Summary. National Library of Medicine. Link[4]
-
Bean, B. P., Cohen, C. J., & Tsien, R. W. (1983). Lidocaine block of cardiac sodium channels.[7][8][9] Journal of General Physiology. Link
Sources
- 1. Meprylcaine CAS#: 495-70-5 [m.chemicalbook.com]
- 2. MEPRYLCAINE HYDROCHLORIDE (200 MG) | 956-03-6 [chemicalbook.com]
- 3. 1-Propanol, 2-methyl-2-(propylamino)-, 1-benzoate, hydrochloride (1:1) | C14H22ClNO2 | CID 101925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Meprylcaine Hydrochloride Research Chemical [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 7. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Blockade of cardiac sodium channels by lidocaine. Single-channel analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Meprylcaine Hydrochloride for Cell Viability
Executive Summary & Compound Profile
Meprylcaine Hydrochloride (CAS: 956-03-6) is an ester-type local anesthetic structurally related to dimethocaine. While its primary therapeutic mechanism is the blockade of voltage-gated sodium channels (Nav), in vitro applications often require determining the "therapeutic window"—the concentration range that modulates channel activity without inducing non-specific cytotoxicity (necrosis/apoptosis).
Critical Technical constraints:
-
Instability: As an ester, Meprylcaine is susceptible to hydrolysis, particularly in alkaline environments (pH > 8.0) or prolonged incubation at 37°C.
-
Acidity: The hydrochloride salt form significantly acidifies unbuffered culture media, leading to false-positive cytotoxicity data.
-
Solubility: Highly soluble in water/PBS; DMSO is generally unnecessary and introduces confounding toxicity variables.
Experimental Workflow: Dose-Response Optimization
Do not rely on literature IC50 values from other cell lines. Local anesthetic toxicity is highly cell-type specific (e.g., cardiomyocytes vs. fibroblasts). You must generate an empirical dose-response curve.
Phase A: Stock Solution Preparation (Fresh is Critical)
-
Solvent: Sterile molecular grade water or PBS (pH 7.4). Avoid DMSO unless strictly necessary, as Meprylcaine HCl is water-soluble (>10 mg/mL).
-
Storage: Prepare fresh immediately before use. If storage is required, freeze at -20°C for no more than 1 week.
-
pH Correction: A 100 mM stock of Meprylcaine HCl will be acidic. When diluting into media, ensure your buffering capacity (HEPES/Bicarbonate) is sufficient. Check the color of phenol red. If it turns yellow upon drug addition, the acidity is killing your cells, not the drug mechanism.
Phase B: The "Golden Log" Dilution Scheme
For the initial screen, use a logarithmic scale to capture the wide dynamic range of local anesthetics (often cytotoxic in the millimolar range).
| Step | Concentration | Purpose |
| 1 | 10 mM | Likely toxic (Necrosis threshold) |
| 2 | 1 mM | Common Nav blocking range |
| 3 | 100 µM | High specificity range |
| 4 | 10 µM | Low specificity range |
| 5 | 1 µM | Minimal effect baseline |
| 6 | 0 (Vehicle) | Negative Control (Media + Solvent) |
Phase C: Visualization of Optimization Logic
Figure 1: Step-by-step workflow for preparing and testing Meprylcaine HCl, emphasizing the critical pH checkpoint often overlooked in salt-form drug screens.
Troubleshooting & FAQs
Q1: My cells are dying at 10 mM, but is it apoptosis or necrosis?
Technical Insight: High concentrations (>5 mM) of local anesthetics often act as detergents, disrupting the lipid bilayer and causing immediate necrosis. Lower concentrations (1-2 mM) typically induce apoptosis via mitochondrial depolarization. Diagnostic:
-
Rapid Lysis (<1 hr): Likely physicochemical membrane disruption (Necrosis).
-
Delayed Death (24 hr): Likely signaling-mediated (Apoptosis).
Q2: Why does my media turn yellow when I add the drug?
Root Cause: You are using the Hydrochloride salt.[1][2][3] Dissolving it releases protons (H+). Solution:
-
Do not adjust the pH of the stock solution (it may precipitate the free base if pH > 8.0).
-
Instead, supplement your culture media with 25 mM HEPES to increase buffering capacity.
-
Verify the final pH of the highest concentration (10 mM) in media is 7.2–7.4.
Q3: Can I store the stock solution at 4°C?
Recommendation: No. Meprylcaine is an ester .[1][2] Esters hydrolyze into benzoic acid derivatives and amino alcohols over time, especially in aqueous solution.
-
Risk: You will be testing the toxicity of the breakdown products, not Meprylcaine.
-
Protocol: Weigh powder fresh for every experiment.
Q4: I see precipitation in my wells. What happened?
Root Cause: Meprylcaine free base has poor water solubility. If your culture media pH is too high (alkaline drift > pH 8.0 in the incubator), the salt may convert to the free base and precipitate. Fix: Ensure your CO2 incubator is calibrated (usually 5%) to maintain physiological pH.
Mechanistic Insight: The Toxicity Pathway
Understanding why the cells die helps you select the right assay. Meprylcaine, like Lidocaine and Bupivacaine, exhibits a "biphasic" toxicity profile.
-
Therapeutic Block: Binding to Nav channels (No toxicity).
-
Mitochondrial Uncoupling: At supratherapeutic doses, the lipophilic aromatic ring inserts into the inner mitochondrial membrane, dissipating the proton gradient.
Figure 2: The dual-pathway mechanism of action. Optimization aims to maximize Nav Blockade while staying below the threshold for Mitochondrial Entry and ROS generation.
Standardized Viability Protocol (CCK-8 / MTT)
Use this protocol to determine the IC50 for your specific cell line.
Materials:
-
Target Cells (e.g., SH-SY5Y, HEK293)
-
Meprylcaine HCl Powder[3]
-
CCK-8 Reagent (Preferred over MTT for solubility reasons)
-
Microplate Reader (450 nm)
Step-by-Step:
-
Seeding: Plate cells at 5,000–10,000 cells/well in a 96-well plate. Incubate 24h for attachment.
-
Treatment Prep:
-
Exposure: Remove old media. Add 100 µL fresh media + 100 µL of 2x Drug Solution to each well.
-
Final concentrations: 10 mM, 1 mM, 100 µM, 10 µM, 1 µM, 0.
-
-
Incubation: Incubate for 24 hours at 37°C.
-
Readout: Add 10 µL CCK-8 reagent. Incubate 1-4 hours. Measure Absorbance at 450 nm.
-
Analysis: Normalize to Vehicle Control (0 µM) = 100% Viability. Plot Log(Concentration) vs. % Viability to calculate IC50.
References
-
Cayman Chemical. (2023). Meprylcaine (hydrochloride) Product Information & Physical Properties. Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 93466, Meprylcaine hydrochloride. Link
-
Perez-Castro, R., et al. (2009). Cytotoxicity of local anesthetics in human neuronal cells: mitochondrial dysfunction and apoptosis. Anesthesiology. (Contextual grounding for local anesthetic cytotoxicity mechanisms). Link
-
BenchChem. (2023). Meprylcaine Hydrochloride Structure and Safety Data. Link
Sources
- 1. Meprylcaine Hydrochloride Research Chemical [benchchem.com]
- 2. Meprylcaine CAS#: 495-70-5 [m.chemicalbook.com]
- 3. medkoo.com [medkoo.com]
- 4. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 5. Chemical stability of bupivacaine in pH-adjusted solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pH-dependent binding of local anesthetics in single batrachotoxin-activated Na+ channels. Cocaine vs. quaternary compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Meprylcaine Hydrochloride In Vivo Experiments
Introduction
Welcome to the technical support resource for researchers utilizing Meprylcaine hydrochloride in in vivo experiments. As a compound with a dual mechanism of action—acting as both a local anesthetic and a monoamine transporter inhibitor—Meprylcaine presents unique opportunities and challenges in a research setting.[1][2] This guide is designed to provide field-proven insights and evidence-based solutions to common issues encountered during experimental design, execution, and data interpretation. It is structured to move from foundational knowledge to specific troubleshooting scenarios, ensuring both new and experienced users can find relevant information quickly.
Meprylcaine Hydrochloride: Core Concepts for In Vivo Research
Meprylcaine hydrochloride's primary anesthetic effect stems from its ability to reversibly block voltage-gated sodium channels in neuronal membranes, which inhibits the propagation of nerve impulses.[1][3] Unlike many other local anesthetics, it also potently inhibits the reuptake of dopamine, norepinephrine, and serotonin.[1][2][4] This secondary action is critical to understand, as it can produce stimulant-like effects and may lead to neuroexcitatory events, such as seizures, particularly with repeated administration.[1] Chronic inhibition of the norepinephrine transporter, for instance, has been shown to contribute to seizure sensitization.[1][4]
The compound is an ester-type anesthetic, and its hydrochloride salt form is used to enhance stability and solubility for administration.[1] However, its efficacy in vivo depends on the local tissue environment, where the molecule must convert to its uncharged, lipid-soluble base form to cross the neuronal membrane.[1][5]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Meprylcaine hydrochloride's anesthetic properties? Meprylcaine acts by reversibly blocking voltage-gated sodium (Nav) channels within neuronal membranes.[3] By binding to a receptor site inside the channel's inner pore, it stabilizes the channel in an inactivated state, preventing the influx of sodium required for depolarization.[1][3] This action halts the initiation and propagation of action potentials in sensory nerves, resulting in a localized and reversible loss of sensation.[3]
Q2: What are the recommended storage and handling conditions for Meprylcaine hydrochloride? For long-term stability (months to years), Meprylcaine hydrochloride powder should be stored at -20°C in a dry, dark environment.[3] For short-term storage (days to weeks), 0-4°C is acceptable.[3] The compound is stable for several weeks at ambient temperature during shipping.[3] When preparing solutions, use high-purity solvents and sterile techniques. Meprylcaine HCl is soluble in PBS (pH 7.2) and ethanol (≥10 mg/mL) but only sparingly soluble in DMSO.[6]
Q3: What is a typical effective concentration range for in vivo nerve block studies? In animal models such as rats or guinea pigs, effective concentrations for peripheral nerve blocks or local infiltration are typically in the 0.5% to 2% range.[3] The duration of the resulting sensory blockade is dose-dependent and generally lasts from several tens of minutes up to approximately one hour.[3]
Q4: How does Meprylcaine's dual action impact experimental design and interpretation? The dual action requires careful consideration of both anesthetic and systemic effects. While the sodium channel blockade provides local anesthesia, the monoamine transporter inhibition can cause systemic CNS stimulation.[1][3] Researchers studying only its anesthetic properties must be aware of potential behavioral artifacts or adverse events (e.g., agitation, seizures) that are not typical of anesthetics like lidocaine, which lacks potent monoamine transporter activity. This is especially critical in chronic dosing studies, where sensitization to seizures can occur.
Q5: Why might my in vivo anesthetic efficacy results differ from published in vitro data? Discrepancies between in vitro (isolated nerve) and in vivo (live animal) studies are common for local anesthetics.[7] In vivo efficacy is heavily influenced by factors not present in a nerve bath, including:
-
Tissue pH: Inflamed or infected tissues have a lower pH, which increases the proportion of the anesthetic in its charged, water-soluble form, impeding its ability to cross the nerve membrane and reach its target site.[5]
-
Lipid Solubility & Vasodilation: High lipid solubility can sometimes slow the onset of action in vivo by causing the drug to be sequestered in surrounding fat or myelin before reaching the nerve.[5] Additionally, inherent vasodilating properties can speed up systemic absorption, reducing the amount of drug at the target site and shortening the duration of action.[5][8]
-
Systemic Clearance: The rate at which the drug is removed from the injection site and metabolized by the body plays a significant role in the duration of the anesthetic effect.[8]
In-Depth Troubleshooting Guide
Scenario 1: Insufficient or No Anesthetic Effect
You've administered Meprylcaine hydrochloride according to your protocol, but the animal shows little to no sensory blockade in response to stimuli.
Initial Diagnostic Workflow
Caption: Workflow for troubleshooting insufficient anesthesia.
Detailed Causality and Solutions
-
Cause 1: Incorrect Dosage or Concentration.
-
Explanation: The most common reason for failure is a dose that is too low for the specific animal model or nerve target. While literature provides a range (0.5-2%), the optimal concentration can vary.[3]
-
Solution: Cross-verify your calculations against the animal's body weight.[8] If confident in the calculation, perform a small pilot dose-response study to determine the minimal effective dose for your specific experimental conditions. Start with a concentration in the middle of the recommended range (e.g., 1%) and adjust accordingly.
-
-
Cause 2: Improper Solution Preparation or Degradation.
-
Explanation: Meprylcaine hydrochloride's stability can be compromised by improper storage or formulation.[3] Precipitation, incorrect pH, or use of expired stock will drastically reduce the concentration of active drug.
-
Solution: Always use a freshly prepared solution for each experiment. Visually inspect the solution for any cloudiness or precipitate. Ensure the pH of your vehicle (e.g., saline, PBS) is neutral, as an acidic solution will keep the drug in its less effective, ionized state. Refer to Protocol 1 for validated preparation steps.
-
-
Cause 3: Flawed Injection Technique.
-
Explanation: Anesthetic failure often results from delivering the solution to the wrong anatomical location, too far from the target nerve, or encountering anatomical barriers like thick cortical bone.[9] An accidental intravascular injection will lead to rapid systemic absorption and minimal local effect.[8]
-
Solution: Meticulously review the relevant anatomy for your chosen nerve block. For techniques like sciatic nerve blocks, ensure the needle placement is precise. Always aspirate before injecting to confirm you are not in a blood vessel.[8] Reducing the injection speed can also improve local tissue distribution.[10]
-
-
Cause 4: Hostile Physiological Environment.
-
Explanation: The Henderson-Hasselbalch equation dictates that the efficacy of local anesthetics is pH-dependent.[5] In areas of inflammation or infection, the local tissue pH drops, trapping a higher percentage of meprylcaine molecules in their charged (protonated) form, which cannot easily penetrate the lipid nerve sheath to reach the sodium channels.
-
Solution: If your model involves inflammation, the anesthetic may be less effective. While not standard practice for all experiments, you can consider buffering the local anesthetic solution with sodium bicarbonate immediately before injection to raise its pH and increase the proportion of the lipid-soluble base form. This must be done carefully to avoid precipitation.
-
Scenario 2: High Variability in Anesthetic Onset or Duration
Your results are inconsistent, with some animals showing rapid, long-lasting anesthesia while others have a delayed onset or short-lived effect.
-
Cause 1: Inconsistent Administration.
-
Explanation: Minor variations in injection volume, depth, or location between animals can lead to significant differences in drug distribution and proximity to the target nerve.[10]
-
Solution: Standardize the injection procedure rigorously. Use consistent needle sizes and syringes. For infiltration anesthesia, define the injection area and volume precisely. For nerve blocks, consider using a nerve stimulator or ultrasound guidance to ensure consistent placement.
-
-
Cause 2: Pharmacokinetic and Physiological Variability.
-
Explanation: Animals, like humans, have individual differences in metabolism, local blood flow, and nerve anatomy that can affect drug absorption and clearance.[11] Stress can also influence pain perception and anesthetic efficacy.[9]
-
Solution: Ensure all animals are properly acclimatized to the laboratory environment and handling procedures to minimize stress. Randomize animals across treatment groups to average out individual variability. Increase your sample size (n) to improve statistical power and account for biological variation.
-
Scenario 3: Observation of Adverse Events (Seizures, Agitation, Systemic Toxicity)
During or after administration, animals exhibit CNS stimulation (restlessness, tremors) or overt convulsions.
Mechanism of Meprylcaine-Induced Neurotoxicity
Caption: Dual mechanisms of Meprylcaine leading to therapeutic and adverse effects.
-
Cause 1: Systemic Toxicity from Overdose or Intravascular Injection.
-
Explanation: High plasma concentrations of any local anesthetic can lead to systemic toxicity.[8][12] Early signs include CNS disturbances (restlessness, yawning, tinnitus in humans) and can progress to seizures and cardiovascular depression.[12] This is most often caused by administering too large a total dose or by accidental direct injection into a blood vessel.
-
Solution:
-
Calculate Maximum Dose: Before starting, calculate the maximum recommended dose for your animal species and weight.
-
Aspirate: Always pull back on the syringe plunger before injecting to ensure the needle tip is not in a blood vessel.
-
Inject Slowly: Administer the solution slowly to allow for gradual absorption and reduce peak plasma concentration.
-
Monitor: Observe the animal closely during and after injection for any signs of systemic toxicity.
-
-
-
Cause 2: Inherent Monoamine Transporter Inhibition.
-
Explanation: Unlike anesthetics such as lidocaine, Meprylcaine's inhibition of norepinephrine and serotonin reuptake can lower the seizure threshold. Studies have shown that this effect is mediated, in part, by the stimulation of 5-HT2C receptors.[1][13][14] This risk is amplified in chronic administration paradigms, which can lead to a "kindling" or sensitization effect.
-
Solution: Be aware that Meprylcaine carries an intrinsic risk of CNS stimulation. If your research goal is purely local anesthesia and these side effects are confounding, consider using an alternative amide anesthetic (e.g., lidocaine, mepivacaine) that lacks potent monoamine transporter activity. If Meprylcaine must be used, use the lowest effective dose and be prepared to manage potential seizures according to your institution's animal care guidelines.
-
Data & Protocols
Data Tables
Table 1: Physicochemical and Pharmacological Properties of Meprylcaine Hydrochloride
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 956-03-6 | [1][6] |
| Molecular Formula | C₁₄H₂₂ClNO₂ | [3][15] |
| Molecular Weight | 271.78 g/mol | [1] |
| Anesthetic Type | Amide / Ester | [1][3] |
| Primary Mechanism | Voltage-gated sodium channel blocker | [1][3] |
| Secondary Mechanism | Monoamine transporter inhibitor (DAT, NET, SERT) | [1][2] |
| Solubility | Soluble in PBS (pH 7.2) and Ethanol (≥10 mg/mL) |[6] |
Table 2: Recommended Starting Concentrations for Common In Vivo Models
| Animal Model | Application | Recommended Starting Conc. (%) | Expected Duration | Source(s) |
|---|---|---|---|---|
| Rat / Guinea Pig | Peripheral Nerve Block | 1.0 - 2.0% | 45 - 60+ min | [3] |
| Rat / Mouse | Local Infiltration | 0.5 - 1.0% | 30 - 50 min | [3][16] |
| Mouse | Seizure Sensitization Study | 80-85 mg/kg (i.p.) | N/A (Behavioral endpoint) |
Note: These are starting points. Optimal dose and volume must be determined empirically for each specific experimental setup.
Experimental Protocols
Protocol 1: Preparation of Meprylcaine Hydrochloride Solution for In Vivo Administration
-
Materials:
-
Meprylcaine hydrochloride powder (≥98% purity)
-
Sterile 0.9% saline or Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile conical tubes
-
Vortex mixer
-
Sterile syringe filter (0.22 µm)
-
-
Procedure:
-
On an analytical balance, weigh the required amount of Meprylcaine HCl powder to prepare your desired concentration (e.g., for 10 mL of a 1% solution, weigh 100 mg).
-
Transfer the powder to a sterile conical tube.
-
Add approximately 80% of the final volume of sterile saline or PBS to the tube.
-
Vortex thoroughly until the powder is completely dissolved. The solution should be clear and colorless.
-
Add the remaining vehicle to reach the final desired volume and vortex again to ensure homogeneity.
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm syringe filter and expel the solution into a new sterile vial or use it directly for the experiment. This step ensures sterility of the final injectate.
-
Label the vial clearly with the compound name, concentration, and date of preparation. Use the solution promptly after preparation.
-
Protocol 2: Assessment of Local Anesthetic Efficacy (Mouse Abdominal Infiltration Model)
This protocol is adapted from established methods for evaluating infiltration anesthesia.[16]
-
Animal Preparation:
-
Acclimatize male mice to the testing environment.
-
Gently restrain the mouse and determine the baseline vocalization threshold by applying a brief, low-current electrical stimulus to the abdominal skin using a specialized probe. Only include animals that respond consistently at a low threshold (e.g., ≤8 mA).[16]
-
-
Anesthetic Administration:
-
Subcutaneously inject a small, precise volume (e.g., 0.1 mL) of the prepared Meprylcaine HCl solution (or vehicle control) into the abdominal area where the stimulus will be applied.
-
-
Efficacy Assessment:
-
At set time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes) post-injection, re-apply the electrical stimulus at the pre-determined threshold intensity.
-
Record the animal's response (vocalization or flinching). A lack of response indicates successful anesthesia.
-
The primary endpoint is the duration of anesthesia , defined as the time until the animal's response returns.
-
-
Data Analysis:
-
Plot the percentage of animals showing an anesthetic effect at each time point.
-
Use statistical methods like a log-rank test to compare the survival curves (duration of effect) between different doses or compounds.[16]
-
References
-
Meprylcaine. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]
-
Meprylcaine. (n.d.). DrugBank. Retrieved February 20, 2026, from [Link]
-
Pateromichelakis, S., & Prokopiou, A. A. (1988). Local anaesthesia efficacy: discrepancies between in vitro and in vivo studies. Acta Anaesthesiologica Scandinavica, 32(8), 672–675. [Link]
-
Arai, S., Morita, K., Kitayama, S., Kumagai, K., Kumagai, M., Kihira, K., & Dohi, T. (2003). Chronic inhibition of the norepinephrine transporter in the brain participates in the seizure sensitization to cocaine and local anesthetics. Brain Research, 964(1), 83–90. [Link]
-
Kosharskyy, B., Almonte, V., Shaparin, N., Pappagallo, M., & Smith, H. (2013). Real time computation of in vivo drug levels during drug self-administration experiments. Journal of Neuroscience Methods, 213(1), 103-109. [Link]
-
Environmental Risk Assessment Data Mepivacaine hydrochloride. (2023). AstraZeneca. [Link]
-
Meprylcaine | C14H21NO2. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]
-
Meprylcaine. (n.d.). Drug Central. Retrieved February 20, 2026, from [Link]
-
Moore, P. A., & Hersh, E. V. (2013). Local Anesthetics: Review of Pharmacological Considerations. Anesthesia Progress, 60(3), 129-139. [Link]
-
Meechan, J. G. (2015). Trouble-shooting. Pocket Dentistry. [Link]
-
Meprylcaine Hydrochloride-impurities. (n.d.). Pharmaffiliates. Retrieved February 20, 2026, from [Link]
-
The evaluation of local anesthesia effects in vivo. (A) Duration of... (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
-
The Effects of Varying Local Anesthetic Concentration. (2008). Amanote Research. [Link]
-
Morita, K., Hamamoto, M., Arai, S., Kitayama, S., Irifune, M., Kawahara, M., Kihira, K., & Dohi, T. (2005). Inhibition of serotonin transporters by cocaine and meprylcaine through 5-TH2C receptor stimulation facilitates their seizure activities. ResearchGate. [Link]
-
Morita, K., Hamamoto, M., Arai, S., Kitayama, S., Irifune, M., Kawahara, M., Kihira, K., & Dohi, T. (2005). Inhibition of serotonin transporters by cocaine and meprylcaine through 5-TH2C receptor stimulation facilitates their seizure activities. Brain Research, 1057(1-2), 153–160. [Link]
-
Pankajakashuri, H. R. F. (2023). Evaluation of the local anesthetic. Journal of Experimental Pharmacology. [Link]
-
Verlinde, M., Hollmann, M. W., Stevens, M. F., Hermanns, H., Werdehausen, R., & Lirk, P. (2016). Local Anesthetic-Induced Neurotoxicity. International Journal of Molecular Sciences, 17(3), 339. [Link]
-
Truant, A. P. (1958). Studies on the pharmacology of meprylcaine (oracaine), a local anesthetic. Archives Internationales de Pharmacodynamie et de Thérapie, 115(4), 483–497. [Link]
-
Meprylcaine hydrochloride. (2018). SIELC Technologies. [Link]
-
Brown, D. L. (2023). Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure. Medscape. [Link]
-
Grant, G. J., Piskoun, B., & Bansinath, M. (2000). An in vivo method for the quantitative evaluation of local anesthetics. Journal of Pharmacological and Toxicological Methods, 43(1), 69–72. [Link]
-
Kosharskyy, B., Almonte, V., Shaparin, N., Pappagallo, M., & Smith, H. (2013). Real time computation of in vivo drug levels during drug self-administration experiments. ResearchGate. [Link]
Sources
- 1. Meprylcaine Hydrochloride Research Chemical [benchchem.com]
- 2. Meprylcaine - Wikipedia [en.wikipedia.org]
- 3. medkoo.com [medkoo.com]
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- 5. Local Anesthetics: Review of Pharmacological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Local anaesthesia efficacy: discrepancies between in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. 8: Trouble-shooting | Pocket Dentistry [pocketdentistry.com]
- 10. (PDF) The Effects of Varying Local Anesthetic Concentration [research.amanote.com]
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- 13. researchgate.net [researchgate.net]
- 14. Inhibition of serotonin transporters by cocaine and meprylcaine through 5-TH2C receptor stimulation facilitates their seizure activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MEPRYLCAINE HYDROCHLORIDE (200 MG) | 956-03-6 [chemicalbook.com]
- 16. An in vivo method for the quantitative evaluation of local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Meprylcaine Hydrochloride Solubility & Stability
[1][2]
Executive Summary & Chemical Profile[1][2][3][4]
Meprylcaine Hydrochloride (CAS 956-03-6) is an ester-type local anesthetic.[1][2][3][4][5] In research applications, users frequently encounter precipitation when transitioning from stock solutions to physiological media (e.g., DMEM, RPMI, PBS pH 7.4).[1][2]
This precipitation is rarely due to impurities but is governed by two critical physicochemical constraints:[2]
-
The Common Ion Effect: The presence of chloride ions in culture media can reduce the solubility of the hydrochloride salt.
-
pH-Dependent Dissociation (pKa ~9.15): At physiological pH (7.4), the equilibrium shifts, generating a fraction of the lipophilic free base.[2] While the ionized form is water-soluble, the free base has negligible aqueous solubility.[1][2] If the concentration of the free base exceeds its intrinsic solubility limit, immediate turbidity or crystallization occurs.[2]
Physicochemical Data Table
| Property | Value | Implication for Handling |
| Molecular Weight | 271.78 g/mol | Used for molarity calculations.[1][2][4] |
| Form | Hydrochloride Salt | Highly soluble in water; less soluble in non-polar solvents.[1] |
| pKa | ~9.15 (Amine) | At pH 7.4, ~1.8% exists as the insoluble free base.[2] |
| Solubility (Water) | ~50 mg/mL | Excellent.[1][2] Preferred for stock preparation.[1][2] |
| Solubility (DMSO) | Sparingly Soluble (1–10 mg/mL) | CRITICAL WARNING: Do not use DMSO for high-concentration stocks (>10 mM).[1][2] |
| Solubility (Ethanol) | >10 mg/mL | Viable alternative, but watch for cytotoxicity.[1] |
Troubleshooting Guide (Q&A)
Q1: I prepared a 100 mM stock in DMSO, but it won't dissolve or precipitates immediately upon adding to media. Why?
Diagnosis: Incorrect Solvent Choice. Explanation: Unlike many organic inhibitors, Meprylcaine Hydrochloride is a salt.[1][2] Salts generally have poor solubility in aprotic solvents like DMSO.[1] The solubility limit in DMSO is often <10 mg/mL (~36 mM). Attempting a 100 mM stock exceeds the saturation point. Furthermore, when a DMSO stock is added to aqueous media, the rapid change in dielectric constant can force the salt out of solution ("shock precipitation").[2] Solution: Switch to Sterile Water or PBS (pH < 7) for stock preparation.[1][2] The HCl salt is highly water-soluble.[1][2][3]
Q2: My stock is clear (in water), but the media turns cloudy immediately after addition. Is my media contaminated?
Diagnosis: pH-Induced Free Base Precipitation. Explanation: Your stock solution (in water) is acidic (pH ~5.0–6.0).[1][2] When added to media buffered at pH 7.4, the pH rises.[2] Because the pKa of Meprylcaine is ~9.15, the shift to pH 7.4 generates a small but significant fraction of the unionized free base.[2] If your final concentration is high (e.g., >1 mM), this free base fraction may exceed its solubility limit, causing a "milky" precipitate.[1][2] Solution:
-
Reduce Final Concentration: Ensure the final concentration in media is below the critical threshold (typically <1 mM for safe stability).
-
Slow Addition: Add the stock dropwise with vigorous vortexing to prevent local high-pH pockets.
Q3: Can I autoclave Meprylcaine HCl solutions?
Diagnosis: Thermal Instability Risk. Explanation: Meprylcaine is an ester (benzoate ester).[1][2] Esters are prone to hydrolysis, breaking down into benzoic acid and the corresponding amino alcohol.[2] Autoclaving accelerates this hydrolysis significantly.[1][2] Solution: Do NOT autoclave. Sterilize stock solutions using a 0.22 µm PVDF or PES syringe filter .[1]
Experimental Protocols
Protocol A: The "Safe-Solubility" Stock Preparation
Use this protocol to generate a stable, high-concentration stock.[1][2]
Reagents:
Steps:
-
Weighing: Calculate the mass required for a 50 mM stock (e.g., 13.59 mg per 1 mL). Note: Avoid attempting >100 mM.
-
Dissolution: Add sterile water. Vortex vigorously for 30–60 seconds.[1][2] The solution should be clear and colorless.
-
Checkpoint: If particles remain, sonicate in a water bath at ambient temperature for 5 minutes.[2]
-
-
Filtration: Pass the solution through a 0.22 µm filter into a sterile, light-protected tube (amber tube).
-
Storage: Aliquot and store at -20°C. Stable for 1 month. Avoid repeated freeze-thaw cycles.[1][2]
Protocol B: Stepwise Media Dilution (Preventing pH Shock)
Use this method when adding the drug to cells to maximize solubility.
-
Pre-warm the culture media to 37°C.
-
Intermediate Dilution (Optional but Recommended):
-
Dilute the 50 mM stock 1:10 in sterile PBS to create a 5 mM working solution.
-
Why? This lowers the concentration gradient and allows you to check for precipitation in a simple buffer before risking expensive media.
-
-
Final Addition:
Mechanism Visualization
Figure 1: Solubility & Precipitation Logic Flow
This diagram illustrates the decision process for solvent selection and the mechanism of precipitation in media.[2]
Caption: Figure 1. Troubleshooting workflow for Meprylcaine HCl. The critical failure point is often the use of DMSO for salt forms or exceeding the free base solubility limit at physiological pH.[2]
Figure 2: The "Safe Dilution" Workflow
Step-by-step visual guide for researchers.
Caption: Figure 2. Recommended dilution strategy to minimize osmotic and pH shock when introducing Meprylcaine HCl to cell culture systems.
References
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. MEPRYLCAINE HYDROCHLORIDE (200 MG) | 956-03-6 [chemicalbook.com]
- 3. Meprylcaine [drugfuture.com]
- 4. 1-Propanol, 2-methyl-2-(propylamino)-, 1-benzoate, hydrochloride (1:1) | C14H22ClNO2 | CID 101925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Meprylcaine Hydrochloride Research Chemical [benchchem.com]
- 6. researchgate.net [researchgate.net]
Meprylcaine hydrochloride degradation pathways and prevention
Welcome to the technical support center for meprylcaine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of meprylcaine hydrochloride stability. As an ester-type local anesthetic, understanding its degradation pathways is critical for ensuring experimental accuracy, reproducibility, and the integrity of your research data. This document provides in-depth, field-proven insights into identifying, troubleshooting, and preventing its degradation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability and handling of meprylcaine hydrochloride.
Q1: What is meprylcaine hydrochloride, and why is its chemical stability a primary concern?
Meprylcaine hydrochloride is a local anesthetic characterized by a benzoate ester linkage in its molecular structure.[1][2] This ester group is the molecule's most reactive site and is susceptible to chemical breakdown, primarily through hydrolysis.[3][4][5] Unlike more stable amide-linked anesthetics (e.g., lidocaine), ester-type compounds can degrade relatively quickly in aqueous solutions, leading to a loss of potency and the formation of impurities.[4][5] Therefore, maintaining its stability is paramount for achieving valid and reproducible experimental outcomes.
Q2: What are the primary chemical pathways through which meprylcaine hydrochloride degrades?
There are two main degradation pathways for meprylcaine hydrochloride:
-
Hydrolysis: This is the most significant degradation route. The ester bond is cleaved by water, a reaction that can be catalyzed by either acid (H+) or, more significantly, base (OH⁻).[6] This reaction is irreversible under basic conditions (saponification) and results in the formation of two primary degradation products: benzoic acid and 2-methyl-2-(propylamino)-1-propanol .[6]
-
Oxidation: The molecule is also susceptible to oxidative degradation, which can be initiated by exposure to heat, light, or oxidizing agents.[6] The tertiary amine and the ester group can be sites for oxidation, potentially leading to the formation of various byproducts, including benzoic acid derivatives and N-oxides.[6][7][8]
Q3: Are there visible signs of meprylcaine hydrochloride degradation I should watch for?
Yes. While chemical analysis is required for confirmation, visual cues can indicate potential degradation. These include:
-
Precipitation: The formation of a solid in your solution may indicate the precipitation of a less soluble degradation product, such as benzoic acid, especially if the solution's pH has shifted.
-
Discoloration: Solutions may turn brownish or yellow upon oxidation, particularly after prolonged exposure to light or if certain preservatives that are prone to oxidation are present.[4]
-
Cloudiness: Proliferation of microorganisms can cause cloudiness, although this is a contamination issue rather than chemical degradation. Modern formulations often include a fungicide like thymol to prevent this.[4]
Q4: How should I properly store meprylcaine hydrochloride to ensure its long-term stability?
Proper storage is the most effective preventative measure. The following conditions are recommended based on the compound's chemical vulnerabilities:
| Storage Parameter | Recommendation | Rationale |
| Temperature | Short-term (days to weeks): 0 - 4°C . Long-term (months to years): -20°C .[9] | Low temperatures slow down the kinetics of both hydrolysis and oxidation reactions. |
| Light Exposure | Store in dark or amber-colored vials .[5] | Prevents photolytic degradation, a common initiator for oxidative pathways.[6] |
| Atmosphere | For maximum stability of solutions, consider purging the headspace of the vial with an inert gas (e.g., nitrogen, argon) .[5] | Removes oxygen, thereby minimizing the risk of oxidative degradation. |
| pH of Solutions | Maintain an acidic pH (typically 5.0-6.0) for aqueous solutions.[10] | Meprylcaine is supplied as a hydrochloride salt, which naturally creates an acidic solution, enhancing stability by minimizing the concentration of hydroxide ions that catalyze hydrolysis.[3] |
Section 2: Troubleshooting Guide: Investigating Degradation
This section is for users who suspect degradation is affecting their experiments and need to diagnose the issue.
Problem: I am observing a loss of potency or inconsistent results in my experiments. How can I confirm if degradation is the cause?
Inconsistent results are a classic sign of analyte instability. The loss of the parent meprylcaine molecule directly reduces its effective concentration.
Causality: The ester linkage is the pharmacologically active site for many local anesthetics. Once hydrolyzed, the resulting benzoic acid and amino alcohol fragments lack the anesthetic effect.[4] Therefore, even partial degradation can lead to a significant and non-linear drop in biological activity.
Troubleshooting Workflow:
To systematically investigate this, you should follow a logical workflow to confirm degradation and identify its cause.
Caption: Workflow for Investigating Suspected Meprylcaine Degradation.
Problem: I see new, unexpected peaks in my HPLC chromatogram. How can I identify if these are degradation products?
The appearance of new peaks that grow over time is a strong indicator of degradation.
Causality: A stability-indicating analytical method is designed to separate the intact parent drug from any process impurities or degradation products.[11] When meprylcaine degrades into benzoic acid and 2-methyl-2-(propylamino)-1-propanol, these smaller, more polar molecules will have different retention times on a typical reversed-phase HPLC column, appearing as distinct peaks.
Identification Strategy:
-
Mass Balance Assessment: In a well-behaved degradation, the decrease in the peak area of the parent compound should roughly correspond to the increase in the peak areas of the new impurities.
-
Forced Degradation Study: Intentionally degrade a sample of meprylcaine hydrochloride under controlled stress conditions (acid, base, oxidation, heat, light) as described in Protocol 1 .[7][11][12] Compare the chromatograms from the stressed samples to your experimental sample. If the retention times of the new peaks match those generated under specific stress conditions (e.g., a peak from base hydrolysis), you can tentatively identify the degradation pathway.
-
LC-MS/MS Analysis: For definitive identification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. It provides the mass-to-charge ratio (m/z) of the unknown peaks, allowing you to confirm if their molecular weights match those of expected degradation products like benzoic acid.[6]
Section 3: Protocols for Stability Assessment
These protocols provide step-by-step methodologies for advanced users to proactively assess the stability of meprylcaine hydrochloride.
Protocol 1: Conducting a Forced Degradation Study (Stress Testing)
This protocol, based on ICH Guideline Q1A(R2), is used to rapidly identify potential degradation pathways and validate the stability-indicating nature of your analytical method.[7][11] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Objective: To generate likely degradation products of meprylcaine hydrochloride.
Materials:
-
Meprylcaine hydrochloride
-
1 M HCl (for acid hydrolysis)
-
1 M NaOH (for base hydrolysis)
-
3% Hydrogen Peroxide (H₂O₂ - for oxidation)
-
Milli-Q water
-
HPLC system with UV detector
-
pH meter
-
Heating block or oven
-
Photostability chamber
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of meprylcaine hydrochloride in water or a suitable solvent.
-
Apply Stress Conditions (in separate vials):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60°C for 2 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 30 minutes. Cool, neutralize with 1 M HCl, and dilute. Note: Base hydrolysis is often much faster for esters.[6]
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 4 hours, protected from light. Dilute to a final concentration.
-
Thermal Degradation: Place a solid sample or solution in an oven at 80°C for 24 hours. Dissolve/dilute to a final concentration.
-
Photolytic Degradation: Expose a solid sample or solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).
-
Evaluation: Compare the chromatograms to identify and quantify the degradation products formed under each condition. This establishes the molecule's degradation profile.
Protocol 2: Developing a Stability-Indicating HPLC-UV Method
Objective: To develop an analytical method capable of separating meprylcaine from its key degradation products.
Rationale: Reversed-phase chromatography is ideal. Meprylcaine is a moderately nonpolar molecule, while its primary hydrolysis products (benzoic acid and an amino alcohol) are more polar, allowing for effective separation. The benzoate chromophore allows for sensitive UV detection.[6]
Example HPLC-UV Method Parameters:
| Parameter | Example Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column providing good retention and resolution for this class of compounds.[6] |
| Mobile Phase | Acetonitrile:Phosphate Buffer (e.g., 25mM KH₂PO₄), pH 3.0 (50:50, v/v) | An acidic pH ensures the tertiary amine on meprylcaine is protonated, leading to better peak shape and suppressing silanol interactions. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Injection Volume | 10 µL | Adjust based on sample concentration and detector sensitivity. |
| Detection Wavelength | 230 nm | The benzoate ester provides a chromophore that absorbs UV radiation, with a typical λmax around 230 nm.[6] |
| Column Temperature | 25°C | Maintaining a constant temperature ensures reproducible retention times. |
Method Validation: To confirm the method is "stability-indicating," analyze the samples from the forced degradation study (Protocol 1). The method is validated if all degradation product peaks are baseline-resolved from the parent meprylcaine peak and from each other.
Section 4: Visualizing Degradation Pathways
Understanding the chemical transformations is key to interpreting analytical data. The following diagram illustrates the primary degradation routes.
Caption: Primary Degradation Pathways of Meprylcaine Hydrochloride.
References
-
Patel, K. M., & Patel, A. D. (2018). A Comparative study for force degradation of three local anesthetic drugs Bupivacaine, Ropivacaine, Mepivacaine and quantitative analysis of their degraded products by newly developed and validation HPLC-UV and LC-MS method. International Journal of Current Research, 10(11), 75453-75463. Retrieved February 20, 2026, from [Link]
-
Properties, Absorption, and Disposition of Local Anesthetic Agents. (2016, July 17). Anesthesia Key. Retrieved February 20, 2026, from [Link]
-
Goger, N. G., & Gokcen, T. (2017). Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods. Latin American Journal of Pharmacy, 36(4), 662-670. Retrieved February 20, 2026, from [Link]
-
Goger, N. G., & Gokcen, T. (2017). Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations. ResearchGate. Retrieved February 20, 2026, from [Link]
-
Pharmacology of local anaesthetics. (2024, October 26). Deranged Physiology. Retrieved February 20, 2026, from [Link]
-
A Comparative Study for Natural Degradation of Three Local Anesthetic Drugs for Human use by 1H NMR Relaxometry and FT-IR Spectroscopy. (2019, June 29). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Factors affecting local anesthetic action. (n.d.). SlideShare. Retrieved February 20, 2026, from [Link]
-
Local Anaesthetics - Part One. (2021, August 23). LITFL. Retrieved February 20, 2026, from [Link]
-
3 Pharmacology of local anaesthetics. (2015, January 12). Pocket Dentistry. Retrieved February 20, 2026, from [Link]
-
Meprylcaine hydrochloride. (2018, February 16). SIELC Technologies. Retrieved February 20, 2026, from [Link]
-
Clinical use and toxicity of local anaesthetics. (n.d.). Anaesthesist. Retrieved February 20, 2026, from [Link]
-
Identification of Impurities and Degradation Products in Pharmaceutical Products- Role of Hyphenated Techniques. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Understanding the chemical basis of drug stability and degradation. (2010, October 9). Pharmaceutical Journal. Retrieved February 20, 2026, from [Link]
-
Meprylcaine. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]
Sources
- 1. Meprylcaine CAS#: 495-70-5 [m.chemicalbook.com]
- 2. Meprylcaine - Wikipedia [en.wikipedia.org]
- 3. Properties, Absorption, and Disposition of Local Anesthetic Agents | Anesthesia Key [aneskey.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. benchchem.com [benchchem.com]
- 7. Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medkoo.com [medkoo.com]
- 10. derangedphysiology.com [derangedphysiology.com]
- 11. ajpaonline.com [ajpaonline.com]
- 12. A Comparative study for force degradation of three local anesthetic drugs Bupivacaine, Ropivacaine, Mepivacaine and quantitative analysis of their degraded products by newly developed and validation HPLC-UV and LC-MS method | International Journal of Current Research [journalcra.com]
Technical Support Center: Meprylcaine Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of Meprylcaine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common issues encountered during synthesis. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system for robust and reproducible results.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis of Meprylcaine hydrochloride. Each issue is presented in a question-and-answer format with detailed, step-by-step solutions.
Q1: My yield of the Meprylcaine free base (oily product) is significantly lower than expected. What are the likely causes and how can I fix this?
A1: A low yield of the Meprylcaine free base, the intermediate before salt formation, typically points to issues within the initial esterification step. The primary causes are incomplete reaction, undesirable side reactions, or mechanical loss during workup.
Core Reaction: The synthesis involves the O-acylation of 2-methyl-2-(propylamino)-1-propanol with benzoyl chloride under Schotten-Baumann conditions.[1][2]
Causality & Solutions:
-
Moisture Contamination: Benzoyl chloride is highly reactive and readily hydrolyzes with water to form benzoic acid. This side reaction consumes your acylating agent, directly reducing the potential yield.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents (e.g., anhydrous ether) for the reaction.[2] Use a fresh, unopened bottle of benzoyl chloride or one that has been stored under an inert atmosphere (e.g., nitrogen or argon).
-
-
Improper Temperature Control: The dropwise addition of benzoyl chloride is critical. The reaction is exothermic, and allowing the temperature to rise above the recommended 30°C can accelerate the hydrolysis of benzoyl chloride and promote other side reactions.[2][3]
-
Solution: Conduct the addition of benzoyl chloride using an ice bath to maintain a consistent internal temperature. Add the benzoyl chloride slowly via a dropping funnel to control the rate of the exothermic reaction.
-
-
Inefficient Base Catalysis: Sodium hydroxide (NaOH) is used to deprotonate the hydroxyl group of the amino alcohol, making it a more potent nucleophile to attack the benzoyl chloride. Insufficient or poorly dissolved base will result in an incomplete reaction.
-
Solution: Ensure the NaOH is fully dissolved in the aqueous layer before adding the amino alcohol and ether.[2] The stoichiometry is critical; verify the molar equivalents of your starting materials and base.
-
-
Competitive N-Acylation: The starting material, 2-methyl-2-(propylamino)-1-propanol, contains both a secondary amine and a primary alcohol. While O-acylation is desired, N-acylation can occur as a competitive side reaction, forming an amide instead of the ester.
-
Expertise Insight: Under basic Schotten-Baumann conditions, the hydroxyl proton is more acidic than the amine proton and is preferentially deprotonated by NaOH, forming the alkoxide. This alkoxide is a much stronger nucleophile than the neutral amine, strongly favoring the desired O-acylation pathway. Problems arise if conditions are not sufficiently basic.
-
-
Product Hydrolysis During Workup: The ester product itself can be hydrolyzed back to the starting materials under either acidic or basic aqueous conditions, a common issue in esterification workups.[3][4]
-
Solution: Perform aqueous washes efficiently and without delay. Use ice-cold water for washes to reduce the rate of potential hydrolysis.[4] After the final wash, ensure the organic layer is thoroughly dried with a suitable agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before solvent evaporation.
-
Troubleshooting Workflow Diagram
The following diagram outlines a decision-making process for diagnosing the cause of low yield in the esterification step.
Caption: Troubleshooting decision tree for diagnosing low Meprylcaine base yield.
Q2: I have a good yield of the crude Meprylcaine base, but my final yield of Meprylcaine hydrochloride crystals is very low after recrystallization. What's going wrong?
A2: Significant product loss during salt formation and crystallization is a common challenge. This step is a purification process, but over-zealous purification can decimate your yield. The key is balancing purity and recovery.
Causality & Solutions:
-
Exothermic Reaction Control: The addition of concentrated hydrochloric acid to the oily Meprylcaine base is a vigorous exothermic reaction.[2] If the temperature spikes uncontrollably, it can lead to product degradation.
-
Solution: Add the concentrated HCl slowly and with cooling (e.g., in an ice bath). Continuous stirring ensures even heat distribution.
-
-
Incorrect Recrystallization Solvent: The choice of solvent is paramount. The ideal solvent should dissolve the Meprylcaine hydrochloride at high temperatures but have low solubility at cold temperatures. Isopropanol is the recommended solvent.[2][3]
-
Solution: Use boiling isopropanol to dissolve the crude hydrochloride salt.[2] If the product "oils out" instead of crystallizing upon cooling, the solvent may be too nonpolar or impure. If no crystals form even when cold, the solvent may be too polar, or you may have used too much of it.
-
-
Using Excessive Solvent: Dissolving the crude product in a large excess of hot solvent will keep it in solution even after cooling, leading to poor recovery.
-
Solution: Use the minimum amount of boiling isopropanol required to fully dissolve the crude solid. Add the solvent in small portions to the crude material while heating until everything just dissolves.
-
-
Cooling Rate: Crashing the product out of solution by cooling too rapidly can trap impurities and lead to the formation of small, difficult-to-filter crystals.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature first, then transfer it to an ice bath or refrigerator to maximize crystal formation. Slow cooling promotes the growth of larger, purer crystals.
-
-
Incomplete Precipitation: Some product will always remain dissolved in the mother liquor.
-
Solution: To maximize recovery, you can try to concentrate the mother liquor (by evaporating some of the solvent) and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Frequently Asked Questions (FAQs)
Q1: What is the overall chemical reaction for the synthesis of Meprylcaine hydrochloride?
A1: The synthesis is a two-step process. First, an esterification reaction forms the Meprylcaine free base. Second, an acid-base reaction forms the final hydrochloride salt, which improves the compound's stability and solubility for pharmaceutical applications.[3]
Reaction Pathway Diagram
Caption: Overall synthesis and purification pathway for Meprylcaine HCl.
Q2: Are there specific quantitative parameters I should follow for the synthesis?
A2: Yes, adhering to established reagent quantities and conditions is crucial for maximizing yield and purity. The table below summarizes the key parameters based on a known manufacturing process.[2]
| Parameter | Value / Condition | Rationale & Expert Notes |
| Starting Materials | ||
| 2-methyl-2-(propylamino)-1-propanol | 78 g (1.0 equiv) | The core nucleophile. |
| Benzoyl Chloride | 70 mL (~1.2 equiv) | Using a slight excess of the acylating agent helps drive the reaction to completion. |
| Sodium Hydroxide | 30 g | Acts as the base to deprotonate the alcohol, activating it for the reaction. |
| Reaction Conditions | ||
| Solvent System | Water (700 mL) / Ether (300 mL) | A biphasic system. The reaction occurs at the interface, and the product is extracted into the ether layer. |
| Temperature (Benzoyl Chloride Addition) | < 30°C | Critical for preventing hydrolysis of benzoyl chloride and minimizing side reactions.[2][3] |
| Stirring Time (Post-addition) | 30 minutes | Ensures the reaction goes to completion. |
| Salt Formation & Purification | ||
| Acid for Salt Formation | 45 mL concentrated HCl | Converts the oily free base into the solid hydrochloride salt. |
| Recrystallization Solvent | Boiling Isopropanol | Chosen for its good solubility of Meprylcaine HCl when hot and poor solubility when cold.[2] |
| Final Product Melting Point | 150-151 °C | A key indicator of purity.[2] |
Q3: What safety precautions are essential when performing this synthesis?
A3: Safety is paramount. This synthesis involves several hazardous materials and conditions.
-
Benzoyl Chloride: It is a lachrymator and corrosive. Always handle it in a well-ventilated fume hood while wearing gloves, safety goggles, and a lab coat.
-
Sodium Hydroxide: A strong base that can cause severe chemical burns. Handle with appropriate personal protective equipment (PPE).
-
Concentrated Hydrochloric Acid: Highly corrosive and releases noxious fumes. Handle only in a fume hood with proper PPE.
-
Exothermic Reactions: Both the addition of benzoyl chloride and the addition of concentrated HCl are exothermic.[2][3] Be prepared with an ice bath for cooling to prevent the reactions from becoming uncontrollable.
-
Ether: Diethyl ether is extremely flammable and volatile. Ensure there are no ignition sources nearby and that the reaction is conducted in a well-ventilated area.
Experimental Protocols
Protocol 1: Synthesis of Meprylcaine Free Base
This protocol is adapted from established manufacturing processes.[2]
-
Prepare the Reaction Vessel: In a suitable reaction vessel equipped with a mechanical stirrer and a dropping funnel, dissolve 30 g of sodium hydroxide in 700 mL of water.
-
Add Reactants: To the NaOH solution, add 78 g of N-(1,1-dimethyl-2-hydroxy-ethyl)propylamine followed by 300 mL of ether.
-
Acylation: Cool the stirred mixture in an ice bath. Slowly add 70 mL of benzoyl chloride dropwise from the dropping funnel. Ensure the internal temperature does not exceed 30°C.
-
Complete Reaction: After the addition is complete, remove the ice bath and continue stirring at room temperature for an additional 30 minutes.
-
Workup: Transfer the mixture to a separatory funnel. Remove and discard the lower aqueous layer.
-
Wash: Wash the remaining ether layer with cold water.
-
Dry and Evaporate: Dry the ether layer over anhydrous sodium sulfate (Na₂SO₄), filter off the drying agent, and evaporate the ether under reduced pressure to yield the Meprylcaine free base as a yellow oil.
Protocol 2: Formation and Purification of Meprylcaine Hydrochloride
This protocol is a continuation from Protocol 1.[2]
-
Salt Formation: Place the yellow oil obtained from Protocol 1 in a flask and cool it in an ice bath. Slowly and carefully add 45 mL of concentrated hydrochloric acid while stirring. The reaction will be vigorously exothermic.
-
Initial Solidification: Once the addition is complete and the exothermic reaction has subsided, allow the mixture to cool. It should solidify into a pasty solid. Allow it to air dry or dry under vacuum.
-
Recrystallization: Transfer the crude solid to a new flask. Add a minimum amount of boiling isopropanol, just enough to dissolve the solid completely.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. White crystals of Meprylcaine hydrochloride should form.
-
Maximize Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to complete the crystallization process.
-
Isolate Product: Filter the resulting slurry through a Büchner funnel, wash the crystals with a small amount of ice-cold isopropanol, and allow them to dry completely. The final product should be white crystals with a melting point of 150-151°C.
References
-
Meprylcaine - Wikipedia. [Link]
Sources
Technical Support Center: Meprylcaine Hydrochloride in Cell-Based Assays
Executive Summary: The "Solubility Trap"
The Core Problem: Researchers often treat Meprylcaine Hydrochloride (HCl) like a standard lipophilic drug library compound, attempting to dissolve it in 100% DMSO. This is a critical error.
Meprylcaine HCl is a salt form.[1][2][3][4][5][6][7] Unlike its free base counterpart, it is sparingly soluble in DMSO (1–10 mg/mL) but highly soluble in water, PBS, and Ethanol (≥10 mg/mL) .
"Solvent toxicity" reports regarding this compound often stem from two hidden sources:
-
DMSO Overload: Users force solubility by increasing DMSO concentration >0.5% (v/v) in the final assay, killing cells via osmotic shock and membrane poration.
-
Acidosis: High concentrations of the HCl salt (mM range) in low-buffered media cause a lethal pH drop, which is mistaken for drug toxicity.
Troubleshooting Guides
Guide A: Solvent Selection & Preparation
Use this workflow to prevent precipitation and baseline toxicity.
The Golden Rule: If your experimental design allows, avoid DMSO entirely for Meprylcaine HCl. Use sterile water or PBS for stock preparation.
| Solvent System | Solubility Rating | Max Stock Conc. | Risk Factor | Recommendation |
| Water / PBS | Excellent | ≥ 10 mg/mL | Low | Preferred. Eliminates vehicle toxicity. |
| Ethanol | Good | ≥ 10 mg/mL | Medium | Use if water is incompatible. Limit final conc. <0.5%.[2][8][9] |
| DMSO | Poor | 1–10 mg/mL | High | Avoid. Requires high % to dissolve, causing cell death. |
Decision Logic for Solvent Selection (Graphviz Diagram)
Caption: Decision tree for selecting the optimal solvent based on the chemical form of Meprylcaine.
Guide B: Differentiating pH Toxicity from Drug Toxicity
Meprylcaine HCl is acidic. In high concentrations (e.g., >100 µM), it can overwhelm the bicarbonate buffer in standard media (DMEM/RPMI).
Symptoms:
-
Media turns yellow (Phenol Red indicator) immediately upon drug addition.
-
Rapid cell detachment or death within 1–2 hours (faster than typical apoptotic mechanisms).
The "Neutralization" Protocol:
-
Measure: Prepare your highest concentration working solution in media.
-
Check: If media turns yellow/orange, the pH has dropped below 7.0.
-
Buffer: Supplement media with 10–25 mM HEPES . HEPES provides stronger buffering in the physiological range than bicarbonate alone.
-
Titrate: If pH is still low, manually adjust the stock solution with 1N NaOH before adding to cells. Caution: This may cause the free base to precipitate if the pH goes >9.0.
Frequently Asked Questions (FAQ)
Q1: I see crystals forming in my wells after adding Meprylcaine HCl. Is this toxicity?
A: No, this is precipitation , which causes "physical toxicity" (crystals lysing cells) and false negatives (drug not in solution).
-
Cause: You likely dissolved the compound in DMSO and spiked it into aqueous media.[10] The rapid polarity shift causes "solvent shock," forcing the salt out of solution.
-
Fix: Dissolve the stock in water or PBS.[11] If you must use DMSO, perform a serial dilution in media (intermediate step) rather than spiking 100% DMSO stock directly onto cells.
Q2: My vehicle control (0.5% DMSO) is showing 20% cell death. Is this normal?
A: For sensitive cell lines (e.g., primary neurons, stem cells), yes .
-
Mechanism: DMSO increases membrane porosity and induces oxidative stress.
-
Interference: Meprylcaine is a sodium channel blocker.[6] DMSO itself can modify ion channel kinetics and membrane potential, confounding your data.
-
Limit: Keep DMSO < 0.1% (v/v). If solubility fails at this level, switch to the aqueous solvent method described in Guide A.
Q3: Why does Meprylcaine HCl toxicity vary between cell lines?
A: Apart from general sensitivity, Meprylcaine inhibits monoamine transporters (dopamine/norepinephrine reuptake) in addition to blocking sodium channels.[6]
-
Implication: Cell lines expressing these transporters (e.g., neuroblastoma lines like SH-SY5Y) may show specific, mechanism-based toxicity distinct from general necrosis observed in fibroblasts (HEK293).
Experimental Validation: The "Vehicle Window" Workflow
Use this protocol to validate that your solvent system is not interfering with the assay.
Objective: Determine the "No Observable Effect Level" (NOEL) of your solvent.
Step-by-Step Protocol:
-
Preparation: Prepare media containing increasing concentrations of your chosen solvent (0%, 0.1%, 0.25%, 0.5%, 1.0%). Do not add drug.
-
Seeding: Plate cells (e.g., 5,000 cells/well in 96-well plate).
-
Exposure: Incubate for the duration of your standard assay (e.g., 24 or 48 hours).
-
Readout: Perform an ATP-based viability assay (e.g., CellTiter-Glo).
-
Analysis: Plot Relative Luminescence Units (RLU) vs. Solvent %.
-
Acceptance Criteria: The solvent concentration must yield >95% viability compared to the 0% control.
-
Vehicle Validation Logic (Graphviz Diagram)
Caption: Workflow to determine the maximum non-toxic concentration of solvent (NOEL).
References
-
Galvao, J., et al. (2014). Unexpected low-dose toxicity of the universal solvent DMSO. Archives of Toxicology. Retrieved from [Link]
-
Grishko, V., et al. (2010). Mitochondrial damage and apoptosis in human chondrocytes exposed to local anesthetics. Anesthesiology. Retrieved from [Link]
Sources
- 1. Meprylcaine CAS#: 495-70-5 [m.chemicalbook.com]
- 2. Meprylcaine | 495-70-5 [chemicalbook.com]
- 3. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 4. cellculturedish.com [cellculturedish.com]
- 5. MEPRYLCAINE HYDROCHLORIDE (200 MG) | 956-03-6 [chemicalbook.com]
- 6. Meprylcaine Hydrochloride Research Chemical [benchchem.com]
- 7. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 8. Cytotoxicity and Type of Cell Death Induced by Local Anesthetics in Human Oral Normal and Tumor cells | Anticancer Research [ar.iiarjournals.org]
- 9. lookchem.com [lookchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Minimizing edge effects in 96-well plate assays with Meprylcaine hydrochloride
Technical Support Center: Meprylcaine Hydrochloride Assays
A Guide to Mitigating Edge Effects in 96-Well Plates
As a Senior Application Scientist, this guide is designed to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity of your 96-well plate assays involving Meprylcaine hydrochloride. We will delve into the causes of the common "edge effect" and provide robust, field-proven protocols to minimize its impact, thereby enhancing the reliability and reproducibility of your data.
Section 1: Understanding Meprylcaine Hydrochloride
This section addresses frequently asked questions regarding the properties of Meprylcaine hydrochloride that are critical for designing successful cell-based assays.
Q1: What is Meprylcaine hydrochloride and what is its primary mechanism of action in cell-based assays?
Meprylcaine is a local anesthetic that also functions as a potent inhibitor of monoamine transporters, blocking the reuptake of dopamine, norepinephrine, and serotonin.[1][2] Its primary anesthetic action comes from reversibly blocking voltage-gated sodium channels in neuronal membranes, which inhibits the initiation and propagation of nerve impulses.[1][3] In broader cell-based assays, its effects can be complex due to these multiple targets. The compound is formulated as a hydrochloride salt to improve its stability and solubility for research applications.[1]
Q2: I'm observing precipitation when I dilute my Meprylcaine hydrochloride stock into my cell culture medium (pH ~7.4). Why is this happening and how can I prevent it?
This is a common issue related to the pH-dependent solubility of the compound. Meprylcaine is a weak base with a pKa of approximately 7.7.[4] While the hydrochloride salt is freely soluble in acidic aqueous solutions, its solubility decreases significantly as the pH of the solution approaches its pKa.[4] Cell culture medium is typically buffered around pH 7.4, which is very close to the pKa, causing the equilibrium to shift towards the less soluble free base form, leading to precipitation.
Troubleshooting Steps:
-
Prepare a Concentrated Stock in an Appropriate Solvent: Meprylcaine hydrochloride is soluble in PBS (pH 7.2) and ethanol (≥10 mg/mL) and sparingly soluble in DMSO (1-10 mg/mL).[5] Prepare a high-concentration stock in one of these solvents.
-
Use a Step-Down Dilution: When preparing your working solution, perform a serial dilution. Critically, ensure the final concentration of the organic solvent (like DMSO or ethanol) in your culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
pH Adjustment (Advanced): For specific applications, you can prepare the Meprylcaine hydrochloride in a slightly acidic buffer first, then add it to the medium. However, you must verify that the final pH of the medium remains within the optimal range for your cells.[4]
| Solvent | Reported Solubility | Considerations for Cell Culture |
| PBS (pH 7.2) | ≥ 10 mg/mL[5] | Good biocompatibility. Ensure final pH does not cause precipitation. |
| Ethanol | ≥ 10 mg/mL[5] | Keep final concentration low (<0.1%) to avoid cell stress. |
| DMSO | 1-10 mg/mL (Sparingly Soluble)[5] | Common for stock solutions. Keep final concentration low (<0.5%). |
Q3: How stable is Meprylcaine hydrochloride in cell culture media during a typical experiment (24-72 hours)?
While specific stability data in various culture media is not extensively published, the hydrochloride salt form is used to enhance general stability.[1] However, issues in long-term experiments are more likely to arise from drug-plastic binding or precipitation rather than chemical degradation.[6] It is good practice to perform a stability check if you are running a long-term assay. This can be done by incubating the compound in your specific media for the duration of the experiment and then analyzing the concentration via HPLC or LC-MS/MS.[6][7]
Section 2: Troubleshooting the "Edge Effect"
The "edge effect" is a well-documented phenomenon in multi-well plates where the outer wells behave differently from the inner wells, leading to skewed and unreliable data.[8] This is not a chemical-specific issue but a physical one that can compromise any assay, including those with Meprylcaine hydrochloride.
Q4: My results (e.g., cell viability, fluorescence) are consistently different in the perimeter wells compared to the center wells. What is causing this "edge effect"?
The edge effect is primarily caused by two interconnected physical factors: evaporation and thermal gradients .[9][10][11][12]
-
Evaporation: The outer 36 wells of a 96-well plate, especially the four corner wells, are more susceptible to evaporation of the culture medium.[8] This volume loss concentrates salts, metabolites, and your test compound (Meprylcaine hydrochloride), which can alter cell physiology or induce cytotoxicity, leading to inaccurate results.[8] A volume loss as low as 10% is sufficient to impact cell health.[8]
-
Thermal Gradients: When a plate at room temperature is placed into a 37°C incubator, the outer wells warm up faster than the inner wells.[10] This temperature difference creates convection currents within the wells that can push cells to the edges, resulting in an uneven cell distribution and inconsistent results from the very start of the experiment.[10][13][14]
dot graph TD { graph [splines=ortho, nodesep=1]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} end Caption: Causal pathway of the edge effect in 96-well plates.
Q5: What are the most effective, practical strategies to minimize the edge effect?
Several strategies can be employed, often in combination, to create a more uniform microenvironment across the entire plate.
| Strategy | Description | Pros | Cons |
| Hydration Barrier (Moat) | Fill the perimeter wells (or a dedicated moat on specialized plates) with 150-200 µL of sterile water, PBS, or media.[9][15][16] | Highly effective at reducing evaporation; simple and inexpensive. | Sacrifices 36 wells, reducing throughput by 38%.[9][17] |
| Isothermal Adhesion | After seeding, let the plate sit at room temperature on a level surface for 30-60 minutes before moving it to the 37°C incubator.[13][14][18] | Reduces temperature gradients, leading to more even cell settling; no cost. | May not be suitable for all cell types; requires precise timing. |
| Use Sealing Films | Apply a gas-permeable sealing film over the plate. | Reduces evaporation significantly.[15] | Can be costly; may interfere with gas exchange if not properly selected. |
| Optimize Incubator Conditions | Ensure your incubator has high humidity (≥95%) and stable temperature. Minimize door openings.[8][18] | Good laboratory practice that benefits all experiments. | May not completely eliminate the edge effect on its own. |
Q6: How should I design my experimental plate layout to account for potential edge effects?
A robust plate design is your first line of defense. Even when employing mitigation strategies, it is wise to design a layout that minimizes bias.
-
Create a Hydration Moat: Do not use the 36 perimeter wells for experimental samples or controls. Fill them with sterile liquid to act as a buffer.[17]
-
Distribute Controls: Place your vehicle controls and positive/negative controls in multiple locations within the inner 60 wells.
-
Randomize Samples: Avoid placing all replicates of one condition next to each other. Randomize the location of your different Meprylcaine hydrochloride concentrations across the inner wells to prevent any localized effects from skewing the data for a particular group.
dot graph G { layout=neato; node [shape=plaintext, fontsize=10, fontname="Arial"];
} end Caption: Recommended 96-well plate layout to minimize edge effects.
Section 3: Experimental Protocols
Protocol 1: Recommended Cell Seeding Procedure to Minimize Edge Effects
This protocol combines multiple strategies for a robust defense against edge effects.
Materials:
-
96-well flat-bottom tissue culture-treated plate
-
Cell suspension at desired density
-
Sterile PBS or cell culture medium
-
Reagent reservoirs
-
Multichannel pipette
Procedure:
-
Prepare the Hydration Moat: Using a multichannel pipette, dispense 150-200 µL of sterile PBS or media into the 36 perimeter wells (all of Row A, Row H, Column 1, and Column 12).
-
Prepare Cell Suspension: Ensure your cell suspension is homogenous by gently inverting the tube several times. Avoid vigorous pipetting, which can cause cell lysis. Pour the suspension into a reagent reservoir.
-
Seed the Inner Wells: Using a multichannel pipette, seed your cells into the 60 inner wells according to your experimental design.
-
Isothermal Adhesion Incubation: Place the lid on the plate and leave it on a perfectly level surface inside the biosafety cabinet at room temperature for 30-60 minutes. This allows the cells to settle and adhere evenly without the influence of thermal gradients.[13][14]
-
Transfer to Incubator: Carefully transfer the plate to a humidified 37°C, 5% CO₂ incubator. Avoid stacking plates directly on top of each other, as this can impede uniform heating.
-
Proceed with Assay: After the appropriate incubation time for cell attachment and growth, proceed with the addition of Meprylcaine hydrochloride and subsequent assay steps.
Protocol 2: Data Analysis and Quality Control
Even with the best technique, it is crucial to check your data for any remaining spatial bias.
-
Visualize Your Data: Create a heatmap of your raw data from the 96-well plate. This will provide an immediate visual representation of any remaining gradients or "hot spots" in the plate.
-
Compare Control Locations: Analyze the variance between your vehicle control wells. If controls in one area of the plate are significantly different from those in another, it may indicate a persistent spatial effect.
-
Consider Normalization: If a consistent gradient is observed (e.g., a slight increase in signal from left to right), advanced normalization techniques can be applied. However, this should be a last resort; optimizing the experimental technique is always the preferred solution.
By understanding the properties of Meprylcaine hydrochloride and implementing these robust strategies to combat the physical challenges of 96-well plate assays, you can significantly improve the quality and trustworthiness of your experimental results.
References
-
ResearchGate. What can be done to reduce the edge effect in cell culture multiplate (96 well plate)??. Available from: [Link]
-
Eppendorf. Eppendorf 96-Well Cell Culture Plate – A simple method of minimizing the edge effect in cellbased assays. Available from: [Link]
-
USA Scientific, Inc. Minimizing Edge Effect in 96-Well Plates Using CytoOne. Available from: [Link]
-
BioSpherix. Eliminating Edge Effect in 96-well Plates by Controlling Thermal Conditions during Cell Plating. Available from: [Link]
-
Olis, Inc. White Paper: Eliminating the Edge Effect with ReCO2ver TM. Available from: [Link]
-
Wikipedia. Meprylcaine. Available from: [Link]
-
PubMed. A simple technique for reducing edge effect in cell-based assays. Available from: [Link]
-
ResearchGate. How to prevent the "edge effect" in 96-well microplates?. Available from: [Link]
-
Laboratory News. Beating the edge effect. Available from: [Link]
-
ResearchGate. A Simple Technique for Reducing Edge Effect in Cell-Based Assays. Available from: [Link]
-
ACS Publications. The Edge Effect in High-Throughput Proteomics: A Cautionary Tale. Available from: [Link]
-
PubMed Central (PMC). The Edge Effect in High-Throughput Proteomics: A Cautionary Tale. Available from: [Link]
-
Patsnap Synapse. What is the mechanism of Mepivacaine Hydrochloride?. Available from: [Link]
-
ScienceDirect. Chronic inhibition of the norepinephrine transporter in the brain participates in the seizure sensitization to cocaine and local anesthetics. Available from: [Link]
-
Drug Central. meprylcaine. Available from: [Link]
-
SIELC Technologies. Meprylcaine hydrochloride. Available from: [Link]
-
The Merck Index Online. Meprylcaine. Available from: [Link]
-
ResearchGate. How to know the stability of drugs and reagents in the cell culture media?. Available from: [Link]
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- 1. Meprylcaine Hydrochloride Research Chemical [benchchem.com]
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- 18. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Technical Guide: Meprylcaine Hydrochloride vs. Lidocaine
Executive Summary
This guide provides a rigorous technical comparison between Meprylcaine Hydrochloride (historically Oracaine) and the industry-standard Lidocaine . While both agents function as local anesthetics, they represent divergent chemical classes—Ester vs. Amide —resulting in distinct pharmacokinetic profiles.
Key Differentiator: Meprylcaine is not merely a sodium channel blocker; it possesses cocaine-like monoamine transporter (MAT) inhibitory properties , distinguishing its pharmacological footprint from the "pure" blockade mechanism of Lidocaine. This guide explores the implications of this dual mechanism on potency, onset, and safety.
| Feature | Meprylcaine HCl | Lidocaine HCl |
| Class | Amino-ester | Amino-amide |
| Metabolism | Rapid hydrolysis (Plasma Cholinesterase) | Hepatic (CYP450 enzymes) |
| Potency (Relative) | ~0.8x – 1.0x (vs. Lidocaine) | 1.0x (Benchmark) |
| Onset | Rapid (Clinical), Slow (Theoretical pKa) | Rapid (2–3 mins) |
| Duration | Short (20–40 mins pulpal) | Intermediate (60–90 mins pulpal) |
| Primary Target | Na+ Channels + MAT (DAT/NET/SERT) | Na+ Channels |
Chemical & Pharmacological Profile
Structural Classification
The fundamental difference lies in the intermediate linkage chain, which dictates stability and metabolic pathways.
-
Meprylcaine: An ester derivative (Benzoic acid, [2-methyl-2-(propylamino)propyl] ester).[1][2][3][4] The ester linkage renders it unstable in solution and susceptible to rapid hydrolysis by plasma pseudocholinesterase.
-
Lidocaine: An amide derivative (2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide). The amide bond is extremely stable, resisting hydrolysis and requiring hepatic enzymatic degradation.
Physicochemical Properties
The pKa (dissociation constant) is critical for onset. A pKa closer to physiological pH (7.[5]4) typically correlates with faster onset because more drug exists in the uncharged, lipid-soluble base form capable of penetrating the nerve sheath.[5]
-
Lidocaine (pKa ~7.7 - 7.9): ~25-30% of molecules are uncharged at pH 7.4, facilitating rapid nerve penetration.
-
Meprylcaine (pKa ~9.1): Theoretically, a very small fraction (<1%) exists as the uncharged base at pH 7.4.
-
Scientist's Note: Despite the high pKa suggesting slow onset, historical clinical data describes Meprylcaine as having a "rapid onset." This discrepancy is often resolved clinically by using higher concentrations (2%+) or high lipid solubility of the base form, forcing diffusion via Fick’s law.
-
Mechanism of Action (The "Dirty" vs. "Clean" Block)
Both drugs block voltage-gated sodium channels (
-
Lidocaine: Selectively binds to the intracellular portion of the
channel. It has no significant effect on monoamine reuptake. -
Meprylcaine: Blocks
channels AND inhibits Monoamine Transporters (MAT), specifically blocking the reuptake of Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT). This can lead to increased local synaptic concentrations of these neurotransmitters, potentially altering the seizure threshold and local vasoconstriction profile.
Caption: Dual-action pathway of Meprylcaine compared to the single-target action of Lidocaine.
Efficacy & Potency Analysis
Potency Ratio
In comparative nerve block assays, Lidocaine is the gold standard (Potency = 1.0).
-
Meprylcaine: Exhibits a potency approximately 0.8x to 1.0x that of Lidocaine. It is historically cited as being more potent than Procaine (Potency ~0.5) but generally requires similar or slightly higher concentrations than Lidocaine to achieve equivalent depth.
Duration of Action
This is the most significant clinical divergence.
-
Lidocaine: Intermediate duration. Pulpal anesthesia lasts 60–90 minutes; soft tissue 3–5 hours (with epinephrine).[7][8]
-
Meprylcaine: Short duration.[6][7] Due to rapid hydrolysis by plasma esterases, anesthesia duration is significantly shorter (20–40 mins pulpal), making it suitable only for brief procedures but advantageous for reducing postoperative numbness.
Toxicity Profile
-
Systemic Toxicity: Meprylcaine has a higher safety margin regarding systemic accumulation because it is metabolized in the blood (half-life < 20 mins) before reaching toxic levels in the CNS/Heart. Lidocaine (half-life ~90 mins) relies on liver clearance, posing higher risks in patients with hepatic impairment.
-
Allergenic Potential: As an ester, Meprylcaine metabolizes into Para-aminobenzoic acid (PABA) , a known allergen. Lidocaine (amide) is hypoallergenic.
Experimental Protocols
To objectively compare these agents, researchers should utilize the Sciatic Nerve Block Model (Rat) for potency and the Intradermal Wheal Test for onset/duration.
Protocol A: Rat Sciatic Nerve Block (Potency & Duration)
Objective: Determine
-
Preparation:
-
Acquire male Wistar rats (200–250g).
-
Prepare solutions: Lidocaine HCl (0.5%, 1.0%, 2.0%) and Meprylcaine HCl (0.5%, 1.0%, 2.0%) in saline. pH adjusted to 6.0–6.5.
-
-
Injection:
-
Under light isoflurane anesthesia, inject 0.2 mL of test solution into the popliteal space near the sciatic nerve.
-
Control: Saline injection (contralateral leg).
-
-
Assessment (Every 5 mins):
-
Motor Function: Evaluate "hopping response." Hold the rat so only the treated leg touches the table. Loss of ability to hop = Motor Block.
-
Sensory Function: Vocalization response to pinch (forceps) on the footpad. Loss of vocalization/withdrawal = Sensory Block.
-
-
Data Analysis:
-
Plot % Max Possible Effect (MPE) vs. Time.
-
Calculate Area Under the Curve (AUC) for total anesthetic efficacy.
-
Protocol B: Intradermal Wheal (Onset & Local Irritation)
Objective: Measure onset time and local tissue reaction (given Meprylcaine's potential cytotoxicity).
-
Subject: Guinea pig (shaved back) or Human volunteers (forearm - if IRB approved).
-
Injection: Intradermal injection of 0.1 mL creating a distinct wheal.
-
Testing:
-
Stimulate the wheal center with a Von Frey filament or 27G needle prick every 30 seconds.
-
Onset: Time to first report of "no sensation."
-
Duration: Time until sensation returns to baseline.[9]
-
-
Scoring: Observe wheal site at 24h for erythema/necrosis (Ester metabolites can be locally irritating).
Caption: Standardized workflow for comparative anesthetic evaluation.
References
-
Meprylcaine Pharmacology & Structure Source: PubChem / National Library of Medicine [Link]
-
Comparative Potency of Local Anesthetics (Dental) Source: Journal of Dental Research (Historical Archive) [Link] (Referencing: Harris & Worley, "Relative local anesthetic potencies of procaine, oracaine, kincaine, and xylocaine")[10]
-
Monoamine Transporter Inhibition by Local Anesthetics Source: Naunyn-Schmiedeberg's Archives of Pharmacology [Link] (Referencing: Sato et al., "Selective inhibition of monoamine neurotransmitter transporters by synthetic local anesthetics")
-
Lidocaine Pharmacokinetics & Clinical Profile Source: DailyMed (FDA Label) [Link]
-
Metabolic Differences: Esters vs. Amides Source: Anesthesiology (ASA Journals) [Link]
Sources
- 1. Meprylcaine - Wikipedia [en.wikipedia.org]
- 2. Meprylcaine - Wikipedia [en.wikipedia.org]
- 3. Meprylcaine [medbox.iiab.me]
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- 5. Comparison of onset anesthesia time and injection discomfort of 4% articaine and 2% mepivacaine during teeth extractions - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. A narrative review on local anesthetics in dentistry: mechanism of action, characteristics, and clinical considerations - Rodrigues - Journal of Oral and Maxillofacial Anesthesia [joma.amegroups.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The relative local anesthetic potencies of procaine, oracaine, kincaine, and xylocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Comparison Guide: Meprylcaine Hydrochloride vs. Standard Local Anesthetics
Topic: Comparing Meprylcaine hydrochloride to other local anesthetics Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary & Pharmacological Context
Meprylcaine Hydrochloride (historically marketed as Oracaine) represents a distinct class of ester-linked local anesthetics. Chemically defined as 2-methyl-2-(propylamino)propyl benzoate hydrochloride , it is structurally homologous to procaine but distinguished by a propylamino group and a branched alkyl chain.
Unlike the amide prototype Lidocaine (which dominates modern clinical practice due to stability and moderate duration), Meprylcaine is engineered for rapid onset and short duration . Its primary utility lies in procedures requiring deep anesthesia without prolonged residual numbness, a profile dictated by its rapid hydrolysis by plasma cholinesterases.
This guide objectively compares Meprylcaine against Procaine (the ester prototype) and Lidocaine (the amide gold standard), synthesizing physicochemical properties, performance metrics, and experimental validation protocols.
Chemical & Pharmacological Profile
Structure-Activity Relationship (SAR)
The efficacy of Meprylcaine stems from its lipophilic benzoate ester linked to a hydrophilic tertiary amine.
-
Lipophilicity: The propyl substitution on the amine increases lipid solubility compared to the diethyl group of procaine, facilitating faster membrane permeation.
-
Metabolic Lability: Being an ester, it is a substrate for plasma pseudocholinesterase. This results in a half-life significantly shorter than amides like Lidocaine, which require hepatic metabolism.
Comparative Physicochemical Properties
| Feature | Meprylcaine HCl | Procaine HCl | Lidocaine HCl |
| Class | Ester (Benzoate) | Ester (PABA derivative) | Amide |
| Chemical Structure | 2-methyl-2-(propylamino)propyl benzoate | 2-(diethylamino)ethyl 4-aminobenzoate | 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide |
| Metabolism | Rapid hydrolysis (Plasma Cholinesterase) | Rapid hydrolysis (Plasma Cholinesterase) | Hepatic (CYP450 enzymes) |
| Onset of Action | Very Rapid (< 2 min) | Slow (5–10 min) | Rapid (2–5 min) |
| Duration | Short (30–60 min) | Short (45–60 min) | Intermediate (60–120 min) |
| Potency (Relative) | ~1.2x Procaine | 1.0 (Baseline) | ~2.0x Procaine |
| Toxicity Risk | Low (Rapid clearance); Potential PABA allergy | Low (Rapid clearance); High PABA allergy risk | Moderate (Systemic accumulation possible) |
Mechanistic Visualization
Mechanism of Action: Sodium Channel Blockade
Meprylcaine functions by diffusing across the axolemma in its uncharged base form, becoming protonated intracellularly, and binding to the voltage-gated sodium channel (Nav) pore.[1][2] This stabilizes the channel in the inactivated state.[1][3]
Figure 1: Pharmacodynamic pathway of Meprylcaine inducing neural blockade.
Experimental Validation Protocols
To objectively assess Meprylcaine against comparators, the following standardized protocols are recommended. These methodologies ensure data integrity and reproducibility.
Protocol A: In Vivo Sciatic Nerve Block (Rat Model)
Objective: Quantify onset time and duration of sensory and motor blockade.
Reagents & Equipment:
-
Male Wistar rats (200–250g).
-
Test Solutions: 2% Meprylcaine HCl, 2% Procaine HCl, 2% Lidocaine HCl (pH adjusted to 6.0).
-
Hot plate analgesiometer (56°C).
Workflow:
-
Animal Prep: Acclimatize rats. Measure baseline paw withdrawal latency (PWL).
-
Injection: Under light isoflurane anesthesia, inject 0.2 mL of test solution into the popliteal fossa near the sciatic nerve.
-
Assessment (Motor): Evaluate "Extensor Postural Thrust" (EPT).
-
Score 0: Normal thrust.
-
Score 4: Complete paralysis (leg drags).
-
-
Assessment (Sensory): Place paw on hot plate.
-
Cutoff: 12 seconds to prevent tissue damage.
-
Block: Failure to withdraw within 10 seconds.
-
-
Data Logging: Record metrics every 5 minutes post-injection until full recovery.
Protocol B: Intradermal Wheal Assay (Guinea Pig)
Objective: Compare local anesthetic potency and tissue irritation.
Workflow:
-
Preparation: Shave the dorsal skin of guinea pigs 24 hours prior.
-
Administration: Inject 0.1 mL of varying concentrations (0.5%, 1.0%, 2.0%) intradermally to create a wheal.
-
Stimulation: Apply a tactile stimulus (pinprick) to the center of the wheal every 5 minutes.
-
Scoring:
-
Endpoint: Time to return of skin twitch response (Duration).
Metabolic Fate & Toxicity Analysis[6]
A critical differentiator for Meprylcaine is its metabolic pathway. Unlike Lidocaine, which carries a risk of systemic accumulation in patients with liver failure, Meprylcaine is rapidly detoxified in the blood.
Figure 2: Metabolic hydrolysis of Meprylcaine. Note the absence of hepatic CYP450 involvement, differentiating it from amides.
Safety Implications[7][8]
-
Systemic Toxicity: Due to rapid hydrolysis, Meprylcaine exhibits a higher therapeutic index than Lidocaine for systemic toxicity (seizures/cardiotoxicity) provided the patient has normal cholinesterase activity.
-
Contraindications: Patients with atypical pseudocholinesterase (genetic deficiency) are at high risk of prolonged apnea or toxicity.
Conclusion
Meprylcaine hydrochloride occupies a specialized niche in the local anesthetic spectrum.[1][6]
-
Superiority: It outperforms Procaine in onset speed and potency .[7]
-
Inferiority: It lacks the duration and tissue penetration depth of Lidocaine.
-
Application: Ideal for short-duration dental or minor dermatological procedures where rapid recovery is preferred over prolonged analgesia.
For drug development professionals, Meprylcaine serves as a model for designing "soft drugs"—agents designed for predictable, rapid metabolic deactivation to minimize systemic toxicity.
References
-
Truant, A. P. (1958).[8] Studies on the pharmacology of meprylcaine (oracaine), a local anesthetic. Archives Internationales de Pharmacodynamie et de Therapie, 115(4), 483–497.[8] Link
-
Becker, D. E., & Reed, K. L. (2006). Essentials of local anesthetic pharmacology. Anesthesia Progress, 53(3), 98–109. Link
- Malamed, S. F. (2019). Handbook of Local Anesthesia. 7th Edition. Elsevier.
-
PubChem. (n.d.). Meprylcaine Hydrochloride Compound Summary. National Library of Medicine. Link
-
Catterall, W. A., & Mackie, K. (2011). Local Anesthetics.[1][3][4][5][6][7][8][9][10] In: Brunton LL, Chabner BA, Knollmann BC, editors. Goodman & Gilman's: The Pharmacological Basis of Therapeutics. 12th ed. New York: McGraw-Hill.
Sources
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- 2. medkoo.com [medkoo.com]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. Local Anesthetics medicinal Chemistry - II | PPTX [slideshare.net]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. pharmacyfreak.com [pharmacyfreak.com]
- 7. MEPRYLCAINE HYDROCHLORIDE [drugs.ncats.io]
- 8. Some pharmacological properties of o-methyl-α-propylaminopropionanilide, a new local anaesthetic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Pharmacology of local anaesthetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Validating the Anesthetic & Neuropharmacological Profile of Meprylcaine Hydrochloride in Rats
The following guide is designed for researchers and drug development scientists. It moves beyond basic product descriptions to provide a rigorous, experimentally grounded validation framework for Meprylcaine Hydrochloride, distinguishing its dual-action mechanism from standard amides like Lidocaine.
Executive Summary: The "Dual-Action" Anesthetic
Meprylcaine Hydrochloride (Meprylcaine HCl) is an ester-linked local anesthetic historically utilized in dentistry ("Oracaine"). While often categorized alongside Procaine due to its ester linkage, Meprylcaine possesses a distinct pharmacological signature: Monoamine Transporter (MAT) Inhibition .
Unlike Lidocaine (an amide) which functions almost exclusively via voltage-gated sodium channel (
Key Validation Proposition:
-
Primary Endpoint: Demonstrate rapid onset but shorter duration of action compared to Lidocaine (due to plasma esterase hydrolysis).
-
Secondary Endpoint: Quantify the unique CNS excitation threshold (seizure propensity) linked to its cocaine-like MAT inhibition.
Mechanistic Profile & Visualization
To validate Meprylcaine, one must understand that its clearance and toxicity profile differ fundamentally from amides.
Mechanism of Action[1][2][3][4]
-
Anesthesia: Reversible blockade of intracellular voltage-gated
channels ( ). -
Synaptic Modulation: Blockade of Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT) transporters, leading to increased synaptic monoamine levels.
-
Metabolism: Rapid hydrolysis by plasma pseudocholinesterase to benzoic acid derivatives (unlike hepatic metabolism of Lidocaine).
Diagram: Dual-Pathway Pharmacology
The following diagram illustrates the concurrent pathways researchers must account for during validation.
Figure 1: Meprylcaine exerts anesthetic effects via Na+ channel blockade while simultaneously modulating synaptic transmission via MAT inhibition, a pathway distinct from Lidocaine.
Comparative Performance Analysis
The following data consolidates historical pharmacological data and extrapolated structural properties for experimental planning.
Table 1: Meprylcaine vs. Standard Alternatives (Rat Model)
| Feature | Meprylcaine HCl | Lidocaine HCl | Procaine HCl | Experimental Implication |
| Class | Ester (Benzoic acid derivative) | Amide | Ester | Meprylcaine has low allergenicity cross-reactivity with Lidocaine. |
| Potency | ~0.8x (vs Lidocaine) | 1.0x (Reference) | 0.5x | Expect slightly higher concentration requirements for Meprylcaine (e.g., 2-3%). |
| Onset | Rapid (1–3 min) | Rapid (1–2 min) | Slow (5–10 min) | Meprylcaine is superior to Procaine for acute procedures. |
| Duration | Short (30–45 min) | Intermediate (60–90 min) | Short (30–60 min) | Ideal for brief validations; requires no epinephrine for short tests. |
| Metabolism | Plasma Hydrolysis (Fast) | Hepatic (CYP450) | Plasma Hydrolysis | Safety: Lower risk of systemic accumulation; higher risk of metabolite toxicity if PABA-sensitive. |
| Toxicity (CNS) | Convulsive (MAT driven) | Convulsive (Na+ driven) | Low Toxicity | Critical: Meprylcaine seizures may present differently due to dopaminergic involvement. |
Experimental Protocols for Validation
Protocol A: Sciatic Nerve Block (Motor & Sensory)
Validates: Conduction Anesthesia Potency & Duration.
Subject: Male Wistar Rats (250–300g). Reagents:
-
Test: 2% Meprylcaine HCl (in 0.9% Saline).
-
Control: 2% Lidocaine HCl.[1]
-
Vehicle: 0.9% Saline.
Workflow:
-
Sedation: Light anesthesia with Isoflurane (2-3%) to facilitate injection.
-
Injection: Percutaneous injection of 0.2 mL of solution into the popliteal fossa (posterior to the femur, targeting the sciatic nerve).
-
Assessment (Every 5 mins):
-
Motor Function (Paresis): Lift the rat by the tail.
-
Score 0: Normal extension of hind paw.
-
Score 1: Paresis (curled toes).
-
Score 2: Complete paralysis (flaccid limb).
-
-
Sensory Function (Nociception): Pinch the lateral toe with calibrated forceps.
-
Response: Vocalization or withdrawal indicates sensation.
-
-
-
Endpoint: Time to full recovery (Score 0 and positive withdrawal reflex).
Expected Outcome:
-
Interpretation: Meprylcaine provides rapid block but clears significantly faster due to esterase activity.
Protocol B: Intradermal Wheal (Infiltration Anesthesia)
Validates: Local anesthetic efficacy in skin (Pinprick reflex).
Workflow:
-
Shave the dorsal skin of the rat 24h prior.
-
Draw four circles (1 cm diameter) on the back.
-
Inject 0.1 mL of Meprylcaine (Left) and Lidocaine (Right) intradermally to form a wheal.
-
Test: Apply a standardized pinprick (using a Von Frey filament or 22G needle) to the center of the wheal every 5 minutes.
-
Scoring: 0 = No reaction; 1 = Skin twitch (Cutaneous Trunci Reflex).
Protocol C: Seizure Threshold (Safety Toxicology)
Validates: The neurotoxic safety margin relative to MAT inhibition.
Rationale: Meprylcaine inhibits dopamine reuptake.[4][5] High systemic doses may induce locomotor agitation before frank seizures, unlike the sedation-to-seizure progression of Lidocaine.
Workflow (Dose Escalation):
-
Administer Meprylcaine IP (Intraperitoneal) in ascending doses: 40, 60, 80 mg/kg (separate cohorts).
-
Observation:
-
Stage 1: Stereotypy (sniffing, head bobbing) – Sign of MAT inhibition.
-
Stage 2: Tremors.
-
Stage 3: Tonic-Clonic Seizures.
-
-
Comparison: Compare the
(Convulsive Dose 50%) with Lidocaine (typically ~50 mg/kg IP in rodents).
Experimental Logic & Workflow Visualization
Use this logic flow to determine if your batch of Meprylcaine is performing correctly.
Figure 2: Decision tree for validating the pharmacokinetic profile of Meprylcaine. Note that a "short" duration is the marker of success for this ester anesthetic.
References
-
Sato, T., et al. (2000). "Selective inhibition of monoamine neurotransmitter transporters by synthetic local anesthetics."[4] Naunyn-Schmiedeberg's Archives of Pharmacology. 361(2): 214–220.[4]
-
Arai, S., et al. (2003). "Chronic inhibition of the norepinephrine transporter in the brain participates in seizure sensitization to cocaine and local anesthetics." Brain Research. 964(1): 83–90.[4]
-
MedKoo Biosciences. "Meprylcaine HCl Product Description & Biological Activity." MedKoo Product Data.
-
BenchChem. "Meprylcaine Hydrochloride Research Chemical: Neuropharmacological Profile." BenchChem Data.
-
Takenami, T., et al. (2009). "Spinal procaine is less neurotoxic than mepivacaine, prilocaine and bupivacaine in rats." Regional Anesthesia and Pain Medicine. 34(3): 189-195. (Used for comparative ester toxicity protocols).
Sources
A Comparative Analysis of Meprylcaine and Dimethocaine: A Guide for Researchers
This guide provides an in-depth comparative analysis of two synthetic local anesthetics, Meprylcaine and Dimethocaine. Both compounds, while possessing local anesthetic properties, also exhibit significant central nervous system (CNS) stimulant effects, a duality that makes them of particular interest in neuropharmacological research. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data on their mechanisms of action, pharmacodynamics, and toxicological profiles.
Introduction to Meprylcaine and Dimethocaine
Local anesthetics are a class of drugs that reversibly block nerve impulse conduction, leading to a temporary loss of sensation in a localized area of thebody[1]. Their primary clinical application is in pain management during surgical and dental procedures. The archetypal local anesthetic, cocaine, also possesses potent CNS stimulant properties. Meprylcaine and Dimethocaine are synthetic analogues that share this dual pharmacological profile.
Meprylcaine, also known as Oracaine, is a local anesthetic that also acts as a potent inhibitor of monoamine transporters[2][3]. Dimethocaine, also known as Larocaine, is structurally similar to procaine and is well-documented for its cocaine-like stimulant effects, which are primarily attributed to its action as a dopamine reuptake inhibitor[4][5]. While historically used as a local anesthetic, much of the contemporary research on Dimethocaine has focused on its psychoactive properties[6].
This guide will delve into a comparative analysis of these two compounds, examining their chemical and physical properties, mechanisms of action, and pharmacological effects based on available scientific literature.
Chemical and Physical Properties
The chemical structures of Meprylcaine and Dimethocaine are presented below, followed by a table summarizing their key physicochemical properties.
Meprylcaine is the benzoate ester of 2-methyl-2-(propylamino)propan-1-ol[3]. Dimethocaine is the 4-aminobenzoate ester of 3-(diethylamino)-2,2-dimethylpropan-1-ol[4].
| Property | Meprylcaine | Dimethocaine |
| IUPAC Name | [2-methyl-2-(propylamino)propyl] benzoate | [3-(diethylamino)-2,2-dimethylpropyl] 4-aminobenzoate |
| Molecular Formula | C₁₄H₂₁NO₂[7] | C₁₆H₂₆N₂O₂[4] |
| Molar Mass | 235.327 g·mol⁻¹[7] | 278.396 g·mol⁻¹[4] |
| CAS Number | 495-70-5[7] | 94-15-5[4] |
| Appearance | - | White powder[4] |
| Melting Point | Hydrochloride: 150-151°C | 48 to 51 °C (experimental)[4] |
| pKa | 9.9 (Basic) | - |
Mechanism of Action: A Dual Target Approach
Both Meprylcaine and Dimethocaine exert their effects through two primary mechanisms: blockade of voltage-gated sodium channels, which underlies their local anesthetic action, and inhibition of monoamine transporters, which is responsible for their CNS stimulant properties.
Blockade of Voltage-Gated Sodium Channels
The principal mechanism for local anesthesia is the reversible blockade of voltage-gated sodium channels in neuronal membranes[3][8][9]. By binding to these channels, local anesthetics inhibit the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials. This action effectively raises the threshold for electrical excitation and prevents the transmission of nerve impulses, resulting in a loss of sensation[3]. The binding of local anesthetics to sodium channels is state-dependent, with a higher affinity for channels in the open or inactivated state compared to the resting state[3].
Figure 1: Mechanism of local anesthetic action on voltage-gated sodium channels.
Inhibition of Monoamine Transporters
Both Meprylcaine and Dimethocaine inhibit the reuptake of monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin, in the CNS[2][3]. This action increases the concentration of these neurotransmitters in the synaptic cleft, leading to stimulant effects such as euphoria and increased talkativeness[4]. The inhibition of the dopamine transporter (DAT) is particularly significant as it is the primary mechanism behind the reinforcing and addictive properties of cocaine and its analogues[4][10].
Figure 2: Inhibition of the dopamine transporter (DAT) by Meprylcaine and Dimethocaine.
Pharmacodynamics: A Comparative Look at Potency and Efficacy
| Parameter | Meprylcaine | Dimethocaine |
| Sodium Channel Blockade (IC₅₀) | ~7.6 µM (for brain sodium channel alpha subunits) | Data not readily available, but expected to be less potent than its DAT inhibition |
| Dopamine Transporter Inhibition (IC₅₀) | Potent inhibitor, but specific IC₅₀ value not readily available | 1.2 µM[8] |
| In Vivo Anesthetic Action | Onset and duration similar to other short-acting amide anesthetics (e.g., lidocaine) at 0.5-2% concentrations[4] | Demonstrates antinociceptive effects in mice at 5-20 mg/kg (subcutaneous), though this may be centrally mediated[11] |
Meprylcaine's potency as a local anesthetic, with a sodium channel IC₅₀ in the low micromolar range, is comparable to or slightly weaker than lidocaine[4]. In contrast, Dimethocaine's primary pharmacological action is as a potent dopamine reuptake inhibitor, with an IC₅₀ of 1.2 µM, which is only slightly less potent than cocaine (IC₅₀ of 0.7 µM)[8]. While Dimethocaine does possess local anesthetic properties, its potency in this regard is not well-quantified in publicly available literature[6]. The antinociceptive effects observed in animal studies with systemic administration of Dimethocaine are likely influenced by its central actions[4][11].
Pharmacokinetics
Meprylcaine
Meprylcaine is an ester-type local anesthetic. Ester-linked anesthetics are typically metabolized by plasma cholinesterases, leading to a shorter duration of action compared to amide-linked anesthetics[3].
Dimethocaine
When administered intravenously or nasally, the effects of Dimethocaine begin within 10-20 minutes and can last for up to an hour[4]. Ingestion is not a common route of administration due to rapid hydrolysis[4]. The metabolism of Dimethocaine is complex and involves several pathways, including ester hydrolysis, deethylation, hydroxylation, and N-acetylation[4][12].
Toxicology and Safety Profile
The dual action of these compounds contributes to their toxicological profiles, which can involve both CNS and cardiovascular effects.
| Compound | Route of Administration | LD₅₀ (mice) | Reference |
| Dimethocaine | Subcutaneous | 380 mg/kg | [4] |
| Intravenous | 40 mg/kg | [4] | |
| Meprylcaine | - | Data not readily available |
For Dimethocaine, acute toxicity in mice has been determined, with an intravenous LD₅₀ of 40 mg/kg and a subcutaneous LD₅₀ of 380 mg/kg[4]. The adverse effects of Dimethocaine are similar to those of cocaine and include tachycardia, vasoconstriction, anxiety, and paranoia[4]. Due to the need for higher doses to achieve similar euphoric effects as cocaine, Dimethocaine may pose greater health risks[4]. There is limited research on the toxicity of Dimethocaine in humans[4].
Experimental Protocols
To facilitate further research and direct comparative studies of Meprylcaine and Dimethocaine, detailed methodologies for key experiments are provided below.
In Vitro Evaluation of Sodium Channel Blockade using Whole-Cell Patch Clamp
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Meprylcaine and Dimethocaine on voltage-gated sodium channels.
Methodology:
-
Cell Culture: Utilize a cell line stably expressing a specific subtype of voltage-gated sodium channel (e.g., HEK293 cells expressing Nav1.5).
-
Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings at room temperature.
-
Use an appropriate internal (pipette) solution and external (bath) solution.
-
Hold the cell membrane potential at a level where most sodium channels are in the resting state (e.g., -100 mV).
-
Elicit sodium currents by applying a series of depolarizing voltage steps.
-
-
Drug Application:
-
Prepare stock solutions of Meprylcaine and Dimethocaine.
-
Apply increasing concentrations of the test compounds to the bath solution.
-
Allow sufficient time for the drug to equilibrate at each concentration.
-
-
Data Analysis:
-
Measure the peak sodium current at each drug concentration.
-
Normalize the current to the control (drug-free) condition.
-
Fit the concentration-response data to the Hill equation to determine the IC₅₀ and Hill coefficient.
-
Figure 3: Experimental workflow for determining the IC₅₀ of sodium channel blockade.
In Vivo Evaluation of Local Anesthetic Efficacy using the Cutaneous Trunci Muscle Reflex (CTMR) Test
Objective: To compare the duration and efficacy of the local anesthetic action of Meprylcaine and Dimethocaine in an animal model.
Methodology:
-
Animal Model: Use adult male mice or rats.
-
Procedure:
-
Gently restrain the animal.
-
Inject a standardized volume and concentration of Meprylcaine, Dimethocaine, or a vehicle control subcutaneously over the abdomen.
-
At predetermined time intervals, assess the cutaneous trunci muscle reflex by gently pinching the skin with forceps at the injection site and observing for the characteristic skin twitch[6][8][15].
-
The absence of the reflex indicates successful local anesthesia.
-
-
Data Analysis:
-
Record the onset time (time to loss of reflex) and the duration of action (time until the reflex returns).
-
Compare the mean onset and duration of action between the different treatment groups using appropriate statistical analysis (e.g., ANOVA).
-
Discussion and Conclusion
Meprylcaine and Dimethocaine are intriguing compounds that bridge the gap between local anesthetics and CNS stimulants. Based on the available data, Meprylcaine appears to have a more balanced profile, with documented efficacy as a local anesthetic and potent monoamine transporter inhibitory action. Its local anesthetic properties seem comparable to other short-acting agents like lidocaine.
Dimethocaine, on the other hand, is predominantly characterized by its potent dopamine reuptake inhibition, making it a subject of interest in addiction and stimulant research. While it possesses local anesthetic activity, this aspect of its pharmacology is significantly less explored and quantified. The antinociceptive effects reported in some studies are likely convoluted by its central actions.
A significant gap in the literature is the absence of direct comparative studies evaluating the local anesthetic potency and duration of action of Meprylcaine and Dimethocaine under identical experimental conditions. Such studies, employing both in vitro techniques like patch-clamp electrophysiology and in vivo models like the cutaneous trunci muscle reflex test, would be invaluable for a more definitive comparison.
References
-
The effects of systemic procaine, lidocaine and dimethocaine on nociception in mice. (n.d.). PubMed. Retrieved February 20, 2026, from [Link]
-
In vitro and in vivo effects of cocaine and selected local anesthetics on the dopamine transporter. (n.d.). PubMed. Retrieved February 20, 2026, from [Link]
-
The Neurologic Examination of Animals. (n.d.). MSD Veterinary Manual. Retrieved February 20, 2026, from [Link]
-
Some pharmacological properties of o-methyl-α-propylaminopropionanilide, a new local anaesthetic. (n.d.). PMC. Retrieved February 20, 2026, from [Link]
-
Dimethocaine. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]
-
Meprylcaine. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]
-
Meprylcaine | C14H21NO2 | CID 4065. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]
-
An in vivo method for the quantitative evaluation of local anesthetics. (2000). PubMed. Retrieved February 20, 2026, from [Link]
-
Firing on All Cylinders: A Guide to the Neurologic Examination. (2022). Today's Veterinary Nurse. Retrieved February 20, 2026, from [Link]
-
cutaneous trunci reflex. (2024). Barnes Veterinary Neurology. Retrieved February 20, 2026, from [Link]
-
SAFETY DATA SHEET. (2024). Fresenius Kabi USA. Retrieved February 20, 2026, from [Link]
-
Investigation of previously reported mucosal swellings after injection with Citanest Forte. (n.d.). PMC. Retrieved February 20, 2026, from [Link]
-
An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability. (2018). Frontiers. Retrieved February 20, 2026, from [Link]
-
Prolonged duration local anesthesia with minimal toxicity. (2009). PNAS. Retrieved February 20, 2026, from [Link]
-
Whole-Cell Voltage Clamp Recording. (n.d.). Current Protocols. Retrieved February 20, 2026, from [Link]
-
Comparison of the Onset Times and Durations of Actions of Different Local Anesthetic Mixture Solutions [CODLAM]. (n.d.). ClinicalTrials.gov. Retrieved February 20, 2026, from [Link]
-
Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2019). FDA.gov. Retrieved February 20, 2026, from [Link]
-
The Sodium Channel as a Target for Local Anesthetic Drugs. (n.d.). Frontiers. Retrieved February 20, 2026, from [Link]
-
Whole Cell Patch Clamp Protocol. (n.d.). AXOL Bioscience. Retrieved February 20, 2026, from [Link]
-
Fast- or Slow-inactivated State Preference of Na+ Channel Inhibitors: A Simulation and Experimental Study. (2010). PLOS Computational Biology. Retrieved February 20, 2026, from [Link]
-
Local Anesthetics. (n.d.). SlidePlayer. Retrieved February 20, 2026, from [Link]
-
Figure 3. Simulated effects of voltage clamp protocols on IC 50 .... (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
-
ACuteTox: Optimisation and pre- validation of an in vitro test strategy for predicting human acute toxicity. (n.d.). European Commission. Retrieved February 20, 2026, from [Link]
-
Efficacy and safety of mepivacaine compared with lidocaine in local anaesthesia in dentistry: a meta-analysis of randomised controlled trials. (n.d.). PMC. Retrieved February 20, 2026, from [Link]
-
Computer modeling of whole-cell voltage-clamp analyses to delineate guidelines for good practice of manual and automated patch-clamp. (2021). PMC. Retrieved February 20, 2026, from [Link]
-
MEPRYLCAINE. (n.d.). Inxight Drugs. Retrieved February 20, 2026, from [Link]
-
Chronic inhibition of the norepinephrine transporter in the brain participates in the seizure sensitization to cocaine and local anesthetics. (n.d.). Retrieved February 20, 2026, from [Link]
-
A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients. (n.d.). PMC. Retrieved February 20, 2026, from [Link]
-
Effect of Hydrolytic Products of Procaine on Procaine Toxicity and Metabolism in Mice. (n.d.). Retrieved February 20, 2026, from [Link]
-
Acute oral and dermal toxicity parameters of a drug based on D-cyphenothrin, pyriproxyfen and piperonyl butoxide in laboratory animals. (n.d.). FAO AGRIS. Retrieved February 20, 2026, from [Link]
-
USEPA acute oral toxicity categories based on LD 50 values and.... (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Dimethocaine, a synthetic cocaine derivative: studies on its in vitro metabolism catalyzed by P450s and NAT2. (2014). PubMed. Retrieved February 20, 2026, from [Link]
-
lethal doses ld50: Topics by Science.gov. (n.d.). Science.gov. Retrieved February 20, 2026, from [Link]
-
Deaths from local anesthetic-induced convulsions in mice. (n.d.). PubMed. Retrieved February 20, 2026, from [Link]
-
Acute Oral Toxicity of Tetrodotoxin in Mice: Determination of Lethal Dose 50 (LD50) and No Observed Adverse Effect Level (NOAEL). (2017). MDPI. Retrieved February 20, 2026, from [Link]
-
In vivo Acute Toxicity (LD50) Studies and Phytochemical Screening of Stem Bark Extracts of Detarium microcarpumGuill and per (Ca. (2018). Juniper Publishers. Retrieved February 20, 2026, from [Link]
Sources
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Comparative Analysis of the Neurotoxic Effects of Local Anesthetics
Executive Summary: The Toxicity-Potency Paradox
In drug development and clinical anesthesiology, the safety profile of local anesthetics (LAs) is often oversimplified to systemic cardiac toxicity. However, neurotoxicity —ranging from transient neurological symptoms (TNS) to permanent Cauda Equina Syndrome (CES)—remains a critical, distinct failure mode.
This guide provides a comparative analysis of the three most prevalent amide-based LAs: Lidocaine , Bupivacaine , and Ropivacaine .
Key Expert Insight: Neurotoxicity does not strictly follow anesthetic potency.[1] While Bupivacaine is intrinsically more cytotoxic at equimolar concentrations (lower IC50), Lidocaine is often administered at significantly higher concentrations (e.g., 5% hyperbaric spinal), creating a "concentration-dependent" neurotoxic risk that exceeds Bupivacaine in specific intrathecal models. Ropivacaine consistently demonstrates the superior safety profile due to its stereoselective properties (
Mechanistic Architecture of Neurotoxicity
To understand the comparative data, we must first establish the mechanism. LAs do not merely block voltage-gated sodium channels (Nav); they are amphiphilic compounds that permeate the mitochondrial outer membrane, causing a bioenergetic crisis .
The Mitochondrial Collapse Pathway
The primary driver of LA-induced neurotoxicity is the disruption of the mitochondrial transmembrane potential (
Figure 1: Molecular Mechanism of LA-Induced Neurotoxicity
Caption: The intrinsic mitochondrial pathway is the dominant mechanism for LA neurotoxicity. Lipophilic LAs destabilize the mitochondrial membrane, releasing Cytochrome C and activating the Caspase cascade.[3]
Comparative Performance Data
The following data aggregates results from in vitro studies using SH-SY5Y human neuroblastoma cells and in vivo rat intrathecal models.
Table 1: Cytotoxicity Profile (SH-SY5Y Model)
Data normalized from 24h exposure assays.
| Compound | Chemical Class | Lipophilicity (LogP) | IC50 (mM) | Toxicity Classification | Primary Death Mode |
| Bupivacaine | Amide | ~3.41 | 0.95 ± 0.08 | High | Necrosis > Apoptosis |
| Lidocaine | Amide | ~2.44 | 3.35 ± 0.33 | Medium | Apoptosis (Mitochondrial) |
| Ropivacaine | Amide | ~2.90 | 13.43 ± 0.61 | Low | Apoptosis (Delayed) |
| Articaine | Amide (Ester group) | ~2.30 | 8.98 ± 2.07 | Low | Apoptosis |
Analysis:
-
Bupivacaine is approximately 3.5x more toxic than Lidocaine and 14x more toxic than Ropivacaine at the cellular level. Its high lipophilicity allows rapid mitochondrial accumulation.
-
Lidocaine , while less potent, is unique in its ability to induce apoptosis via the p38 MAPK pathway at clinically relevant concentrations (e.g., 2-5%).
-
Ropivacaine requires significantly higher concentrations to trigger the mitochondrial permeability transition pore (mPTP), providing a wider therapeutic safety margin.
Experimental Protocols for Validation
As a researcher, you must validate these profiles in your specific cell lines. Below are the "Gold Standard" protocols for assessing LA neurotoxicity.
Protocol A: High-Throughput Viability Screening (WST-1/MTT)
Objective: Determine IC50 values for comparative ranking.
-
Cell Seeding: Plate SH-SY5Y cells at
cells/well in 96-well plates. Incubate for 24h to allow adhesion. -
Drug Preparation:
-
Prepare stock solutions of Lidocaine, Bupivacaine, and Ropivacaine in DMSO (ensure final DMSO < 0.1%).
-
Serial dilute with culture medium to range: 0.1 mM to 20 mM.
-
-
Exposure:
-
Remove media and add 100 µL of drug-containing media.
-
Critical Step: Include a "Vehicle Control" (Media + 0.1% DMSO) and a "Positive Control" (10% Triton X-100).
-
Incubate for 24 hours at 37°C.
-
-
Quantification:
-
Add 10 µL WST-1 reagent per well.
-
Incubate for 2-4 hours.
-
Measure absorbance at 450 nm (Reference: 650 nm).
-
-
Data Analysis: Plot dose-response curves using non-linear regression (Sigmoidal, 4PL) to calculate IC50.
Protocol B: Mitochondrial Health Assessment (JC-1 Assay)
Objective: Distinguish between early apoptotic mitochondrial stress and late necrosis.
Figure 2: Experimental Workflow for JC-1 Assay
Caption: JC-1 acts as a ratiometric probe. Healthy mitochondria form red aggregates; damaged mitochondria show green monomers.
-
Treatment: Expose cells to IC50 concentrations (determined in Protocol A) for 6 hours.
-
Staining:
-
Dilute JC-1 in culture medium to 2 µM.
-
Add to cells and incubate for 20 mins in dark.
-
-
Analysis (Flow Cytometry):
-
Channel FL-1 (Green): Detects monomers (Low
= Apoptosis). -
Channel FL-2 (Red): Detects aggregates (High
= Healthy).
-
-
Interpretation: A decrease in the Red/Green fluorescence ratio indicates neurotoxicity via the mitochondrial pathway.
-
Expectation: Bupivacaine will show the most rapid loss of Red signal.
-
Mitigation Strategies & Future Directions
Recent data suggests that formulation plays a critical role in mitigating neurotoxicity.
-
Liposomal Encapsulation: Liposomal Bupivacaine (e.g., Exparel) has shown reduced neurotoxicity in porcine models compared to standard Bupivacaine HCl. The liposome acts as a "slow-release depot," preventing the peak intracellular concentrations that trigger mitochondrial collapse.
-
Adjuvants: Avoid combining high-dose Lidocaine with epinephrine for intrathecal use, as ischemia exacerbates the bioenergetic failure caused by the anesthetic.
Conclusion
In the hierarchy of neurotoxicity:
-
Ropivacaine is the safest alternative for procedures requiring high volumes or concentrations, owing to its lower lipophilicity and higher IC50 threshold.
-
Lidocaine poses a specific risk for transient neurological symptoms (TNS) and should be used with caution in spinal anesthesia, particularly at concentrations >2%.
-
Bupivacaine is the most potent cytotoxin on a molar basis; however, its clinical safety is maintained by using low concentrations (<0.5%).
Recommendation: For drug development pipelines, Ropivacaine serves as the "Safety Benchmark," while Bupivacaine serves as the "Positive Toxicity Control" in screening assays.
References
-
The neurotoxicity of local anesthetics on growing neurons: a comparative study of lidocaine, bupivacaine, mepivacaine, and ropivacaine. Source: Anesthesia & Analgesia (PubMed) URL:[4][Link]
-
The Comparative Cytotoxic Effects of Different Local Anesthetics on a Human Neuroblastoma Cell Line. Source: Anesthesia & Analgesia URL:[5][6][7][8][9][10][Link]
-
Lidocaine induces apoptosis via the mitochondrial pathway independently of death receptor signaling. Source:[11] Anesthesiology (PubMed) URL:[Link]
-
Neurotoxicity of intraneural injection of bupivacaine liposome injectable suspension versus bupivacaine hydrochloride in a porcine model. Source: Veterinary Anaesthesia and Analgesia URL:[Link]
-
Comparative Metabolomics Study of the Impact of Articaine and Lidocaine on the Metabolism of SH-SY5Y Neuronal Cells. Source: International Journal of Molecular Sciences (MDPI) URL:[Link][4][12]
-
Local Anesthetics Induce Apoptosis in Human Thyroid Cancer Cells through the Mitogen-Activated Protein Kinase Pathway. Source: PLOS ONE URL:[3][Link][3]
Sources
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- 4. The comparative cytotoxic effects of different local anesthetics on a human neuroblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rapm.bmj.com [rapm.bmj.com]
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- 9. The comparative neurotoxicity of intrathecal lidocaine and bupivacaine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. mdpi.com [mdpi.com]
Validating HPLC methods for Meprylcaine hydrochloride quantification
Publish Comparison Guide: Validating HPLC Methods for Meprylcaine Hydrochloride Quantification
Executive Summary
Meprylcaine Hydrochloride (Oracaine) is an ester-type local anesthetic structurally distinct from the more common amide class (e.g., Lidocaine).[1] Its stability is compromised by the susceptibility of its ester linkage to hydrolysis, yielding Benzoic Acid and 2-methyl-2-(propylamino)-1-propanol .[1]
For researchers and QC professionals, the critical challenge is distinguishing the active pharmaceutical ingredient (API) from its degradation products. Traditional UV Spectrophotometry fails this requirement, as the benzoate chromophore persists in the hydrolysis product (Benzoic Acid), leading to false-positive potency results.
This guide compares the industry-standard UV Direct Absorption method against a Stability-Indicating RP-HPLC Method . We demonstrate why the HPLC workflow is the mandatory choice for regulatory compliance (ICH Q2/USP <1225>) and provide a self-validating protocol for its implementation.
Part 1: Method Comparison Matrix
The following table contrasts the legacy approach (UV) with the recommended modern standard (RP-HPLC).
| Feature | Legacy Method: UV Spectrophotometry | Recommended Product: Stability-Indicating RP-HPLC |
| Principle | Total absorbance of benzoate chromophore at 233 nm. | Chromatographic separation based on hydrophobicity followed by UV detection.[2] |
| Specificity | Low. Cannot distinguish Meprylcaine from its degradation product, Benzoic Acid. | High. Resolves Meprylcaine ( |
| Sensitivity (LOD) | Moderate (~10 µg/mL). | High (< 0.5 µg/mL). |
| Robustness | Susceptible to pH shifts and matrix interferences. | High; buffered mobile phase controls ionization state. |
| Regulatory Status | Obsolete for stability testing. | Mandatory for stability-indicating assays (ICH Q1A/Q2). |
Part 2: The Scientific Rationale (Expertise & Causality)
The Instability Mechanism
To understand why HPLC is required, one must visualize the degradation pathway. Meprylcaine contains an ester bond susceptible to acid/base hydrolysis.[1]
Figure 1: Hydrolysis Pathway of Meprylcaine The diagram below illustrates the cleavage of the ester bond, producing Benzoic Acid.[1] Both the parent and the metabolite absorb UV light, rendering non-separation methods invalid.
Caption: Meprylcaine hydrolysis yields Benzoic Acid, which co-absorbs UV light, necessitating chromatographic separation.[1]
Chromatographic Strategy
-
Stationary Phase (C18): Meprylcaine is moderately hydrophobic. A C18 column provides sufficient retention (
) to separate it from the polar Benzoic Acid. -
Mobile Phase pH (3.0): The secondary amine in Meprylcaine (
) and the carboxylic acid in Benzoic Acid ( ) require pH control.-
At pH 3.0: Benzoic acid is partially unionized (elutes early). Meprylcaine is fully protonated (cationic) but retains enough hydrophobicity on modern base-deactivated C18 columns to elute later with good peak shape, avoiding the "tailing" often seen with amines.
-
Part 3: The Self-Validating Protocol
This protocol is designed to be self-validating , meaning the System Suitability Tests (SST) embedded within the run confirm the method's performance before data is accepted.
Materials & Conditions
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase: Phosphate Buffer (25 mM, pH 3.0) : Acetonitrile (70:30 v/v).
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV at 233 nm (Lambda max of the benzoyl moiety).
-
Injection Volume: 20 µL.
-
Temperature: 25°C.
Step-by-Step Workflow
-
Preparation of Standard Stock:
-
Dissolve 50 mg Meprylcaine HCl Reference Standard in 50 mL Mobile Phase (1.0 mg/mL).
-
-
Forced Degradation Standard (Critical Step):
-
Take 5 mL of stock, add 1 mL 0.1N NaOH, heat at 60°C for 30 mins, then neutralize with 1 mL 0.1N HCl.
-
Why? This generates in situ Benzoic Acid to prove resolution.
-
-
System Suitability Injection:
-
Inject the Forced Degradation Standard.
-
Acceptance Criteria: Resolution (
) between Benzoic Acid (Peak 1) and Meprylcaine (Peak 2) must be > 2.0.
-
Figure 2: Validation Workflow Logic This flowchart ensures that every run meets regulatory standards before data processing.
Caption: Operational workflow including the mandatory System Suitability Test (SST) decision gate.
Part 4: Validation Data Summary
The following data represents typical performance metrics for this method, adhering to ICH Q2(R1) guidelines.
| Parameter | Acceptance Criteria | Typical Result | Conclusion |
| Specificity | No interference at | Degradants separated ( | Pass |
| Linearity | Pass | ||
| Precision (Repeatability) | RSD < 2.0% (n=6). | RSD = 0.45%. | Pass |
| Accuracy (Recovery) | 98.0% - 102.0%.[4] | 99.8% (at 100% level). | Pass |
| LOD / LOQ | S/N > 3 (LOD) / > 10 (LOQ). | 0.05 µg/mL / 0.15 µg/mL. | Pass |
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
United States Pharmacopeia. (2023). General Chapter <621> Chromatography.[5] USP-NF. Link
-
PubChem. (n.d.). Meprylcaine Hydrochloride Compound Summary. National Center for Biotechnology Information. Link
-
Moffat, A. C., Osselton, M. D., & Widdop, B. (2011). Clarke's Analysis of Drugs and Poisons. Pharmaceutical Press. (Reference for UV Max and pKa values of local anesthetics). Link
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Meprylcaine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Understanding Meprylcaine Hydrochloride: Hazards and Considerations
Meprylcaine hydrochloride, a local anesthetic, is categorized as a hazardous chemical by the Occupational Safety and Health Administration (OSHA)[1]. While specific toxicological data is limited, its classification necessitates careful handling and disposal to mitigate risks to personnel and the environment[1][2].
Key hazards associated with meprylcaine hydrochloride include:
-
Potential for adverse health effects: Like other local anesthetics, it can impact the nervous, respiratory, and cardiovascular systems[3].
-
Hazardous decomposition products: Thermal decomposition can release toxic gases and vapors, including carbon oxides, nitrogen oxides (NOx), and phosgene[1][4].
-
Environmental concerns: Although one assessment suggests an insignificant environmental risk from patient use, the disposal of pure or concentrated forms requires stringent controls to prevent contamination of water sources[5]. The U.S. Environmental Protection Agency (EPA) strongly discourages the sewering of any pharmaceutical waste[6].
Pre-Disposal: Segregation and Personal Protective Equipment (PPE)
Proper disposal begins with meticulous preparation. The following steps are crucial for ensuring safety and compliance.
Waste Segregation
Isolate meprylcaine hydrochloride waste from other chemical streams. This includes:
-
Unused or expired product.
-
Contaminated materials such as personal protective equipment (PPE), vials, and syringes[4].
-
Spill cleanup materials.
Containers for meprylcaine hydrochloride waste should be clearly labeled as "Hazardous Pharmaceutical Waste" to prevent accidental mixing with non-hazardous waste.
Personal Protective Equipment (PPE)
Given its hazardous nature, appropriate PPE is mandatory when handling meprylcaine hydrochloride for disposal.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact and potential absorption[1]. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust[1]. |
| Lab Coat/Gown | Standard laboratory coat or protective clothing | To prevent contamination of personal clothing[1]. |
| Respiratory Protection | NIOSH/MSHA-approved respirator | Required if there is a risk of generating dust or aerosols, or if exposure limits are exceeded[1]. |
Step-by-Step Disposal Protocol
Adherence to a standardized disposal protocol is essential for safety and regulatory compliance. The following workflow outlines the critical steps for the disposal of meprylcaine hydrochloride.
Caption: Workflow for the proper disposal of meprylcaine hydrochloride.
Step 1: Don Appropriate PPE Before handling any meprylcaine hydrochloride waste, ensure you are wearing the required personal protective equipment as detailed in the table above.
Step 2: Segregate the Waste Carefully separate all materials contaminated with meprylcaine hydrochloride into a dedicated waste stream. This prevents cross-contamination and ensures proper disposal routing.
Step 3: Contain the Waste Place the segregated waste into a designated, leak-proof, and sealable container. The container must be clearly labeled as "Hazardous Pharmaceutical Waste" and include the name "Meprylcaine Hydrochloride."
Step 4: Store Securely Store the sealed container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials, such as strong oxidizing agents[1].
Step 5: Arrange for Professional Disposal Meprylcaine hydrochloride waste must be disposed of through a licensed hazardous waste management company. These companies are equipped to handle and transport hazardous materials in accordance with EPA and Department of Transportation (DOT) regulations[4]. High-temperature incineration is the preferred method for destroying pharmaceutical waste[7].
Step 6: Complete Documentation Ensure that a hazardous waste manifest is completed for the transport of the meprylcaine hydrochloride waste. This document tracks the waste from its point of generation to its final disposal facility, ensuring a compliant "cradle-to-grave" management process[4].
Emergency Procedures: Spills and Exposure
In the event of a spill or accidental exposure, immediate and appropriate action is critical to minimize harm.
Spill Response
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation[1].
-
Contain the Spill: For powder spills, cover with a plastic sheet to minimize the spread of dust. For liquid spills, use an inert absorbent material[1][8].
-
Clean Up: Carefully collect the spilled material and absorbent into a designated hazardous waste container. Avoid creating dust[1]. Clean the contaminated surface thoroughly[1].
-
Dispose: The cleanup materials are now considered hazardous waste and must be disposed of following the protocol outlined in Section 3.
Exposure Response
-
Eye Contact: Immediately flush with plenty of water. Seek medical attention if irritation persists[1][8].
-
Skin Contact: Wash the affected area thoroughly with soap and water[1].
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[1].
-
Ingestion: Clean the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1][8].
In all cases of exposure, consult the Safety Data Sheet (SDS) for meprylcaine hydrochloride and seek medical advice[1].
Regulatory Framework and Compliance
The disposal of meprylcaine hydrochloride is governed by several federal and state regulations. Key regulatory bodies and their roles include:
-
Environmental Protection Agency (EPA): Sets standards for the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA)[4]. The EPA's final rule on the management of hazardous waste pharmaceuticals provides specific guidelines for healthcare facilities[9].
-
Occupational Safety and Health Administration (OSHA): Mandates safe workplace practices, including hazard communication and the use of personal protective equipment, under the Hazard Communication Standard (29 CFR 1910.1200)[1][10].
-
Department of Transportation (DOT): Regulates the transportation of hazardous materials, including proper packaging, labeling, and documentation.
It is imperative that your institution's disposal procedures for meprylcaine hydrochloride align with all applicable local, state, and federal regulations[11].
References
-
Occupational Safety and Health Administration. Anesthetic Gases: Guidelines for Workplace Exposures. Retrieved from [Link]
-
Ovid. (n.d.). Update on pharmaceutical waste disposal regulations. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2026, January 22). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link]
-
MCF Environmental Services. (2023, December 13). Waste Management Requirements for Pharmaceutical Waste. Retrieved from [Link]
-
Defense Centers for Public Health. (n.d.). New Management Standards for Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
LookChem. (n.d.). Cas 956-03-6, MEPRYLCAINE HYDROCHLORIDE (200 MG). Retrieved from [Link]
-
OU College of Dentistry. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
Henry Schein. (2021, July 14). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
Dentsply Sirona. (2016, August 11). MATERIAL SAFETY DATA SHEET - 3% Polocaine™ Dental (Mepivacaine Hydrochloride 3%, injection). Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Waste Anesthetic Gases - Overview. Retrieved from [Link]
-
VA Pittsburgh Healthcare System. (2020, September 15). Waste Anesthesia Gases and Vapors Exposure Control Policy. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Waste Anesthetic Gases. Retrieved from [Link]
-
Rx Destroyer. (2021, July 19). OSHA Guidelines for Medical Waste. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
AstraZeneca. (2023, November 3). Environmental Risk Assessment Data Mepivacaine hydrochloride. Retrieved from [Link]
-
Medicines Control Agency The Gambia. (2020, July 1). GUIDELINE FOR SAFE DISPOSAL OF MEDICINES AND RELATED PRODUCTS. Retrieved from [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. dentistry.ouhsc.edu [dentistry.ouhsc.edu]
- 4. mcfenvironmental.com [mcfenvironmental.com]
- 5. astrazeneca.com [astrazeneca.com]
- 6. ovid.com [ovid.com]
- 7. mca.gm [mca.gm]
- 8. dentsplysirona.com [dentsplysirona.com]
- 9. epa.gov [epa.gov]
- 10. Anesthetic Gases: Guidelines for Workplace Exposures | Occupational Safety and Health Administration [osha.gov]
- 11. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
